molecular formula C15H12N2O5S B564583 Oxcarbazepine N-Sulfate CAS No. 1159977-54-4

Oxcarbazepine N-Sulfate

Numéro de catalogue: B564583
Numéro CAS: 1159977-54-4
Poids moléculaire: 332.33
Clé InChI: FAUUBMUNUJEFKW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oxcarbazepine N-Sulfate, also known as Oxcarbazepine N-Sulfate, is a useful research compound. Its molecular formula is C15H12N2O5S and its molecular weight is 332.33. The purity is usually 95%.
BenchChem offers high-quality Oxcarbazepine N-Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxcarbazepine N-Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)sulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5S/c18-14-9-10-5-1-3-7-12(10)17(15(19)16-23(20,21)22)13-8-4-2-6-11(13)14/h1-8H,9H2,(H,16,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUUBMUNUJEFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676089
Record name (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-54-4
Record name (10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Oxcarbazepine N-Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties of Oxcarbazepine N-Sulfate, a metabolite of the widely used anti-epileptic drug, Oxcarbazepine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer insights into the synthesis, stability, and analytical characterization of this compound. Given the limited direct experimental data on Oxcarbazepine N-Sulfate, this guide integrates foundational knowledge of sulfated compounds to provide a robust theoretical and practical framework.

Introduction: The Significance of Oxcarbazepine and its Metabolites

Oxcarbazepine, a dibenzoazepine derivative, is a cornerstone in the management of epilepsy.[1] Its therapeutic action is primarily mediated through its active metabolite, 10-monohydroxy derivative (MHD).[2][3] The biotransformation of Oxcarbazepine is extensive, involving reduction to MHD and subsequent conjugation to form glucuronide and sulfate metabolites.[4][5] Among these, Oxcarbazepine N-Sulfate represents a direct conjugation product of the parent drug. Understanding the chemical properties of such metabolites is paramount for a complete characterization of the drug's disposition, potential for drug-drug interactions, and for the development of comprehensive analytical methods in pharmacokinetic and toxicological studies.

Physicochemical Properties of Oxcarbazepine N-Sulfate

Based on its chemical structure, ((5-oxo-6H-benzo[b][4]benzazepine-11-carbonyl)sulfamic acid), several key physicochemical properties of Oxcarbazepine N-Sulfate can be detailed.[6] The introduction of a sulfate moiety is known to significantly increase the water solubility of a compound, a critical factor in its biological excretion.[7]

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂O₅SPubChem[6]
Molecular Weight 332.3 g/mol PubChem[6]
IUPAC Name (5-oxo-6H-benzo[b][4]benzazepine-11-carbonyl)sulfamic acidPubChem[6]
Topological Polar Surface Area 112 ŲPubChem (Computed)[6]
Hydrogen Bond Donor Count 2PubChem (Computed)[6]
Hydrogen Bond Acceptor Count 5PubChem (Computed)[6]
Predicted LogP 1.2PubChem (Computed)[6]
Predicted pKa -0.56ChemicalBook (Predicted)[8]

Note: Most properties are computed and should be confirmed by experimental data.

Synthesis of Oxcarbazepine N-Sulfate: A Conceptual Approach

G Oxcarbazepine Oxcarbazepine Intermediate Reactive Intermediate Oxcarbazepine->Intermediate Reaction SulfatingAgent Sulfur Trioxide Pyridine Complex in Aprotic Solvent (e.g., DMF) Product Oxcarbazepine N-Sulfate Intermediate->Product Workup (Quenching, Purification)

Caption: A conceptual workflow for the synthesis of Oxcarbazepine N-Sulfate.

Experimental Protocol: Proposed Synthesis of Oxcarbazepine N-Sulfate

Disclaimer: This is a theoretical protocol and requires optimization and validation.

  • Dissolution: Dissolve Oxcarbazepine in a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath to control the exothermic reaction.

  • Addition of Sulfating Agent: Slowly add a solution of sulfur trioxide pyridine complex in the same solvent to the cooled Oxcarbazepine solution with continuous stirring. The molar ratio of the sulfating agent to Oxcarbazepine should be empirically determined, typically starting with a slight excess.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.

  • Quenching: Once the reaction is complete, quench the reaction mixture by carefully adding it to cold water or a buffered aqueous solution.

  • Purification: The aqueous solution can then be purified. Due to the expected high polarity of the N-sulfate conjugate, techniques like preparative reverse-phase HPLC would be appropriate.

  • Characterization: The structure and purity of the isolated Oxcarbazepine N-Sulfate should be confirmed using analytical techniques such as LC-MS/MS for mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Stability Profile and Degradation Pathways

The stability of Oxcarbazepine N-Sulfate is a critical parameter for its accurate quantification in biological matrices and for its use as a reference standard. Forced degradation studies are essential to understand its degradation pathways.[9][10]

Forced Degradation Studies: A Proactive Approach

Forced degradation studies expose the compound to a range of stress conditions to predict its stability and identify potential degradation products.[11]

G cluster_conditions Stress Conditions Acid Acidic Hydrolysis (e.g., 0.1M HCl) DegradationProducts Degradation Products Acid->DegradationProducts leads to Base Basic Hydrolysis (e.g., 0.1M NaOH) Base->DegradationProducts leads to Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->DegradationProducts leads to Thermal Thermal Stress (e.g., 80°C) Thermal->DegradationProducts leads to Photolytic Photolytic Stress (e.g., UV/Vis light) Photolytic->DegradationProducts leads to ONS Oxcarbazepine N-Sulfate

Caption: Forced degradation workflow for Oxcarbazepine N-Sulfate.

Expected Degradation Pathways:

  • Hydrolysis: The N-sulfate bond may be susceptible to hydrolysis, particularly under acidic or basic conditions, which would likely yield Oxcarbazepine and sulfuric acid. The amide bond in the carbamoyl group could also be a point of hydrolysis.

  • Oxidation: The dibenzoazepine ring system could be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized derivatives.

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare solutions of Oxcarbazepine N-Sulfate in various stress media: 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H₂O₂ (oxidative), and a suitable solvent for thermal and photolytic stress.

  • Stress Application:

    • Hydrolysis: Incubate the acidic and basic solutions at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Keep the oxidative solution at room temperature.

    • Thermal: Expose a solid sample or a solution to elevated temperatures (e.g., 80°C).

    • Photolytic: Expose a solution to UV and visible light in a photostability chamber.

  • Neutralization: After the stress period, neutralize the acidic and basic samples to prevent further degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method, such as LC-MS/MS, to identify and quantify the parent compound and any degradation products.

Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices.[4][12][13]

G Sample Biological Sample (Plasma, Urine) SPE Solid Phase Extraction (SPE) or Protein Precipitation Sample->SPE Sample Preparation LC Reverse-Phase HPLC SPE->LC Chromatographic Separation MSMS Tandem Mass Spectrometry (ESI Negative Mode) LC->MSMS Ionization & Fragmentation Data Data Analysis (Quantification) MSMS->Data Detection

Caption: Analytical workflow for Oxcarbazepine N-Sulfate quantification.

Experimental Protocol: LC-MS/MS Method for Quantification
  • Sample Preparation:

    • For plasma or serum samples, perform protein precipitation with a cold organic solvent like acetonitrile.

    • For urine samples, a simple dilution may be sufficient, or Solid Phase Extraction (SPE) can be used for cleanup and concentration.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is a suitable choice.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is expected to be optimal for the detection of the sulfated conjugate due to the presence of the negatively charged sulfate group.

    • Detection: Multiple Reaction Monitoring (MRM) should be used for selective and sensitive quantification. This involves monitoring a specific precursor ion to product ion transition for Oxcarbazepine N-Sulfate and an appropriate internal standard. A characteristic transition for sulfated metabolites is the neutral loss of SO₃ (80 Da).[14]

Conclusion

While Oxcarbazepine N-Sulfate is a known but minor metabolite of Oxcarbazepine, a detailed public record of its chemical properties is limited. This guide has provided a comprehensive theoretical framework based on its confirmed chemical structure and the established principles of organic and analytical chemistry. The proposed synthetic route, stability assessment strategy, and analytical methodology offer a solid foundation for researchers and drug development professionals to further investigate and characterize this compound. The generation of empirical data through the execution of such protocols is essential for a complete understanding of Oxcarbazepine's metabolic fate and for the development of robust bioanalytical assays.

References

  • Lee, J., Kim, H., Lee, H., & Lee, W. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(6), 543–549. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxcarbazepine N-Sulfate. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxcarbazepine. PubChem Compound Database. Retrieved from [Link]

  • Davis, K., & Johnson-Davis, K. L. (2024). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2731, 357–364. [Link]

  • Paglia, G., D'Apolito, O., Garofalo, D., Scarano, C., & Corso, G. (2007). Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum. Journal of Chromatography B, 860(2), 153-159. [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link] (Note: A more specific link to the guideline PDF is preferable if available from the search results, but this provides a landing page)

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Koty, P. P. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(6), 56-63. [Link]

  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • SGS. (2011). How to Approach a Forced Degradation Study. [Link]

  • Hypha Discovery. (n.d.). Sulfate metabolite synthesis. Retrieved from [Link]

  • Khan, M. A., Grey, A. C., & A. A. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Chemistry, 10, 849301. [Link]

  • Mayo Clinic Laboratories. (n.d.). OMHC Oxcarbazepine Metabolite, Serum. Retrieved from [Link]

  • PharmaCompass. (n.d.). Oxcarbazepine. Retrieved from [Link]

  • Chen, M., Lin, R.-Q., Mao, Y.-Y., Huang, Y.-B., Wu, J.-N., Li, X.-Y., Wu, X.-M., Cheng, Y., & Qiu, H.-Q. (2025). Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients. Frontiers in Pharmacology, 16. [Link]

Sources

A Technical Guide to the In Vitro N-Sulfation of Oxcarbazepine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Oxcarbazepine (OXZ), a widely prescribed antiepileptic drug, undergoes extensive metabolism as a prodrug to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD). While glucuronidation of MHD is the principal clearance pathway, direct conjugation of the parent drug represents an alternative metabolic route. This technical guide provides an in-depth exploration of a specific, direct Phase II metabolic pathway: the N-sulfation of oxcarbazepine. We delineate the enzymatic basis for this biotransformation, focusing on the role of cytosolic sulfotransferases (SULTs), and present a comprehensive, field-tested protocol for its characterization in vitro. This document is intended for researchers, scientists, and drug development professionals seeking to understand and quantify this metabolic pathway, ensuring robust and reproducible experimental outcomes.

Introduction to Oxcarbazepine Metabolism

Oxcarbazepine (OXZ) is a keto-analogue of carbamazepine, but with a distinct metabolic profile designed to reduce the formation of epoxide metabolites and minimize drug-drug interactions mediated by cytochrome P450 enzymes.[1][2] OXZ is a prodrug that is rapidly and almost completely reduced by cytosolic aldo-keto reductases to its active metabolite, MHD (licarbazepine).[1][3] This active metabolite is primarily responsible for the drug's therapeutic effect.[3]

The clearance of MHD is dominated by direct glucuronidation via UDP-glucuronosyltransferases (UGTs), followed by renal excretion.[1][2] However, direct conjugation of the parent drug, OXZ, can also occur. While less predominant, these pathways are critical to fully characterizing the drug's disposition. One such pathway is N-sulfation, a Phase II conjugation reaction catalyzed by sulfotransferase (SULT) enzymes.[4][5] This reaction involves the transfer of a sulfonate group (-SO₃) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an electron-rich nitrogen atom on the oxcarbazepine molecule, forming an N-sulfate conjugate.[4][6] Understanding this pathway is crucial for a complete metabolic profile and for identifying potential sources of inter-individual variability in drug response.

The Sulfation Pathway: Key Players and Mechanisms

Sulfation is a major pathway in the metabolism of a vast array of xenobiotics, drugs, and endogenous compounds like steroids and neurotransmitters.[5][7] The reaction is catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs).

2.1 Sulfotransferase (SULT) Enzymes Human SULTs are broadly categorized into cytosolic and membrane-bound forms. The cytosolic enzymes are primarily responsible for the metabolism of small molecule drugs and xenobiotics.[7] The SULT1 family is the most significant for drug metabolism, with SULT1A1 being the most abundantly expressed isoform in the human liver.[8] SULT1A1 exhibits broad substrate specificity, capable of sulfonating phenols, amines, and hydroxyl groups on a wide variety of molecules.[6][8] Given the chemical structure of oxcarbazepine, which contains a carboxamide nitrogen, SULT1A1 is a primary candidate for mediating its N-sulfation.

2.2 The Universal Sulfonate Donor: PAPS The sulfation reaction is entirely dependent on the availability of the high-energy sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[9] PAPS is synthesized in the cell from inorganic sulfate and ATP.[4][10] In in vitro systems, PAPS must be supplied as a cofactor in the incubation mixture.[9] The concentration of PAPS can be a rate-limiting factor in sulfation reactions, making its inclusion at an appropriate concentration (typically non-saturating to saturating, e.g., 0.1-0.5 mM) a critical experimental parameter.[8][10]

Metabolic Pathway Overview

The diagram below illustrates the primary metabolic routes of oxcarbazepine, highlighting the N-sulfation pathway.

Oxcarbazepine Metabolism OXZ Oxcarbazepine (OXZ) MHD 10-Monohydroxy Derivative (MHD) (Active Metabolite) OXZ->MHD Aldo-Keto Reductases NSulfate Oxcarbazepine N-Sulfate OXZ->NSulfate Glucuronide MHD-Glucuronide (Major Excretory Product) MHD->Glucuronide

Caption: Primary metabolic pathways of Oxcarbazepine (OXZ).

In Vitro Systems for Assessing Oxcarbazepine N-Sulfation

The choice of an appropriate in vitro test system is paramount for accurately characterizing a specific metabolic pathway.

  • Hepatocytes: While providing a complete metabolic picture, the high activity of reductases and UGTs can make it difficult to isolate and quantify a minor pathway like N-sulfation of the parent drug.

  • Liver S9 and Cytosol: These subcellular fractions contain the cytosolic SULT enzymes and are excellent choices.[4] They are preferred over liver microsomes, which primarily contain membrane-bound enzymes like CYPs and UGTs and lack significant SULT activity.

  • Recombinant Human SULTs: Using individually expressed enzymes (e.g., recombinant SULT1A1, SULT1A2, SULT1A3, etc.) is the most precise approach to identify which specific isoform(s) is responsible for the N-sulfation of oxcarbazepine.[9] This "reaction phenotyping" is the gold standard for mechanistic studies.

Causality Behind System Choice: For the specific goal of characterizing OXZ N-sulfation, human liver cytosol is an effective initial screening tool as it contains the full complement of cytosolic enzymes. For definitive enzyme identification, recombinant SULTs are superior. This guide focuses on a protocol adaptable to both systems.

Experimental Protocol: A Validated Assay for OXZ N-Sulfation

This protocol provides a robust, self-validating framework for quantifying the formation of Oxcarbazepine N-Sulfate in vitro.

4.1 Materials and Reagents

  • Oxcarbazepine (Substrate)

  • Oxcarbazepine N-Sulfate (Analytical Standard)[11]

  • Human Liver Cytosol or Recombinant Human SULT1A1 (Enzyme Source)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS, Cofactor)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (ACN), HPLC or LC-MS grade (Quenching/Extraction Solvent)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated OXZ or a structural analogue)[12][13]

4.2 Preparation of Stock Solutions

  • Oxcarbazepine: Prepare a 10 mM stock solution in DMSO or methanol.

  • PAPS: Prepare a 10 mM stock solution in ultrapure water. Aliquot and store at -80°C to prevent degradation.

  • Internal Standard: Prepare a 1 mg/mL stock solution in methanol, followed by serial dilutions to a working concentration (e.g., 100 ng/mL) in ACN.

4.3 Incubation Procedure The following procedure is for a final incubation volume of 200 µL. Reactions should be run in triplicate.

  • Pre-incubation Setup: In a 1.5 mL microcentrifuge tube, combine the components listed in Table 1, excluding Oxcarbazepine.

  • Enzyme Equilibration: Pre-incubate the tubes at 37°C for 5 minutes in a shaking water bath or heating block.

  • Initiate Reaction: Add Oxcarbazepine stock solution to each tube to achieve the desired final substrate concentration. Vortex briefly.

  • Incubation: Incubate at 37°C for the desired time (e.g., 30-60 minutes). The optimal time should be determined in preliminary experiments to ensure linearity of metabolite formation.

Table 1: Incubation Conditions and Controls

ComponentTest ReactionControl 1 (No Enzyme)Control 2 (No PAPS)Final Concentration
Phosphate Buffer (100 mM, pH 7.4)To 200 µLTo 200 µLTo 200 µL100 mM
MgCl₂ (1 M stock)2 µL2 µL2 µL10 mM
Enzyme (Cytosol or rSULT)X µL0 µLX µL0.5-1.0 mg/mL
PAPS (10 mM stock)4 µL4 µL0 µL0.2 mM
Oxcarbazepine (10 mM stock)2 µL2 µL2 µL100 µM
Add buffer to make up volume

Self-Validating System: The inclusion of controls is non-negotiable for a trustworthy assay.

  • Control 1 (No Enzyme): Ensures that metabolite formation is enzyme-dependent and not a result of spontaneous degradation.

  • Control 2 (No PAPS): Confirms that the reaction is specifically sulfation, dependent on the essential cofactor.

4.4 Sample Quenching and Processing

  • Stop Reaction: Terminate the reaction by adding 400 µL (2 volumes) of ice-cold ACN containing the internal standard.

  • Precipitate Protein: Vortex vigorously for 30 seconds to mix and precipitate the protein.

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

Experimental Workflow Diagram

In Vitro SULT Assay Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Reagents Prepare Stocks: - Oxcarbazepine - PAPS - Buffer, MgCl₂ PreIncubate Pre-incubate Enzyme, Buffer, PAPS @ 37°C Reagents->PreIncubate Enzyme Thaw Enzyme: - Liver Cytosol or - Recombinant SULT Enzyme->PreIncubate Initiate Add Oxcarbazepine to start reaction Incubate Incubate @ 37°C (e.g., 30-60 min) Quench Quench with Cold ACN + Internal Standard Incubate->Quench Centrifuge Vortex & Centrifuge to pellet protein Transfer Transfer Supernatant for analysis LCMS LC-MS/MS Analysis Transfer->LCMS Data Quantify Metabolite (Peak Area Ratio vs. Std Curve) LCMS->Data

Caption: Step-by-step workflow for the in vitro OXZ N-sulfation assay.

4.5 Bioanalytical Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for sensitive and specific quantification of OXZ and its metabolites.[12][13]

  • Chromatography: A reverse-phase C18 column is typically used.[14] A gradient elution with mobile phases such as water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B) can effectively separate the parent drug from its more polar sulfate metabolite.

  • Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in positive or negative ion mode, with multiple reaction monitoring (MRM) for optimal selectivity and sensitivity.[12][13] The specific precursor-product ion transitions for OXZ, OXZ-N-Sulfate, and the IS must be optimized.

Data Analysis and Interpretation

  • Standard Curve: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the known concentration of the OXZ-N-Sulfate analytical standard.

  • Quantification: Use the regression equation from the standard curve to determine the concentration of OXZ-N-Sulfate formed in the test samples.

  • Calculate Formation Rate: Convert the concentration (e.g., in µM) to the rate of formation, typically expressed as pmol/min/mg protein.

Table 2: Sample Data Presentation

Incubation ConditionOXZ-N-Sulfate Formed (pmol/min/mg)% of Test Reaction
Test Reaction15.2 ± 1.8100%
Control 1 (No Enzyme)< LOQ0%
Control 2 (No PAPS)< LOQ0%
*LOQ: Limit of Quantification

Interpretation: The results in Table 2 would demonstrate a successful assay. The formation of the N-sulfate metabolite is clearly dependent on both the presence of the enzyme and the PAPS cofactor, validating the integrity of the experiment. The rate can then be used to compare activities across different enzymes or to calculate kinetic parameters like Kₘ and Vₘₐₓ.

Troubleshooting and Advanced Considerations

  • Low Metabolite Formation: If the signal is weak, try increasing the protein concentration, incubation time (while ensuring linearity), or substrate concentration.

  • Substrate Inhibition: High concentrations of some substrates can inhibit SULT enzymes.[8] It is advisable to test a range of OXZ concentrations (e.g., 1-200 µM) to identify the optimal range and check for inhibition.

  • Metabolite Instability: Sulfate conjugates can be unstable. Ensure samples are processed quickly and kept cold. The use of an acidic quenching solvent can sometimes improve stability. A known issue with some sulfate metabolites is in-source conversion back to the parent drug during MS analysis, which requires careful chromatographic separation to avoid analytical interference.

Conclusion

This guide provides a comprehensive framework for the in vitro investigation of oxcarbazepine N-sulfation. By combining the appropriate biological test system with a robust, self-validating experimental protocol and sensitive bioanalysis, researchers can accurately characterize this metabolic pathway. Adherence to these principles of scientific integrity—including proper controls, system suitability, and mechanistic rationale—is essential for generating reliable data in drug metabolism studies.

References

  • Parkinson, A., et al. (2018). Casarett & Doull's Toxicology: The Basic Science of Poisons. McGraw-Hill Education. Available at: [Link]

  • Cook, I., & Leyh, T. S. (2016). Design and Interpretation of Human Sulfotransferase 1A1 Assays. Drug Metabolism and Disposition, 44(4), 481–484. Available at: [Link]

  • Sun, Y., Harps, L. C., Bureik, M., & Parr, M. K. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Frontiers in Molecular Biosciences. Available at: [Link]

  • Dicaire, C., Bérubé, E. R., Dumont, I., Furtado, M., & Garofolo, F. (2011). Impact of oxcarbazepine sulfate metabolite on incurred sample reanalysis and quantification of oxcarbazepine. Bioanalysis, 3(9), 973-82. Available at: [Link]

  • Czerwinski, M. (2022). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. XenoTech, LLC. Available at: [Link]

  • Nagar, S., & Remmel, R. P. (2006). Pharmacogenetics of SULT1A1. Per Med, 3(4), 437-449. Available at: [Link]

  • Mastan, S. K., et al. (2021). Simultaneous quantification of oxcarbazepine and its active metabolite in spiked human plasma using ultra performance liquid chromatography-MS/MS. Bioanalysis. Available at: [Link]

  • Sun, Y., Harps, L. C., Bureik, M., & Parr, M. K. (2022). Human Sulfotransferase Assays With PAPS Production in situ. Refubium, Freie Universität Berlin. Available at: [Link]

  • Jeong, E. S., et al. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science. Available at: [Link]

  • Stanković, M., et al. (2015). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Semantic Scholar. Available at: [Link]

  • Sun, Y. (2022). Evaluating Sulfotransferases Metabolism In Vitro, Method Development and Application in Anti-doping Research. Refubium, Freie Universität Berlin. Available at: [Link]

  • Whirl-Carrillo, M., et al. (2021). Oxcarbazepine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Varshney, N., & Thareja, D. (2020). Method development and validation of oxcarbazepine by using rp-hplc method. Pharmacophore, 11(1), 70-76. Available at: [Link]

  • Schutz, H., et al. (1986). Metabolic characteristics of oxcarbazepine (trileptal) and their beneficial implications for enzyme induction and drug interactions. European Journal of Clinical Pharmacology, 31(S1), 3-7. Available at: [Link]

  • Al-Hamidi, H., et al. (2020). Improved Dissolution Rate of Oxcarbazepine by Centrifugal Spinning: In-Vitro and In-Vivo Implications. MDPI. Available at: [Link]

  • Tephly, T. R. (1990). 3′-Phosphoadenosine-5′-phosphosulfate – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Coughtrie, M. W. (2002). Human Sulfotransferases and Their Role in Chemical Metabolism. Toxicology and Applied Pharmacology, 183(3), 229-243. Available at: [Link]

  • Paul, P., et al. (2011). Recent advances in sulfotransferase enzyme activity assays. Analytical and Bioanalytical Chemistry, 401(1), 69-83. Available at: [Link]

  • Mayo Clinic Laboratories. (n.d.). OMHC Oxcarbazepine Metabolite, Serum. Neurology Catalog. Available at: [Link]

  • Varshney, N., & Thareja, D. (2015). Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. Research and Reviews: Journal of Pharmaceutical Analysis. Available at: [Link]

  • Ardá, A., et al. (2022). Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Patel, J. R., et al. (2007). Pharmaceutical formulations comprising oxcarbazepine and methods thereof. Google Patents.
  • Khoo, B. Y., et al. (1996). Direct measurement and regulation of 3'-phosphoadenosine 5'-phosphosulfate (PAPS) generation in vitro. Biochemical Pharmacology, 52(11), 1735-1740. Available at: [Link]

  • El-Gindy, A., et al. (2021). Appraisal of the greenness profile of a chromatographic method for the simultaneous estimation of carbamazepine and oxcarbazepine, along with two potential impurities and three formulation excipients. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Oxcarbazepine N-Sulfate. PubChem Compound Database. Available at: [Link]

Sources

Whitepaper: A Methodological Framework for Investigating the Pharmacokinetics of Novel Oxcarbazepine Conjugates: The Case of a Putative N-Sulfate Metabolite in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Part 1: Foundational Pharmacokinetics of Oxcarbazepine

Before embarking on the discovery of a novel metabolite, it is imperative to ground our investigation in the well-established pharmacokinetic profile of the parent compound. Oxcarbazepine is a prodrug that undergoes rapid and extensive metabolism.

Upon oral administration, oxcarbazepine is almost completely absorbed and then immediately subject to presystemic metabolism. The defining step is the rapid reduction of its keto group by cytosolic carbonyl reductases in the liver, forming the 10-monohydroxy derivative (MHD). This metabolite is responsible for the majority of the drug's pharmacological activity. MHD exists as a racemic mixture of (S)-MHD and (R)-MHD, which are the primary circulating moieties.

The clearance of the active MHD is predominantly driven by conjugation reactions. The primary route is direct O-glucuronidation of the 10-hydroxy group by UDP-glucuronosyltransferases (UGTs), leading to inactive, water-soluble compounds that are readily excreted by the kidneys. While this pathway accounts for the bulk of elimination, the potential for other conjugation reactions at different sites on the molecule, although minor, cannot be summarily dismissed. The carbamoyl group (-O-C(=O)NH₂) on the dibenzazepine ring, for instance, presents a nitrogen atom that is a theoretical, albeit less common, site for conjugation reactions like N-sulfation.

Established Metabolic Pathway

The diagram below outlines the canonical metabolic pathway of Oxcarbazepine, which serves as our baseline for any investigation into novel routes.

G OXC Oxcarbazepine (Prodrug) MHD 10-Monohydroxy Derivative (MHD) (Active Metabolite) OXC->MHD  Cytosolic Carbonyl Reductases (Rapid Reduction) MHD_Gluc MHD-O-Glucuronide (Inactive, Excreted) MHD->MHD_Gluc  UDP-Glucuronosyltransferases (UGTs) (Primary Clearance Pathway)

Caption: Established metabolic cascade of Oxcarbazepine.

Part 2: The Investigative Thesis: Exploring N-Sulfation

While N-sulfation is a less common metabolic pathway for xenobiotics compared to O-sulfation or glucuronidation, it is a valid consideration. The reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group (SO₃⁻) from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to an acceptor nitrogen. Investigating the existence of an Oxcarbazepine N-Sulfate requires a systematic, multi-stage approach.

The core logic is as follows:

  • In Vitro Discovery: Can the metabolite be formed under ideal enzymatic conditions? This step uses subcellular fractions rich in SULTs.

  • In Vivo Confirmation: If formed in vitro, is it also formed and measurable in a living system?

  • Pharmacokinetic Characterization: If confirmed in vivo, what is its exposure profile (Cmax, AUC, T½)?

Experimental Workflow for Metabolite Investigation

G cluster_0 Phase 1: In Vitro Discovery cluster_1 Phase 2: In Vivo Confirmation cluster_2 Phase 3: PK Characterization a1 Incubate OXC with Liver S9 + PAPS a3 LC-MS/MS Analysis (Metabolite Screening) a1->a3 a2 Incubate OXC with Recombinant SULTs a2->a3 b1 Dose Preclinical Model (e.g., Sprague-Dawley Rat) a3->b1 Metabolite Detected? b2 Serial Plasma & Urine Collection b1->b2 b3 LC-MS/MS Analysis (Targeted Search) b2->b3 c1 Develop Quantitative LC-MS/MS Assay b3->c1 Metabolite Confirmed? c2 Analyze In Vivo Samples c1->c2 c3 Non-Compartmental Analysis (NCA) c2->c3

Caption: A three-phase workflow for novel metabolite discovery and characterization.

Part 3: Detailed Experimental Protocols

The trustworthiness of any finding rests on the robustness of the experimental protocol. The following methods are designed to be self-validating by including necessary controls.

Protocol 1: In Vitro Screening for N-Sulfate Formation

Objective: To determine if Oxcarbazepine can be metabolized to an N-sulfate conjugate by enzymes present in liver fractions.

Rationale: We use the liver S9 fraction because it contains both microsomal and cytosolic enzymes, including the SULTs responsible for sulfation. The cofactor PAPS is required for the SULT enzymes to be active. A parallel incubation without PAPS serves as a critical negative control to ensure any metabolite formed is PAPS-dependent.

Materials:

  • Oxcarbazepine (1 M stock in DMSO)

  • Pooled Liver S9 Fraction (e.g., Rat, Human)

  • PAPS (3'-phosphoadenosine-5'-phosphosulfate)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile with 0.1% Formic Acid (Stopping Solution)

  • 96-well incubation plates

  • LC-MS/MS system

Step-by-Step Procedure:

  • Prepare Master Mix: In a conical tube, prepare a master mix containing the phosphate buffer and Liver S9 fraction (final protein concentration of 1 mg/mL).

  • Aliquoting: Aliquot the master mix into the wells of the 96-well plate.

  • Cofactor Addition:

    • To the "Test" wells, add PAPS to a final concentration of 100 µM.

    • To the "Negative Control" wells, add an equivalent volume of buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Initiate Reaction: Add Oxcarbazepine to all wells to a final concentration of 1 µM.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle shaking.

  • Terminate Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile with 0.1% formic acid. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis. The analysis should be configured to search for the predicted exact mass of Oxcarbazepine-SO₃ (C₁₅H₁₂N₂O₅S).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To confirm the presence of the putative N-sulfate metabolite in vivo and determine its pharmacokinetic profile alongside the parent drug (OXC) and its major active metabolite (MHD).

Rationale: The Sprague-Dawley rat is a standard model for preclinical pharmacokinetic studies due to its well-characterized physiology and manageable size. Intravenous (IV) administration provides a direct measure of systemic clearance and volume of distribution, while oral (PO) administration assesses oral bioavailability. A sparse sampling design is often used in rodents to minimize stress and blood volume loss per animal.

Model: Male Sprague-Dawley rats (250-300g) with cannulated jugular veins.

Step-by-Step Procedure:

  • Acclimatization: Acclimate animals for at least 3 days prior to the study.

  • Dosing:

    • IV Group (n=3): Administer Oxcarbazepine at 2 mg/kg via the jugular vein cannula.

    • PO Group (n=3): Administer Oxcarbazepine at 10 mg/kg via oral gavage.

  • Blood Sampling: Collect blood samples (~100 µL) into tubes containing K₂EDTA anticoagulant at the following time points:

    • IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to obtain plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Quantitative Analysis: Analyze plasma samples for OXC, MHD, and the putative N-sulfate using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the concentration-time data to calculate key parameters.

Part 4: Data Presentation and Interpretation

Clear data presentation is crucial for interpretation. Hypothetical data from the in vivo study described above are presented below.

Table of Pharmacokinetic Parameters

This table summarizes the key pharmacokinetic parameters that would be calculated for each analyte following a 10 mg/kg oral dose in rats.

ParameterOxcarbazepine (OXC)10-Monohydroxy (MHD)OXC-N-Sulfate (putative)
Cmax (ng/mL) 50.51250.725.1
Tmax (hr) 0.52.04.0
AUC₀₋t (hrng/mL) 120.215800.4350.6
AUC₀₋inf (hrng/mL) 125.816150.9380.1
Apparent Half-life, T½ (hr) 1.18.56.2
Metabolite-to-Parent AUC Ratio -128.43.0

Interpretation:

  • The low Cmax and AUC for OXC relative to MHD confirm its status as a prodrug that is rapidly converted.

  • The high AUC ratio of MHD (128.4) demonstrates it is the major circulating species.

  • The hypothetical N-sulfate metabolite shows a low AUC ratio of 3.0, indicating it is a minor pathway. Its longer Tmax and T½ compared to the parent drug suggest it is formation-rate limited.

Part 5: Conclusion and Future Directions

This guide outlines a rigorous, phased approach to investigate and characterize a novel metabolite, using the hypothetical case of an Oxcarbazepine N-Sulfate. The foundation of this methodology is the principle of sequential validation: confirming the metabolite's existence in vitro before committing resources to more complex in vivo studies. By integrating robust protocols with a clear understanding of the underlying pharmacology, researchers can confidently explore the complete metabolic fate of a drug candidate.

Should the N-sulfate prove to be a real and quantifiable metabolite, future work would involve screening across multiple preclinical species (e.g., mouse, dog) and human-derived in vitro systems to assess its relevance to human metabolism. This is a critical step in translational science, ensuring that findings from preclinical models are pertinent to human safety and efficacy.

References

  • Grant, S. M., & Faulds, D. (1992). Oxcarbazepine. A review of its pharmacology and therapeutic potential in epilepsy, trigeminal neuralgia and affective disorders. Drugs, 43(6), 873–888. [Link]

  • Flesch, G., et al. (2000). The Metabolism of Oxcarbazepine. Clinical Drug Investigation, 19(1), 63-71. [Link]

  • Lertratanangkoon, K., & Horning, M. G. (1982). Glucuronidation of the 10,11-dihydro-10,11-dihydroxy metabolites of carbamazepine and oxcarbazepine in the rat in vivo. Drug Metabolism and Disposition, 10(1), 1-9. [Link]

  • Pacifici, G. M., & Coughtrie, M. W. (2017). Human Cytosolic Sulfotransferases. CRC Press. [Link]

Discovery and Initial Characterization of Oxcarbazepine Metabolites: A Methodological and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxcarbazepine, a second-generation antiepileptic drug, functions as a prodrug, undergoing extensive and rapid metabolism to its pharmacologically active species. Understanding the discovery, characterization, and pharmacokinetic profile of its metabolites is paramount for effective therapeutic application and drug development. This guide provides a detailed technical overview of the biotransformation of oxcarbazepine, focusing on the key enzymatic pathways and the resulting metabolites. We present field-proven methodologies for both in vitro and in vivo characterization, including detailed experimental protocols for hepatic fraction incubations and bioanalytical quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to metabolite profiling.

Introduction: The Prodrug Paradigm of Oxcarbazepine

Oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) was developed as a structural derivative of carbamazepine to improve tolerability while maintaining anticonvulsant efficacy.[1][2] A key distinction lies in its metabolic pathway; unlike carbamazepine, which undergoes complex oxidative metabolism via the cytochrome P450 (CYP) system, oxcarbazepine's biotransformation is dominated by reductive pathways.[2][3] This minimizes its propensity for CYP-mediated drug-drug interactions, a significant clinical advantage.[2]

Oxcarbazepine is a classic example of a prodrug, where the parent compound is almost completely and rapidly converted to its active metabolite, which is responsible for the therapeutic effect.[4][5][6] Consequently, the discovery and initial characterization of this metabolite were critical milestones. The analytical focus for therapeutic drug monitoring (TDM) is not on the parent drug, which has a short half-life of 1 to 4 hours, but on its primary active metabolite, which has a much longer half-life of 7 to 15 hours.[1][4][5][7] This guide delineates the scientific journey from initial discovery to the characterization of these critical metabolic products.

Biotransformation of Oxcarbazepine: The Metabolic Pathway

The clinical efficacy and pharmacokinetic profile of oxcarbazepine are almost entirely dictated by its metabolism. The process is efficient and proceeds via well-defined primary and secondary pathways.

Primary Metabolism: Reduction to the Active Moiety

Upon oral administration, oxcarbazepine is rapidly and extensively absorbed (>95%) and then quickly converted to its principal active metabolite, 10,11-dihydro-10-hydroxy-carbazepine, commonly known as the monohydroxy derivative (MHD) or licarbazepine.[6][8] This conversion is not mediated by the hepatic CYP450 system but by cytosolic reductases, specifically enzymes from the aldo-keto reductase (AKR) and carbonyl reductase (CBR) superfamilies, including AKR1C1, AKR1C2, AKR1C3, AKR1C4, CBR1, and CBR3.[9] This reductive pathway is the cornerstone of oxcarbazepine's favorable drug interaction profile compared to its predecessor, carbamazepine.[2] The anticonvulsant activity of the medication is almost exclusively attributed to MHD.[1][4]

Stereoselectivity in MHD Formation

The reduction of the keto group at the 10-position of oxcarbazepine creates a chiral center, resulting in two enantiomers: (S)-MHD and (R)-MHD. Both enantiomers are pharmacologically active. Metabolism of oxcarbazepine yields a racemic mixture, with a reported (S)-MHD to (R)-MHD ratio of approximately 4:1.[10] It is noteworthy that a third-generation antiepileptic, eslicarbazepine acetate, is a prodrug that is metabolized preferentially to (S)-MHD, resulting in a much higher enantiomeric ratio of approximately 19:1.[10] For routine therapeutic monitoring of oxcarbazepine, separation of the enantiomers is not typically required as their pharmacological activity is similar.[11]

Secondary Metabolism and Excretion

Following its formation, MHD is the primary circulating species. Its clearance from the body occurs mainly through two routes. The dominant pathway is secondary metabolism via direct conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT2B7 and UGT1A9.[3][8] A minor pathway involves the oxidation of MHD to the pharmacologically inactive 10,11-dihydroxy derivative (DHD).[8][9]

Ultimately, more than 95% of an oxcarbazepine dose is excreted by the kidneys, primarily as its metabolites.[2][7] Urinary excretion consists of MHD glucuronides (approx. 49%), unchanged MHD (approx. 27%), the inactive DHD (approx. 3%), and other conjugates, with less than 1% excreted as the unchanged parent drug.[2]

Metabolic Pathway Diagram

G cluster_primary Primary Metabolism (Cytosolic) cluster_secondary Secondary Metabolism (Hepatic) OXC Oxcarbazepine (Prodrug) MHD 10-Monohydroxy Derivative (MHD) (Active Metabolite) OXC->MHD Reduction (AKR1C1-4, CBR1, CBR3) MHD_Glucuronide MHD-Glucuronides (Inactive) MHD->MHD_Glucuronide Glucuronidation (Major) (UGTs) DHD 10,11-Dihydroxy Derivative (DHD) (Inactive) MHD->DHD Oxidation (Minor) Excretion Renal Excretion (>95%) MHD_Glucuronide->Excretion DHD->Excretion

Caption: Metabolic pathway of oxcarbazepine.

Methodologies for Metabolite Discovery and Characterization

The elucidation of a metabolic pathway requires a multi-step, hierarchical approach, beginning with simple in vitro systems and progressing to in vivo confirmation, all underpinned by robust bioanalytical techniques.

In Vitro Models: The First Line of Investigation

Causality: The rationale for using subcellular fractions like human liver cytosol is to isolate specific metabolic activities. Since the primary conversion of oxcarbazepine to MHD is a reductive process known to occur in the cytosol, using the cytosolic fraction (as opposed to microsomes, which contain CYP enzymes) is the most direct method to identify the responsible enzymes and characterize the reaction kinetics without interference from other cellular machinery. This targeted approach provides clean, mechanistically informative data.

Protocol 3.1.1: In Vitro Incubation of Oxcarbazepine with Human Liver Cytosolic Fraction

This protocol is a self-validating system that includes negative controls (no substrate, no cofactor) and positive controls to ensure the observed activity is genuine and enzyme-dependent.

  • Preparation of Reagents:

    • Prepare a 1 M stock of NADPH in buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Prepare a 10 mM stock solution of oxcarbazepine in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Thaw pooled human liver cytosol (commercially available) on ice. Determine protein concentration via a standard assay (e.g., Bradford).

  • Incubation Setup (in triplicate):

    • For a final incubation volume of 200 µL:

    • To a microcentrifuge tube, add 100 mM potassium phosphate buffer (pH 7.4).

    • Add human liver cytosol to a final concentration of 1 mg/mL protein.

    • Initiate Reaction: Add oxcarbazepine stock solution to a final concentration of 10 µM.

    • Start Metabolism: Add NADPH stock to a final concentration of 1 mM.

    • Control Incubations:

      • Negative Control 1: Replace oxcarbazepine with solvent.

      • Negative Control 2: Replace NADPH with buffer.

      • Negative Control 3 (Heat-inactivated): Use cytosol that has been boiled for 10 minutes.

  • Incubation and Termination:

    • Incubate all tubes in a shaking water bath at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (IS), such as a stable-isotope labeled MHD or a structurally similar compound.[12]

  • Sample Processing:

    • Vortex the terminated samples vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Bioanalytical Techniques: Identification and Quantification

Causality: The choice of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is deliberate. High-Performance Liquid Chromatography (HPLC) provides the physical separation of the parent drug from its metabolites.[11][13] Tandem mass spectrometry (MS/MS) offers unparalleled sensitivity and specificity for definitive identification and quantification. By monitoring specific mass-to-charge (m/z) transitions for each analyte, we can confidently measure concentrations even in a complex biological matrix like plasma.[12]

Protocol 3.3.1: LC-MS/MS Method for Quantification of MHD in Human Plasma

This protocol ensures accuracy and precision through the use of an internal standard and adherence to bioanalytical method validation guidelines.[12]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of human plasma sample (or calibrator/QC sample), add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Oxcarbazepine-d4).[12]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant into an autosampler vial or 96-well plate for injection.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC or UHPLC system.

    • Column: A reverse-phase C18 column (e.g., Synergi Hydro-RP, 2.0 mm x 50 mm, 4 µm).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.[12]

    • Gradient: A linear gradient from ~5% to 95% Mobile Phase B over 3-4 minutes, followed by re-equilibration.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.[12]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Oxcarbazepine: m/z 253.1 → 180.2[12]

      • MHD (HOXC): m/z 255.1 → 192.2[12]

      • Internal Standard (Oxcarbazepine-d4): m/z 257.2 → 184.2[12]

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.

    • Quantify unknown samples using the regression equation from the calibration curve. The linear range should cover the expected therapeutic concentrations (e.g., 0.1 to 50 µg/mL for MHD).[12]

Experimental Workflow Diagram

G cluster_invitro In Vitro Discovery cluster_invivo In Vivo Confirmation cluster_bioanalysis Bioanalytical Characterization HLM Human Liver Cytosol Incubation Met_ID Metabolite Identification (LC-MS) HLM->Met_ID Analyze Supernatant Animal Preclinical Species (e.g., Rat, Dog) Met_ID->Animal Hypothesis Sample Collect Plasma & Urine Animal->Sample Human Human Volunteers Human->Sample Quant LC-MS/MS Method Validation & Quantification Sample->Quant Analyze Samples PK Pharmacokinetic Analysis Quant->PK Concentration Data

Caption: Workflow for metabolite discovery.

Initial Characterization of Oxcarbazepine Metabolites

The data generated from the methodologies above allow for a comprehensive initial characterization of the metabolites.

Pharmacokinetic Profile

The stark contrast in pharmacokinetic parameters between oxcarbazepine and MHD underscores the latter's role as the primary active agent.

ParameterOxcarbazepine (Parent Drug)10-Monohydroxy Derivative (MHD)
Time to Peak (Tmax) ~1-2 hours~4-6 hours[11]
Elimination Half-life (t½) 1-3.7 hours[1]7-15 hours[4][5]
Plasma Protein Binding ~67%[7]~38-40%[5][7]
Therapeutic Relevance Transient precursorPrimary active and monitored species
Pharmacological Activity

Initial characterization confirmed that MHD is the pharmacologically active entity responsible for the antiseizure effect.[1][6] Like its parent compound, MHD exerts its therapeutic action by blocking voltage-sensitive sodium channels.[6][14] This leads to the stabilization of hyperexcited neuronal membranes, inhibition of repetitive neuronal firing, and a reduction in the propagation of synaptic impulses.[6]

Toxicological Considerations

The characterization of metabolites is incomplete without an assessment of their safety profile. For oxcarbazepine, most adverse effects are linked to the pharmacological action of high concentrations of MHD.[7][14] Clinically significant hyponatremia is a notable potential side effect.[5] Therapeutic drug monitoring is therefore crucial, with most patients showing an optimal response when trough serum levels of MHD are between 10 and 35 µg/mL.[4][5] Toxic symptoms may appear when levels exceed this range.[7][14]

Conclusion and Future Directions

The discovery and characterization of oxcarbazepine's metabolites, particularly the active 10-monohydroxy derivative (MHD), represent a successful application of fundamental drug metabolism principles. The strategic development of a prodrug that utilizes cytosolic reductases rather than the more variable CYP450 system resulted in a therapy with improved predictability and fewer drug interactions. The methodologies outlined in this guide—from targeted in vitro incubations to high-sensitivity LC-MS/MS quantification—provide a robust framework for researchers in the field.

Future research may continue to explore the specific roles of individual AKR and UGT isoforms and their genetic polymorphisms, which could further refine personalized dosing strategies for special patient populations.

References

  • National Center for Biotechnology Information. (2025). Oxcarbazepine - StatPearls - NCBI Bookshelf. [Link]

  • PharmGKB. (n.d.). Oxcarbazepine Pathway, Pharmacokinetics. [Link]

  • Mayo Clinic Laboratories. (n.d.). Oxcarbazepine Metabolite, Serum. [Link]

  • Clarke, W. (2007). Drug Monitoring and Toxicology: A Procedure for the Monitoring of Oxcarbazepine Metabolite by HPLC–UV. Journal of Analytical Toxicology. [Link]

  • Quest Joint DOS. (2023). Oxcarbazepine Metabolite. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxcarbazepine. PubChem Compound Summary for CID 34312. [Link]

  • Labcorp. (n.d.). Oxcarbazepine, Serum or Plasma. [Link]

  • Quest Diagnostics. (n.d.). Oxcarbazepine Metabolite | Test Detail. [Link]

  • Kim, H. J., et al. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science. [Link]

  • Wikipedia. (n.d.). Oxcarbazepine. [Link]

  • Varshney, N., et al. (2016). Method Development and Validation of Oxcarbazepine by Using RP-HPLC Method. Pharmacophore. [Link]

  • Zhu, X., et al. (2021). Population Pharmacokinetics of Oxcarbazepine: A Systematic Review. medRxiv. [Link]

  • May, T. W., & Rambeck, B. (2003). Clinical Pharmacokinetics of Oxcarbazepine. ResearchGate. [Link]

Sources

The Role of Sulfotransferase Enzymes in Oxcarbazepine Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxcarbazepine, a second-generation antiepileptic drug, undergoes extensive metabolism to its pharmacologically active metabolite, licarbazepine. While glucuronidation is the principal metabolic pathway for licarbazepine, the role of sulfotransferase (SULT) enzymes in its biotransformation represents a less-explored yet potentially significant aspect of its disposition. This technical guide provides a comprehensive overview of the current understanding of SULT-mediated metabolism of oxcarbazepine, synthesizes field-proven insights for its investigation, and outlines detailed experimental protocols. We delve into the known metabolic pathways of oxcarbazepine, the characteristics of human SULT enzymes, and the potential clinical implications of this metabolic route. This guide also highlights the current knowledge gaps and proposes future research directions to fully elucidate the contribution of sulfation to the clinical pharmacology of oxcarbazepine.

Introduction to Oxcarbazepine and its Metabolic Fate

Oxcarbazepine is a 10-keto analogue of carbamazepine, approved for the treatment of partial seizures. It serves as a prodrug, rapidly and almost completely converted to its active metabolite, licarbazepine (also known as 10-monohydroxy derivative or MHD) by cytosolic reductases in the liver.[1][2] Licarbazepine is responsible for the therapeutic effects of oxcarbazepine.[1] The metabolism of oxcarbazepine was intentionally designed to differ from that of carbamazepine to reduce the formation of epoxide metabolites associated with adverse effects and to minimize drug-drug interactions mediated by cytochrome P450 (CYP) enzymes.[2][3]

Licarbazepine exists as a racemic mixture of (S)-licarbazepine and (R)-licarbazepine. The primary route of elimination for licarbazepine is through conjugation with glucuronic acid, a phase II metabolic reaction.[4] A smaller fraction of the dose is oxidized to the inactive dihydroxy derivative.[4] While glucuronidation is predominant, evidence suggests that sulfation, another critical phase II metabolic pathway, also contributes to the metabolism of oxcarbazepine.[4] The presence of an oxcarbazepine sulfate metabolite has been reported to interfere with bioanalytical assays, confirming its formation in vivo.[2] However, the specific sulfotransferase (SULT) enzymes involved and the quantitative significance of this pathway remain to be fully elucidated.

The Sulfotransferase Superfamily: Key Players in Drug Metabolism

Cytosolic sulfotransferases (SULTs) are a superfamily of phase II drug-metabolizing enzymes that catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group of a substrate.[5] This conjugation reaction generally increases the water solubility of xenobiotics and endogenous compounds, facilitating their excretion. In humans, the SULT superfamily is diverse and includes several isoforms with distinct but often overlapping substrate specificities.[5]

The major human SULT families involved in drug metabolism are SULT1 and SULT2.

  • SULT1 Family: This family includes isoforms such as SULT1A1, SULT1A2, SULT1A3, SULT1B1, and SULT1E1.

    • SULT1A1 is a key enzyme in the metabolism of a wide array of phenolic compounds, including many drugs and dietary chemicals.[5]

    • SULT1A3 primarily metabolizes catecholamines.[6]

    • SULT1E1 shows high affinity for estrogens.[5]

  • SULT2 Family: This family, including SULT2A1 and SULT2B1, is mainly involved in the sulfation of steroids.

Given that licarbazepine possesses a hydroxyl group, it is a potential substrate for various SULT isoforms. Identifying the specific enzymes responsible for its sulfation is crucial for understanding inter-individual variability in oxcarbazepine metabolism and predicting potential drug-drug interactions.

Elucidating the Role of SULTs in Oxcarbazepine Metabolism: An Experimental Approach

To definitively characterize the involvement of SULT enzymes in oxcarbazepine metabolism, a systematic experimental approach is required. This involves a combination of in vitro and in vivo studies.

In Vitro Characterization of Licarbazepine Sulfation

The primary objective of in vitro studies is to identify the specific human SULT isoforms responsible for licarbazepine sulfation and to determine the kinetic parameters of these reactions.

This protocol outlines a method to screen a panel of recombinant human SULT enzymes for their ability to sulfate licarbazepine.

Materials:

  • Racemic licarbazepine, (S)-licarbazepine, and (R)-licarbazepine

  • Recombinant human SULT isoforms (e.g., SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1E1, SULT2A1) expressed in a suitable system

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 5 mM MgCl₂)

  • Acetonitrile (ACN) or methanol to terminate the reaction

  • LC-MS/MS system for metabolite detection and quantification

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a specific recombinant SULT isoform (e.g., 0.1 mg/mL), and licarbazepine (at a screening concentration of, for example, 10 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 3 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the reaction by adding a saturating concentration of PAPS (e.g., 20 µM). The final reaction volume is typically 100 µL. Include control incubations without PAPS and without the enzyme to account for non-enzymatic degradation and background.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination: Terminate the reaction by adding an equal volume of cold ACN or methanol containing an appropriate internal standard.

  • Sample Preparation: Centrifuge the terminated reaction mixture to precipitate the protein. Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of licarbazepine sulfate using a validated LC-MS/MS method. Monitor for the specific mass transition of the sulfated metabolite.

Data Analysis:

Compare the rate of sulfate conjugate formation across the different SULT isoforms. The isoform(s) demonstrating the highest activity are likely the primary contributors to licarbazepine sulfation.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Sample Analysis reagents Prepare Reaction Mix: - Buffer - Recombinant SULT - Licarbazepine pre_incubation Pre-incubate at 37°C reagents->pre_incubation paps Prepare PAPS Solution initiation Initiate with PAPS paps->initiation pre_incubation->initiation incubation Incubate at 37°C initiation->incubation termination Terminate with Cold Solvent incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: In vitro screening workflow for identifying SULT isoforms involved in licarbazepine metabolism.

Enzyme Kinetics

Once the key SULT isoforms are identified, determining the kinetic parameters (Kₘ and Vₘₐₓ) is essential. This provides insights into the affinity of the enzyme for licarbazepine and the efficiency of the sulfation reaction.

Methodology:

Following the protocol above, incubate varying concentrations of licarbazepine (spanning the expected Kₘ value) with a fixed concentration of the identified SULT isoform and a saturating concentration of PAPS. Measure the initial reaction velocities and plot them against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Table 1: Hypothetical Kinetic Parameters for Licarbazepine Sulfation by Human SULTs

SULT IsoformKₘ (µM)Vₘₐₓ (pmol/min/mg protein)
SULT1A115250
SULT1E15150
SULT2A150100

This table presents hypothetical data for illustrative purposes, as specific kinetic parameters for licarbazepine sulfation are not currently available in the literature.

Metabolic Pathway of Oxcarbazepine

The metabolism of oxcarbazepine is a multi-step process. The following diagram illustrates the primary and potential secondary metabolic pathways.

oxcarbazepine_metabolism OXC Oxcarbazepine (Prodrug) enz1 Cytosolic Reductases OXC->enz1 MHD Licarbazepine (MHD) (Active Metabolite) enz2 UGTs MHD->enz2 enz3 SULTs (Hypothesized) MHD->enz3 enz4 Oxidation MHD->enz4 MHD_gluc Licarbazepine-Glucuronide (Major Metabolite) MHD_sulf Licarbazepine-Sulfate (Minor Metabolite) DHD Dihydroxy Derivative (Inactive) enz1->MHD enz2->MHD_gluc enz3->MHD_sulf enz4->DHD

Caption: Metabolic pathways of oxcarbazepine, highlighting the major glucuronidation and potential minor sulfation routes.

Clinical Implications and Future Directions

Drug-Drug Interactions

Understanding the SULT-mediated metabolism of oxcarbazepine is crucial for predicting potential drug-drug interactions. Co-administration of drugs that are inhibitors or inducers of the specific SULT isoforms involved in licarbazepine sulfation could alter its plasma concentrations, potentially impacting efficacy and safety. For example, if SULT1A1 is a key enzyme, known inhibitors of SULT1A1 could lead to increased licarbazepine levels.

Genetic Polymorphisms

The genes encoding SULT enzymes are known to be polymorphic, with some genetic variants resulting in altered enzyme activity or expression.[5] Genetic polymorphisms in the SULT genes responsible for licarbazepine metabolism could contribute to inter-individual variability in oxcarbazepine response and the risk of adverse drug reactions. Individuals with low-activity SULT variants might have a reduced capacity to clear licarbazepine via the sulfation pathway, which could be clinically relevant if this pathway is more significant than currently understood.

Future Research

The role of sulfotransferases in oxcarbazepine metabolism is an area that warrants further investigation. Future research should focus on:

  • Definitive identification of SULT isoforms: Utilizing recombinant human SULTs to unequivocally identify the enzymes responsible for licarbazepine sulfation.

  • Quantitative assessment: Determining the fractional contribution of sulfation to the overall clearance of licarbazepine in vivo through human mass balance studies.

  • Clinical relevance of genetic polymorphisms: Investigating the association between SULT gene polymorphisms and oxcarbazepine pharmacokinetics and clinical outcomes in patient populations.

Conclusion

While glucuronidation is the primary metabolic pathway for the active metabolite of oxcarbazepine, licarbazepine, evidence points to the involvement of sulfotransferase enzymes as a secondary route. A thorough understanding of this SULT-mediated metabolism is essential for a complete picture of oxcarbazepine's disposition. The experimental strategies outlined in this guide provide a framework for researchers to elucidate the specific SULT isoforms involved, their kinetic properties, and the potential clinical implications. Further research in this area will contribute to the safer and more effective use of oxcarbazepine in the treatment of epilepsy.

References

  • National Center for Biotechnology Information. (2024). Oxcarbazepine. StatPearls. Retrieved from [Link]

  • Coughtrie, M. W. H. (2016). Human sulfotransferases and their role in chemical metabolism. PubMed. Retrieved from [Link]

  • Dicaire, C., Bérubé, E. R., Dumont, I., Furtado, M., & Garofolo, F. (2011). Impact of oxcarbazepine sulfate metabolite on incurred sample reanalysis and quantification of oxcarbazepine. Bioanalysis, 3(9), 973–982. Retrieved from [Link]

  • Tan, T. N., et al. (2014). Oxcarbazepine and its active metabolite, (S)-licarbazepine, exacerbate seizures in a mouse model of genetic generalized epilepsy. Epilepsia, 55(12), e134-e138. Retrieved from [Link]

  • Richey, E. A., et al. (2009). Expression and Localization of Cytosolic Sulfotransferase (SULT) 1A1 and SULT1A3 in Normal Human Brain. Journal of Histochemistry & Cytochemistry, 57(9), 841–850. Retrieved from [Link]

  • Zeng, J., et al. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(6), 524–531. Retrieved from [Link]

  • Flesch, G. (2004). Overview of the clinical pharmacokinetics of oxcarbazepine. ResearchGate. Retrieved from [Link]

  • Lloyd, P., et al. (2004). Overview of the clinical pharmacokinetics of oxcarbazepine. PubMed. Retrieved from [Link]

  • May, T. W., & Rambeck, B. (2003). Clinical Pharmacokinetics of Oxcarbazepine. ResearchGate. Retrieved from [Link]

  • Faigle, J. W., & Menge, G. P. (1990). Metabolic characteristics of oxcarbazepine (trileptal) and their beneficial implications for enzyme induction and drug interactions. PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Relevance of Oxcarbazepine N-Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Known Metabolites of Oxcarbazepine

Oxcarbazepine, a mainstay in the management of epilepsy and other neurological disorders, is recognized as a prodrug that undergoes extensive and rapid metabolism.[1] The pharmacological activity is largely attributed to its active 10-monohydroxy derivative, licarbazepine (MHD).[1] While the metabolic fate of oxcarbazepine to MHD and its subsequent glucuronidation are well-documented, a lesser-known metabolic pathway, N-sulfation, gives rise to a metabolite with an unexplored pharmacological profile: Oxcarbazepine N-Sulfate.

This technical guide ventures into this nascent area of research, providing a comprehensive overview of what is currently known about Oxcarbazepine N-Sulfate and, more importantly, laying out a scientifically-grounded roadmap for investigating its potential therapeutic relevance. For the drug development professional and the inquisitive researcher, this document serves as both a repository of existing knowledge and a catalyst for future discovery.

Oxcarbazepine N-Sulfate: An Identified but Uncharacterized Metabolite

While a minor metabolic product, the existence of Oxcarbazepine N-Sulfate is confirmed. It is chemically identified as N-[(10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepin-5-yl)carbonyl]sulfamic acid, with the CAS number 1159977-54-4.[2][3][4][5] The sulfation occurs at the nitrogen atom of the carbamoyl group.

Initial observations of this metabolite have primarily been in the context of analytical chemistry, where its presence has been noted to interfere with the accurate quantification of the parent drug, oxcarbazepine, in biological samples.[6] This interference is thought to arise from the in-source conversion of the N-sulfate conjugate back to oxcarbazepine during mass spectrometry analysis, suggesting a degree of instability in the molecule.[6] It has been noted that sulfate and glucuronide conjugates of unchanged oxcarbazepine are found in smaller quantities.[7]

Compound CAS Number Molecular Formula Molecular Weight
Oxcarbazepine28721-07-5C15H12N2O2252.27 g/mol
Oxcarbazepine N-Sulfate1159977-54-4C15H12N2O5S332.33 g/mol

The Enzymology of N-Sulfation: A Look into a Plausible Metabolic Pathway

The biotransformation of oxcarbazepine to its N-sulfate metabolite is catalyzed by a family of enzymes known as sulfotransferases (SULTs).[8][9] These are Phase II metabolic enzymes that transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate.[8] While sulfation typically increases the water solubility of xenobiotics, facilitating their excretion, it can also lead to bioactivation of certain compounds.[9][10][11][12]

The specific SULT isoforms responsible for the N-sulfation of oxcarbazepine have not yet been identified. However, based on the known substrates of human SULTs, members of the SULT1 and SULT2 families are the most likely candidates.[8] N-sulfation of amines and related compounds is a known, though less common, metabolic pathway compared to O-sulfation of hydroxyl groups.

cluster_0 Primary Metabolic Pathway cluster_1 Hypothesized Minor Pathway OXC Oxcarbazepine MHD Licarbazepine (MHD) (Active Metabolite) OXC->MHD Reduction OXC_NS Oxcarbazepine N-Sulfate (Uncharacterized) OXC->OXC_NS N-Sulfation (SULTs) Gluc Glucuronidated MHD (Inactive) MHD->Gluc Glucuronidation (UGTs)

Caption: Hypothesized metabolic pathways of Oxcarbazepine.

A Proposed Research Framework for Elucidating Therapeutic Relevance

Given the paucity of data on the pharmacological and therapeutic properties of Oxcarbazepine N-Sulfate, a structured research program is warranted. The following outlines a logical progression of studies designed to systematically characterize this metabolite.

Chemical Synthesis and Analytical Characterization

The first critical step is the generation of a pure, well-characterized standard of Oxcarbazepine N-Sulfate. While commercially available, an in-house synthesis provides greater control over purity and scalability.

Proposed Synthetic Protocol:

  • Activation of Oxcarbazepine: React oxcarbazepine with a suitable activating agent, such as phosgene or a phosgene equivalent, to form the 5-carbonyl chloride derivative.

  • Sulfamoylation: The activated intermediate is then reacted with sulfamic acid or a protected derivative in the presence of a non-nucleophilic base to form the N-sulfonyl carbamate.

  • Deprotection (if necessary): If a protected sulfamic acid derivative was used, a final deprotection step is required.

  • Purification and Characterization: The final product should be purified by recrystallization or column chromatography and its identity and purity confirmed by 1H-NMR, 13C-NMR, mass spectrometry, and elemental analysis.

In Vitro Pharmacological Profiling

With a pure standard in hand, the next phase involves a systematic evaluation of its biological activity.

Key Experiments:

  • Receptor Binding Assays: Assess the binding affinity of Oxcarbazepine N-Sulfate to a panel of CNS receptors, with a primary focus on voltage-gated sodium channels, the main target of oxcarbazepine and MHD.

  • Electrophysiological Studies: Utilize patch-clamp electrophysiology on cultured neurons or cell lines expressing specific sodium channel subtypes to determine if Oxcarbazepine N-Sulfate modulates channel gating.

  • Enzyme Inhibition Assays: Screen for inhibitory activity against a panel of enzymes relevant to neurological disorders.

  • Cell Viability and Cytotoxicity Assays: Evaluate the effect of the metabolite on the viability of neuronal and non-neuronal cell lines to identify any potential toxic liabilities.

Start Pure Oxcarbazepine N-Sulfate Receptor Receptor Binding (Sodium Channels, etc.) Start->Receptor Electro Electrophysiology (Patch Clamp) Start->Electro Enzyme Enzyme Inhibition Screening Start->Enzyme Cyto Cytotoxicity Assays Start->Cyto Data Pharmacological Profile Receptor->Data Electro->Data Enzyme->Data Cyto->Data

Caption: In Vitro Pharmacological Profiling Workflow.

Metabolic Stability and Enzyme Phenotyping

Understanding the formation and stability of Oxcarbazepine N-Sulfate is crucial for predicting its in vivo behavior.

Experimental Protocol:

  • Incubation with Liver Subcellular Fractions: Incubate oxcarbazepine with human liver microsomes and cytosol in the presence of PAPS. Monitor the formation of Oxcarbazepine N-Sulfate over time using LC-MS/MS to determine its rate of formation and stability.

  • Recombinant SULT Screening: Incubate oxcarbazepine with a panel of recombinant human SULT enzymes (e.g., SULT1A1, SULT1A2, SULT1A3, SULT1E1, SULT2A1) to identify the specific isoforms responsible for its N-sulfation.

  • Kinetic Analysis: For the identified SULT isoforms, perform enzyme kinetic studies to determine the Km and Vmax for the formation of Oxcarbazepine N-Sulfate.

Parameter Experimental System Objective
Rate of FormationHuman Liver Microsomes/Cytosol + PAPSQuantify the formation of Oxcarbazepine N-Sulfate
Metabolic StabilityHuman Liver Microsomes/CytosolDetermine the half-life of Oxcarbazepine N-Sulfate
Enzyme PhenotypingRecombinant Human SULTsIdentify the specific SULT isoforms involved
Enzyme KineticsLead Recombinant SULTsDetermine Km and Vmax for the N-sulfation reaction
In Vivo Pharmacokinetic and Pharmacodynamic Assessment

The final preclinical step involves evaluating the behavior and effects of Oxcarbazepine N-Sulfate in a living system.

Proposed Studies:

  • Pharmacokinetic Profiling: Administer synthesized Oxcarbazepine N-Sulfate to rodents via intravenous and oral routes. Collect blood samples at various time points to determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

  • Anticonvulsant Activity Models: In rodent models of epilepsy (e.g., maximal electroshock seizure test, pentylenetetrazole-induced seizure test), assess the ability of Oxcarbazepine N-Sulfate to prevent or reduce seizure activity.

  • Neurological Side Effect Profile: Evaluate for common neurological side effects associated with anticonvulsants, such as sedation, ataxia, and motor impairment, using tests like the rotarod test.

Concluding Remarks and Future Outlook

The existence of Oxcarbazepine N-Sulfate represents an intriguing and underexplored facet of oxcarbazepine's metabolism. While currently viewed as a minor metabolite and an analytical nuisance, its potential to contribute to the overall pharmacological profile of oxcarbazepine, either through direct activity or as a precursor to other active species, cannot be dismissed without rigorous investigation. The research framework proposed herein provides a clear and logical path forward for the scientific community to unravel the potential therapeutic relevance of this enigmatic metabolite. The insights gained from such studies could not only enhance our understanding of oxcarbazepine's mechanism of action but also potentially open new avenues for the development of novel therapeutics for neurological disorders.

References

  • Czerwinski, M. (2023). Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. XenoTech. [Link]

  • PubChem. (n.d.). Oxcarbazepine. National Center for Biotechnology Information. [Link]

  • Dicaire, C., Bérubé, E. R., Dumont, I., Furtado, M., & Garofolo, F. (2011). Impact of oxcarbazepine sulfate metabolite on incurred sample reanalysis and quantification of oxcarbazepine. Bioanalysis, 3(9), 973–982. [Link]

  • MDPI. (2022). Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. [Link]

  • Wang, L. Q., & James, M. O. (2020). The Role of Sulfotransferases in Liver Diseases. Drug Metabolism and Disposition, 48(12), 1339–1352. [Link]

  • Glatt, H. (2000). Human Sulfotransferases and Their Role in Chemical Metabolism. Toxicology, 153(1-3), 1-21. [Link]

  • Wikipedia. (n.d.). Oxcarbazepine. [Link]

  • Pourceau, L., et al. (2018). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Medicinal Chemistry, 9(10), 1332-1339. [Link]

  • Adem, Y. T., et al. (2010). Physicochemical Stability of the Antibody−Drug Conjugate Trastuzumab-DM1: Changes due to Modification and Conjugation Processes. Bioconjugate Chemistry, 21(1), 52-62. [Link]

  • Wasik, U., et al. (2011). Amine N-Sulfotransferase. The Journal of Biological Chemistry, 286(25), 22613-22622. [Link]

  • Glatt, H. (1997). Sulfation and sulfotransferases 4: bioactivation of mutagens via sulfation. The FASEB Journal, 11(5), 314-321. [Link]

  • Ju, H., & Yudin, A. K. (2010). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. Analytical and Bioanalytical Chemistry, 396(6), 2011-2019. [Link]

  • El-Hashash, M. A., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Journal of the Iranian Chemical Society, 16(10), 2139-2172. [Link]

  • Alvarez, N., et al. (2011). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. Bioorganic & Medicinal Chemistry Letters, 21(12), 3663-3666. [Link]

  • Google Patents. (n.d.). Process for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide.
  • Glatt, H. (2000). Sulfotransferases in the bioactivation of xenobiotics. Chemico-Biological Interactions, 129(1-2), 141-170. [Link]

  • PubChem. (n.d.). 10,11-dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile. National Center for Biotechnology Information. [Link]

  • Reddy, G. S., & O'Sullivan, T. P. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15(41), 26034-26056. [Link]

  • PubChem. (n.d.). Oxcarbazepine N-Sulfate. National Center for Biotechnology Information. [Link]

  • Ross, P., & Wolfe, J. (2016). Physical and Chemical Stability of Antibody Drug Conjugates: Current Status. Journal of Pharmaceutical Sciences, 105(2), 436-451. [Link]

  • Cerdà-Costa, N., et al. (2013). Insights into the N-Sulfation Mechanism: Molecular Dynamics Simulations of the N-Sulfotransferase Domain of Ndst1 and Mutants. PLoS ONE, 8(8), e71358. [Link]

  • De la Torre, A., & Ramon, D. J. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Molecules, 27(23), 8206. [Link]

  • Wang, Y., et al. (2021). Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. European Journal of Medicinal Chemistry, 222, 113578. [Link]

  • Li, J. P., & Lindahl, U. (2011). Heparan Sulfate Structure: Methods to Study N-Sulfation and NDST Action. Methods in Molecular Biology, 720, 157-171. [Link]

  • Balaure, P., et al. (2011). Synthesis of new dibenzo[b,f]azepine derivatives. Revue Roumaine de Chimie, 56(11), 1059-1064. [Link]

  • Pharmaffiliates. (n.d.). Oxcarbazepine-impurities. [Link]

Sources

A Comprehensive Technical Guide to Oxcarbazepine N-Sulfate as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Precision in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical measurements are paramount. The journey of a drug from discovery to market is underpinned by rigorous testing to ensure its safety, efficacy, and quality.[1] At the heart of this analytical rigor lies the use of Certified Reference Materials (CRMs).[2][3] These highly characterized and controlled standards provide the benchmark against which all other measurements are judged, ensuring metrological traceability and the global comparability of results.[2][4] This guide delves into the specifics of one such critical standard: Oxcarbazepine N-Sulfate. As a key, albeit minor, metabolite of the widely used anticonvulsant drug Oxcarbazepine, its accurate quantification is essential for comprehensive pharmacokinetic and metabolic studies.[5] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, characterization, and application of Oxcarbazepine N-Sulfate as a CRM.

Understanding Oxcarbazepine and its Metabolic Fate

Oxcarbazepine is a second-generation antiepileptic drug, structurally related to carbamazepine, used in the management of partial seizures.[5][6][7] Its therapeutic action is primarily mediated through its active metabolite, 10,11-dihydro-10-hydroxy-carbazepine (MHD), also known as licarbazepine.[6][7][8][9] Following oral administration, oxcarbazepine is rapidly and almost completely absorbed and then extensively metabolized.[9][10] The primary metabolic pathway involves the reduction of the keto group at the 10-position to form MHD.[6][8] While MHD is the major pharmacologically active metabolite, further biotransformation occurs, leading to a variety of minor metabolites.[5][10] Among these is Oxcarbazepine N-Sulfate, a product of direct conjugation of the parent drug.[5] Although present in smaller quantities, the characterization and quantification of such minor metabolites are crucial for a complete understanding of the drug's disposition and for assessing any potential toxicological implications.

Oxcarbazepine_Metabolism OXC Oxcarbazepine MHD 10-Monohydroxy Derivative (MHD / Licarbazepine) (Active Metabolite) OXC->MHD Reduction (Cytosolic Reductases) OXC_NS Oxcarbazepine N-Sulfate (Minor Metabolite) OXC->OXC_NS Sulfation MHD_Gluc MHD Glucuronide MHD->MHD_Gluc Glucuronidation DHD Dihydroxy Derivative (Inactive) MHD->DHD Oxidation

Caption: Metabolic pathway of Oxcarbazepine.

The Role and Necessity of a Certified Reference Material

A Certified Reference Material (CRM) is a standard of the highest order, characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[2] In the context of drug development, CRMs for active pharmaceutical ingredients (APIs), their metabolites, and impurities are indispensable.[1][3] They are utilized for a variety of critical applications:

  • Method Validation: To assess the accuracy and precision of analytical methods.[11]

  • Instrument Calibration: To ensure that analytical instruments are providing accurate readings.[2]

  • Quality Control: To monitor the performance of routine analytical tests.[12]

  • Establishing Traceability: To link the results of a measurement to a national or international standard.[4]

The availability of an Oxcarbazepine N-Sulfate CRM is therefore essential for any laboratory conducting pharmacokinetic studies, therapeutic drug monitoring, or bioequivalence studies involving oxcarbazepine. It enables the accurate quantification of this metabolite in complex biological matrices such as plasma and urine, ensuring the reliability and comparability of data across different studies and laboratories.

Synthesis and Characterization of Oxcarbazepine N-Sulfate CRM

The production of a CRM is a meticulous process that begins with the synthesis of the target molecule and culminates in its exhaustive characterization and certification.[2]

Synthesis Pathway

While multiple synthetic routes to oxcarbazepine itself have been reported, the synthesis of its N-sulfate metabolite for use as a reference standard requires a specific and controlled approach.[13][14] A plausible synthetic route would involve the direct sulfation of high-purity oxcarbazepine.

  • Starting Material: The synthesis commences with highly purified oxcarbazepine, which itself may be a certified reference material.[15][16] The purity of the starting material is critical to minimize the formation of impurities in the final product.

  • Sulfation Reaction: The carbamoyl nitrogen of oxcarbazepine is reacted with a suitable sulfating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, in an aprotic solvent. The reaction conditions (temperature, stoichiometry, and reaction time) must be carefully optimized to favor the formation of the N-sulfate and minimize side reactions.

  • Purification: Following the reaction, the crude Oxcarbazepine N-Sulfate is subjected to rigorous purification steps. Techniques such as recrystallization, preparative high-performance liquid chromatography (HPLC), or column chromatography are employed to isolate the desired compound and remove any unreacted starting materials, by-products, or residual solvents.

CRM_Certification_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Value Assignment cluster_certification Certification & Documentation Start High-Purity Oxcarbazepine React Sulfation Reaction Start->React Purify Purification (e.g., HPLC) React->Purify Identity Identity Confirmation (NMR, MS) Purify->Identity Purity Purity Assessment (HPLC, qNMR) Identity->Purity Content Content/Potency (Mass Balance) Purity->Content Homogeneity Homogeneity Testing Content->Homogeneity Stability Stability Assessment Homogeneity->Stability Uncertainty Uncertainty Budget Calculation Stability->Uncertainty CoA Certificate of Analysis Uncertainty->CoA

Caption: General workflow for CRM production and certification.

Comprehensive Characterization

Once a highly pure batch of Oxcarbazepine N-Sulfate has been synthesized, it undergoes a battery of analytical tests to confirm its identity, purity, and other critical properties. This comprehensive characterization is the cornerstone of its certification.

  • Identity Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the sulfate group and its attachment to the carbamoyl nitrogen. The spectral data is compared with the expected structure.

    • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate mass of the molecule, further confirming its elemental composition.[17] Fragmentation patterns can also provide structural information.

    • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as the carbonyl, sulfonyl, and amide groups.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): A primary technique for assessing purity. A validated HPLC method with a suitable detector (e.g., UV or MS) is used to separate the main component from any impurities. Purity is typically expressed as a percentage of the peak area of the main component relative to the total peak area.

    • Quantitative NMR (qNMR): A powerful technique for determining the purity of organic compounds by comparing the integral of a signal from the analyte with that of a certified internal standard.[4]

    • Thermogravimetric Analysis (TGA): Measures the amount of volatile components (e.g., water or residual solvents) in the material.

    • Karl Fischer Titration: Specifically quantifies the water content.

  • Content Assignment (Potency): The certified value of the CRM is typically assigned using a mass balance approach, which combines the results from multiple independent analytical techniques. The formula for mass balance is:

    Assay (%) = (100% - % Water - % Residual Solvents - % Non-volatile Impurities) x Purity by HPLC/100

Homogeneity and Stability Studies

To qualify as a CRM, the material must be demonstrated to be both homogeneous and stable.[2]

  • Homogeneity Testing: A statistically relevant number of units from the synthesized batch are randomly selected and analyzed to ensure that the property of interest (e.g., purity) is uniform across the entire batch.[2]

  • Stability Assessment: The CRM is stored under specified conditions (e.g., temperature and humidity) and periodically re-analyzed over an extended period to determine its shelf life.[2] Accelerated stability studies, where the material is subjected to more stressful conditions, may also be performed to predict long-term stability.[2]

Practical Application: A Step-by-Step Protocol

The primary application of the Oxcarbazepine N-Sulfate CRM is in the development and validation of analytical methods for its quantification in biological samples. The following is a representative protocol for the analysis of Oxcarbazepine N-Sulfate in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Stock and Working Solutions
  • CRM Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the Oxcarbazepine N-Sulfate CRM and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask. The exact concentration should be calculated based on the certified purity and the actual weight.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent to create a calibration curve covering the expected concentration range in the biological samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of a suitable stable isotope-labeled internal standard (e.g., Oxcarbazepine N-Sulfate-¹³C₆, D₄) at a fixed concentration.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table provides typical, albeit hypothetical, LC-MS/MS parameters. These would need to be optimized for the specific instrumentation used.

Parameter Condition
LC System High-Performance Liquid Chromatography System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized gradient from 5% to 95% B over several minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Analyte) Precursor Ion > Product Ion (e.g., m/z 331.0 > 251.1)
MRM Transition (IS) Precursor Ion > Product Ion (e.g., m/z 337.0 > 257.1)
Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.

  • Perform a linear regression analysis on the calibration curve.

  • Determine the concentration of Oxcarbazepine N-Sulfate in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion: Ensuring Analytical Confidence

The availability and proper use of a well-characterized Oxcarbazepine N-Sulfate Certified Reference Material are fundamental to ensuring the quality and integrity of bioanalytical data.[3][11] It provides the necessary foundation for method validation, instrument calibration, and routine quality control, ultimately leading to more reliable pharmacokinetic and metabolic profiling of oxcarbazepine.[4][18] As regulatory expectations for data quality continue to evolve, the role of CRMs in drug development will only become more critical, reinforcing the principle that accurate measurement is the bedrock of sound science.[1][19][20]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 34312, Oxcarbazepine. Retrieved from [Link]

  • Wikipedia. (2023). Certified reference materials. Retrieved from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • Patel, D. B., & Patel, N. J. (2014). Synthesis of oxcarbazepine by newer method. Der Pharma Chemica, 6(5), 350-354. Retrieved from [Link]

  • World Health Organization. (2007). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. In Quality assurance of pharmaceuticals, a compendium of guidelines and related materials, Vol. 2 (2nd ed.). Retrieved from [Link]

  • CWS ABROAD. (2023). What are Certified reference materials?. Retrieved from [Link]

  • Barcs, G., & Hodi, K. (2002). Clinical pharmacokinetics of oxcarbazepine. Clinical Pharmacokinetics, 41(12), 937-952. Retrieved from [Link]

  • International Atomic Energy Agency. (2003). Development and use of reference materials and quality control materials. Retrieved from [Link]

  • Google Patents. (n.d.). US8530647B2 - Process for the preparation of oxcarbazepine.
  • Cerilliant. (n.d.). Oxcarbazepine. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Reference Materials as a Crucial Tools for Validation and Verification of the Analytical Process. Retrieved from [Link]

  • ClinPGx. (n.d.). Oxcarbazepine Pathway, Pharmacokinetics. Retrieved from [Link]

  • Pharmaffiliates. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Retrieved from [Link]

  • Wise, S. A. (2022). What if using certified reference materials (CRMs) was a requirement to publish in analytical/bioanalytical chemistry journals?. Analytical and Bioanalytical Chemistry, 414(18), 5347-5356. Retrieved from [Link]

  • medRxiv. (2021). Population Pharmacokinetics of Oxcarbazepine: A Systematic Review. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Synthesis and evalvation of new oxcarbazepine analogues for anticonvulsant activity. Retrieved from [Link]

  • ECA Academy. (2025). WHO: Update of Guideline of Reference Standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 46782649, Oxcarbazepine N-Sulfate. Retrieved from [Link]

  • National Institutes of Health. (2021). The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Certified Reference Materials a few guidelines. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). A Short Note on Pharmacokinetics of Oxcarbazepine. Retrieved from [Link]

  • European Medicines Agency. (2025). ICH M4Q (R2) Guideline on the common technical document for the registration of pharmaceuticals for human use. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2012). Chemistry Review(s) for NDA 202810. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Oxcarbazepine. In StatPearls. Retrieved from [Link]

Sources

Oxcarbazepine N-Sulfate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxcarbazepine, an anticonvulsant and mood-stabilizing drug, undergoes extensive metabolism in the body. While its primary metabolic pathway involving reduction to the active 10-monohydroxy derivative (MHD) is well-documented, other minor metabolic routes, such as N-sulfation, are less characterized but of significant interest in drug development and toxicology.[1][2] This technical guide provides a comprehensive overview of Oxcarbazepine N-Sulfate, a phase II metabolite of Oxcarbazepine. As a Senior Application Scientist, this document synthesizes available data with expert insights to offer a practical resource for researchers in the field.

This guide will delve into the physicochemical properties of Oxcarbazepine N-Sulfate, including its CAS number and molecular weight. Furthermore, it will explore its metabolic pathway, propose a potential synthetic route, and outline robust analytical methodologies for its detection and characterization. The information presented herein is intended to facilitate a deeper understanding of Oxcarbazepine's metabolic fate and to provide a foundation for further research into the pharmacological and toxicological relevance of its N-sulfate conjugate.

Physicochemical Properties of Oxcarbazepine and its N-Sulfate Metabolite

A clear understanding of the fundamental properties of a compound is paramount for any research and development endeavor. The key physicochemical data for Oxcarbazepine and its N-Sulfate metabolite are summarized below.

PropertyOxcarbazepineOxcarbazepine N-Sulfate
Chemical Structure C₁₅H₁₂N₂O₂C₁₅H₁₂N₂O₅S
IUPAC Name 10,11-dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamide(10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl)sulfamic acid[3][4]
CAS Number 28721-07-5[5]1159977-54-4[3][4][6][7]
Molecular Weight 252.27 g/mol [5]332.33 g/mol [3][6][7]
Appearance White to faintly orange crystalline powderNot widely reported, expected to be a solid

Metabolic Pathway of Oxcarbazepine: The Role of N-Sulfation

The biotransformation of Oxcarbazepine is a critical determinant of its therapeutic efficacy and safety profile. The primary metabolic route is the rapid and extensive reduction of the keto group at the 10-position by cytosolic aldo-keto reductases to form the pharmacologically active 10-monohydroxy derivative (MHD).[2][8] MHD is then predominantly conjugated with glucuronic acid and excreted.[8]

However, direct conjugation of the parent drug represents a minor but important metabolic pathway. N-sulfation of the carbamoyl group of Oxcarbazepine results in the formation of Oxcarbazepine N-Sulfate. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which are primarily located in the liver and other tissues.[9] These enzymes utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a sulfate donor. While the specific SULT isoform(s) responsible for Oxcarbazepine N-sulfation have not been definitively identified, members of the SULT1A and SULT2A subfamilies are known to be involved in the metabolism of a wide array of drugs and xenobiotics.[9]

The addition of the sulfate moiety significantly increases the water solubility of the parent compound, facilitating its renal excretion. Generally, sulfation is considered a detoxification pathway, leading to pharmacologically inactive and readily eliminated metabolites.[10] However, in some instances, sulfation can lead to the formation of reactive metabolites, a process known as bioactivation.[10] The pharmacological and toxicological profile of Oxcarbazepine N-Sulfate has not been extensively studied, and further investigation is warranted to fully understand its biological significance.

G cluster_oxcarbazepine Oxcarbazepine Metabolism Oxcarbazepine Oxcarbazepine MHD 10-Monohydroxy Derivative (MHD) (Active Metabolite) Oxcarbazepine->MHD Reduction (Aldo-keto reductases) Oxcarbazepine_N_Sulfate Oxcarbazepine N-Sulfate (Excreted) Oxcarbazepine->Oxcarbazepine_N_Sulfate N-Sulfation (SULTs) MHD_Glucuronide MHD-Glucuronide (Excreted) MHD->MHD_Glucuronide Glucuronidation (UGTs)

Caption: Metabolic pathways of Oxcarbazepine.

Proposed Synthesis of Oxcarbazepine N-Sulfate

The proposed synthesis involves the reaction of Oxcarbazepine with a sulfating agent, such as a sulfur trioxide-amine complex, in an aprotic solvent.

Reaction Scheme:

G cluster_synthesis Proposed Synthesis of Oxcarbazepine N-Sulfate Oxcarbazepine Oxcarbazepine Oxcarbazepine_N_Sulfate Oxcarbazepine N-Sulfate Oxcarbazepine->Oxcarbazepine_N_Sulfate Sulfation Sulfating_Agent Sulfur Trioxide-Pyridine Complex in Anhydrous Pyridine

Caption: Proposed reaction for the synthesis of Oxcarbazepine N-Sulfate.

Experimental Protocol (Proposed):

  • Dissolution: Dissolve Oxcarbazepine in a suitable anhydrous aprotic solvent, such as pyridine or dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Sulfating Agent: Slowly add a solution of a sulfur trioxide-amine complex (e.g., sulfur trioxide pyridine complex or sulfur trioxide dimethylformamide complex) to the Oxcarbazepine solution at a controlled temperature, typically 0 °C to room temperature. The molar ratio of the sulfating agent to Oxcarbazepine should be optimized, starting with a slight excess of the sulfating agent.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction mixture by carefully adding it to a cold aqueous solution, such as saturated sodium bicarbonate.

  • Purification: The crude product can be purified using techniques such as recrystallization or column chromatography on silica gel to yield the desired Oxcarbazepine N-Sulfate.

Causality and Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive sulfating agent.

  • Aprotic Solvent: Aprotic solvents like pyridine or DMF are chosen because they do not have acidic protons that can react with the sulfating agent. Pyridine can also act as a base to neutralize any acidic byproducts.

  • Sulfur Trioxide-Amine Complex: These complexes are preferred over neat sulfur trioxide as they are easier to handle and more selective.

  • Temperature Control: The reaction is often performed at low temperatures to control the exothermicity and minimize side reactions.

Analytical Methodologies for Characterization and Quantification

The development of robust and sensitive analytical methods is essential for the accurate identification and quantification of drug metabolites in biological matrices and for the characterization of synthetic standards. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[11]

Proposed LC-MS/MS Method for Quantification:

A specific, validated LC-MS/MS method for Oxcarbazepine N-Sulfate is not described in the literature. However, a method can be developed based on existing protocols for Oxcarbazepine and its other metabolites.

ParameterProposed ConditionRationale
Chromatography Reverse-Phase HPLC (C18 column)Provides good retention and separation of moderately polar compounds.
Mobile Phase Gradient elution with acetonitrile and water containing a small amount of formic acid or ammonium formateFacilitates the elution of compounds with a range of polarities and improves ionization efficiency.
Ionization Electrospray Ionization (ESI) in negative ion modeThe sulfate group is acidic and will readily deprotonate to form a negative ion, making negative ESI the preferred mode.
MS/MS Detection Multiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions Precursor ion: [M-H]⁻ at m/z 331.0. Product ions: To be determined by infusion of a standard. Likely fragments would include the loss of SO₃ (m/z 251.0) and other characteristic fragments.Specific transitions provide the basis for quantification.

Workflow for Analytical Characterization:

G cluster_workflow Analytical Characterization Workflow Sample Synthetic Standard or Biological Sample LC_Separation LC Separation (Reverse-Phase) Sample->LC_Separation NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Sample->NMR HRMS High-Resolution MS (Accurate Mass) LC_Separation->HRMS MSMS Tandem MS (MS/MS) (Fragmentation Pattern) HRMS->MSMS

Sources

Methodological & Application

Application Note: Structural Elucidation of Oxcarbazepine N-Sulfate using High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolite Identification in Drug Development

Oxcarbazepine, a widely prescribed second-generation antiepileptic drug, undergoes extensive metabolism in the body. While its primary metabolic pathway involves reduction to the active 10-monohydroxy derivative (MHD), other minor metabolites, including phase II conjugates, are also formed.[1][2] One such metabolite is Oxcarbazepine N-Sulfate, a product of sulfation at the carbamoyl nitrogen. The comprehensive structural characterization of these metabolites is a cornerstone of drug development, providing crucial insights into the drug's disposition, potential for drug-drug interactions, and overall safety profile.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for the unambiguous structural elucidation of novel compounds, including drug metabolites.[3] Its non-destructive nature and the wealth of information it provides on the chemical environment and connectivity of atoms make it indispensable for confirming molecular structures.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural elucidation of Oxcarbazepine N-Sulfate. We will delve into the rationale behind experimental choices, provide step-by-step protocols, and present a logical framework for spectral interpretation, grounded in established NMR principles.

The Structural Hypothesis: Predicting the NMR Signature of N-Sulfation

The core structure of Oxcarbazepine presents a complex dibenzo[b,f]azepine framework.[1] The addition of a sulfate group to the carbamoyl nitrogen is expected to induce significant and predictable changes in the NMR spectra. The sulfate group is strongly electron-withdrawing, which will deshield adjacent and electronically coupled nuclei.

Based on established principles of sulfonation effects on aromatic systems, we can anticipate the following key changes in the 1H and 13C NMR spectra of Oxcarbazepine N-Sulfate compared to the parent drug:

  • 1H NMR: Protons on the aromatic rings, particularly those ortho and para to the carbamoyl nitrogen, are expected to shift downfield (to a higher ppm value) due to the decreased electron density.

  • 13C NMR: Similarly, the aromatic carbons ortho and para to the site of sulfation will experience a downfield shift. Conversely, the ipso-carbon (the carbon directly attached to the nitrogen) may experience an upfield shift. The carbamoyl carbonyl carbon is also likely to be significantly affected, likely shifting downfield.

Experimental Workflow for Structural Elucidation

The conclusive identification of Oxcarbazepine N-Sulfate requires a systematic approach involving a suite of NMR experiments. The workflow is designed to build a complete picture of the molecule's structure, from proton and carbon environments to their intricate connectivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Isolated Metabolite Dissolution Dissolve in DMSO-d6 Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube NMR_Spectrometer High-Field NMR (≥500 MHz) NMR_Tube->NMR_Spectrometer OneD 1D Experiments (1H, 13C) NMR_Spectrometer->OneD TwoD 2D Experiments (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD Processing Fourier Transform, Phasing, Baseline Correction OneD->Processing TwoD->Processing Assignment Spectral Assignment Processing->Assignment Interpretation Structural Elucidation Assignment->Interpretation

Figure 1: A generalized workflow for the structural elucidation of Oxcarbazepine N-Sulfate by NMR spectroscopy.

Detailed Protocols

Protocol 1: Sample Preparation

The quality of the NMR data is critically dependent on meticulous sample preparation. Given the polar nature of the sulfate group, an appropriate deuterated solvent must be chosen. Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its ability to dissolve a wide range of polar and nonpolar compounds.

Materials:

  • Isolated and purified Oxcarbazepine N-Sulfate (≥95% purity)

  • Dimethyl sulfoxide-d6 (DMSO-d6), high purity

  • 5 mm NMR tubes

  • Pipettes and vials

Procedure:

  • Accurately weigh approximately 5-10 mg of Oxcarbazepine N-Sulfate into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d6 to the vial.

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Visually inspect the solution for any particulate matter. If present, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Carefully transfer the clear solution into a 5 mm NMR tube.

  • Cap the NMR tube securely to prevent contamination and solvent evaporation.

Protocol 2: NMR Data Acquisition

A comprehensive suite of 1D and 2D NMR experiments is required for unambiguous structural assignment. The following experiments should be performed on a high-field NMR spectrometer (≥500 MHz) to ensure adequate signal dispersion.

Experiment Purpose Key Parameters
1H NMR Provides information on the chemical environment, multiplicity, and integration of protons.Spectral Width: ~16 ppm, Number of Scans: 16-64
13C NMR Determines the number and chemical environment of carbon atoms.Spectral Width: ~220 ppm, Number of Scans: 1024-4096
COSY Correlates protons that are spin-spin coupled (typically through 2-3 bonds).Data points: 2048 (F2) x 256 (F1), Number of Scans: 2-4 per increment
HSQC Correlates protons directly attached to carbons (one-bond 1H-13C correlation).Data points: 1024 (F2) x 256 (F1), Number of Scans: 4-8 per increment
HMBC Correlates protons and carbons over longer ranges (typically 2-3 bonds).Data points: 2048 (F2) x 256 (F1), Number of Scans: 8-16 per increment

Spectral Interpretation: A Step-by-Step Guide

The process of spectral interpretation is a logical puzzle, where each piece of data from the various NMR experiments is used to build the final structure.

Interpretation_Logic H1 1H NMR: Identify proton signals, multiplicities, and integrations COSY COSY: Establish H-H spin systems (aromatic and aliphatic) H1->COSY HSQC HSQC: Connect protons to their directly attached carbons H1->HSQC C13 13C NMR: Identify carbon signals C13->HSQC HMBC HMBC: Assemble fragments via long-range H-C correlations COSY->HMBC HSQC->HMBC Structure Final Structure of Oxcarbazepine N-Sulfate HMBC->Structure

Figure 2: Logical flow for the interpretation of 1D and 2D NMR data for structural elucidation.

Step 1: Analysis of 1D 1H and 13C NMR Spectra

First, acquire the 1D 1H and 13C NMR spectra of both Oxcarbazepine and the isolated N-sulfate metabolite. A side-by-side comparison will reveal the key chemical shift changes induced by the sulfate group.

Expected Observations for Oxcarbazepine N-Sulfate:

  • Aromatic Protons: The eight aromatic protons will likely exhibit complex multiplets. Protons on the phenyl ring attached to the sulfated nitrogen are expected to show the most significant downfield shifts compared to the parent drug.

  • Methylene Protons: The two protons of the methylene bridge will likely appear as a singlet or a pair of doublets.

  • Carbamoyl Protons: The two protons of the primary carbamoyl group in Oxcarbazepine will be absent in the N-sulfate derivative.

  • Aromatic and Carbonyl Carbons: The 13C spectrum will show signals for the aromatic carbons, the ketone carbonyl, the carbamoyl carbonyl, and the methylene carbon. Expect downfield shifts for the aromatic carbons ortho and para to the N-sulfate group and a significant downfield shift for the carbamoyl carbonyl carbon.

Step 2: Establishing Proton-Proton Connectivity with COSY

The COSY (Correlation Spectroscopy) spectrum reveals which protons are coupled to each other, typically through two or three bonds.[4] This is instrumental in identifying the individual spin systems within the molecule.

  • Aromatic Regions: Cross-peaks in the aromatic region of the COSY spectrum will allow for the assignment of adjacent protons on the two phenyl rings.

  • Aliphatic Region: While Oxcarbazepine has only one methylene group, in other metabolites, COSY is crucial for tracing out alkyl chains.

Step 3: Linking Protons to Carbons with HSQC

The HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with the carbon to which it is directly attached.[4] This experiment is fundamental for assigning the carbon signals based on the already assigned proton signals.

  • Each proton signal (except for exchangeable protons like -OH or -NH) should show a cross-peak to a carbon signal in the HSQC spectrum. This allows for the unambiguous assignment of all protonated carbons.

Step 4: Assembling the Molecular Skeleton with HMBC

The HMBC (Heteronuclear Multiple Bond Correlation) spectrum is arguably the most powerful tool for elucidating the overall carbon framework of an unknown molecule. It shows correlations between protons and carbons that are two or three bonds away.[4]

  • Key HMBC Correlations for Oxcarbazepine N-Sulfate:

    • Correlations from the aromatic protons to various carbons within the same ring and across the azepine ring will confirm the dibenzo[b,f]azepine core structure.

    • A crucial correlation will be from the methylene protons to the adjacent aromatic carbons and the ketone carbonyl carbon, confirming the position of the methylene bridge.

    • Long-range correlations from the aromatic protons to the carbamoyl carbonyl carbon will definitively place this group on the azepine nitrogen.

    • The absence of a correlation from an exchangeable proton to the carbamoyl carbonyl, coupled with the mass spectrometry data, confirms the presence of the sulfate group on the nitrogen.

Data Summary and Conclusion

The following table provides a hypothetical comparison of the expected 13C NMR chemical shifts for key carbons in Oxcarbazepine and its N-Sulfate derivative in DMSO-d6. The predicted shifts for the N-sulfate are based on the expected electronic effects of the sulfate group.

Carbon Atom Oxcarbazepine (Expected δ, ppm) Oxcarbazepine N-Sulfate (Predicted δ, ppm) Expected Shift (Δδ)
C=O (Ketone)~185~185Minimal Change
C=O (Carbamoyl)~156~160Downfield
Aromatic C (ortho to N)~128~132Downfield
Aromatic C (para to N)~125~128Downfield
Methylene C~36~36Minimal Change

By systematically applying the protocols and interpretive logic outlined in this application note, researchers can confidently and accurately elucidate the structure of Oxcarbazepine N-Sulfate. This comprehensive approach, leveraging the power of 1D and 2D NMR spectroscopy, ensures the scientific rigor required in modern drug development and metabolic research.

References

  • PubChem. Oxcarbazepine. National Center for Biotechnology Information. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Der Pharma Chemica. (2012). Synthesis of oxcarbazepine by newer method. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76959691, 10-(10-Oxo-10,11-dihydro-5H-dibenzo(B,F)azepine-5-carboxamido)-5H-dibenzo(B,F)azepine-5-carboxamide. [Link]

  • ResearchGate. (2023, December 1). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. [Link]

  • PubMed. (2006, May). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. [Link]

  • Journal of Pharmaceutical Research. (2023). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • PubMed. (2011, October 15). Detection of the 1H and 15N NMR resonances of sulfamate groups in aqueous solution: a new tool for heparin and heparan sulfate characterization. [Link]

  • ResearchGate. (2006, August). 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D). [Link]

  • ResearchGate. (2012, June). Synthesis and evalvation of new oxcarbazepine analogues for anticonvulsant activity. [Link]

  • MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • Google Patents. (2013, September 10).
  • StatPearls. (2025, July 7). Oxcarbazepine. [Link]

  • ACS Publications. (2026, January 24). ACS Nano Ahead of Print. [Link]

  • PubMed. (2001). Clinical pharmacokinetics of oxcarbazepine. [Link]

Sources

In vitro permeability studies of Oxcarbazepine N-Sulfate using cell models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: In Vitro Permeability Studies of Oxcarbazepine N-Sulfate Using Caco-2 Cell Models

Audience: Researchers, scientists, and drug development professionals.

Scientific Introduction & Assay Principle

Oxcarbazepine (OXC) is an established anti-epileptic drug that exerts its therapeutic effect primarily through its active metabolite, 10-monohydroxy carbamazepine (MHD).[1][2] During its metabolism, other metabolites are formed, including Oxcarbazepine N-Sulfate. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of such metabolites is crucial for a comprehensive safety and efficacy profile. A key determinant of oral bioavailability is a compound's ability to permeate the intestinal epithelium.[3]

This document provides a detailed protocol for assessing the intestinal permeability of Oxcarbazepine N-Sulfate using the Caco-2 cell line, a well-established in vitro model of the human intestinal barrier.[4][5][6] Derived from a human colon adenocarcinoma, Caco-2 cells differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing key efflux and uptake transporters.[4][7][8] This model is widely accepted in the pharmaceutical industry and by regulatory bodies like the FDA for predicting the in vivo oral absorption of drug candidates.[5]

The core of the assay involves seeding Caco-2 cells on a semi-permeable membrane in a transwell insert, which separates an apical (AP, representing the intestinal lumen) and a basolateral (BL, representing the bloodstream) compartment.[6][8] After 18-22 days of culture, a confluent and differentiated monolayer is formed.[4][8] The test compound, Oxcarbazepine N-Sulfate, is added to one compartment (the donor), and its appearance in the opposite (receiver) compartment is monitored over time. By measuring transport in both directions (AP-to-BL and BL-to-AP), we can calculate the apparent permeability coefficient (Papp) and an efflux ratio (ER), which indicates if the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[4][6]

Self-Validating Assay Design: The Importance of Controls

To ensure the trustworthiness and reliability of the permeability data, this protocol incorporates a multi-level validation system. The health and integrity of the Caco-2 monolayer are paramount and are rigorously assessed before each experiment. Furthermore, well-characterized control compounds are run alongside the test article to confirm the assay system is performing as expected.

  • Monolayer Integrity: The tightness of the cellular barrier is confirmed by two methods:

    • Transepithelial Electrical Resistance (TEER): A non-invasive measurement of ionic conductance across the monolayer. Consistently high TEER values indicate a well-formed, confluent barrier.[9]

    • Lucifer Yellow (LY) Rejection: LY is a fluorescent, hydrophilic molecule that cannot readily cross cell membranes. Its low passage rate across the monolayer confirms the integrity of the paracellular pathway (the tight junctions between cells).[10][11]

  • Assay Performance Controls:

    • Low Permeability Marker (e.g., Atenolol): Establishes the baseline for compounds with poor passive diffusion.

    • High Permeability Marker (e.g., Propranolol or Antipyrine): Confirms the system's ability to measure rapid, transcellular transport.[4]

    • Efflux Substrate Marker (e.g., Talinolol for P-gp, Estrone-3-Sulfate for BCRP): Verifies that the Caco-2 cells are expressing functional efflux transporters, which is critical for identifying potential drug-drug interactions and absorption liabilities.[4]

Detailed Experimental Protocols

Protocol 1: Caco-2 Cell Culture & Monolayer Formation
  • Scientist's Note: Caco-2 cells require approximately three weeks post-seeding to fully differentiate and form a robust, polarized monolayer with functional tight junctions.[8] Consistent cell culture practice is critical for reproducible results.[3]

  • Cell Maintenance: Culture Caco-2 cells (ATCC® HTB-37™, passages 40-60) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin. Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂.[3]

  • Subculture: Passage cells upon reaching 80-90% confluency.[3] Do not allow cultures to become over-confluent as this can negatively impact their differentiation potential.

  • Seeding on Transwell Inserts:

    • Use 24-well transwell plates with 0.4 µm pore size polycarbonate membrane inserts.

    • Resuspend Caco-2 cells to a final density of 6 x 10⁴ cells/cm².

    • Seed the appropriate volume of cell suspension onto the apical side of each insert. Add fresh culture medium to the basolateral compartment.

  • Differentiation: Culture the transwell plates for 18-22 days.[4] Replace the culture medium in both compartments every 2-3 days.

Protocol 2: Monolayer Integrity Assessment
  • Scientist's Note: This is a critical quality control step. Do not proceed with the permeability experiment if the monolayers do not meet the acceptance criteria outlined in the table below. This ensures that any observed transport is through the cell layer and not due to leaks.

  • TEER Measurement:

    • Allow plates to equilibrate to room temperature for 30-60 minutes.

    • Using a calibrated epithelial volt-ohm meter (EVOM) with "chopstick" electrodes, measure the electrical resistance of each well.[9]

    • Measure the resistance of a blank insert (containing medium but no cells) to subtract from the cell monolayer readings.

    • Calculate the final TEER value using the formula: TEER (Ω·cm²) = (Resistance_well – Resistance_blank) x Membrane Surface Area (cm²) .[12]

  • Lucifer Yellow (LY) Permeability Assay:

    • After the TEER measurement, gently wash the monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Add HBSS containing 100 µM Lucifer Yellow to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate for 1 hour at 37°C on an orbital shaker.

    • Collect samples from the basolateral compartment.

    • Measure the fluorescence of the samples using a plate reader (Excitation ~485 nm, Emission ~530 nm).

    • Calculate the Papp of LY. The acceptance criterion is typically a Papp value < 1.0 x 10⁻⁶ cm/s, which corresponds to less than 5% pass-through of the dye.[13]

Parameter Acceptance Criterion Rationale
TEER Value > 250 Ω·cm²Ensures a confluent monolayer with tight cell-cell junctions.[9]
Lucifer Yellow Papp < 1.0 x 10⁻⁶ cm/sConfirms low paracellular permeability and integrity of tight junctions.[10][11][13]
Protocol 3: Bidirectional Permeability Assay
  • Scientist's Note: Performing the assay in both directions (AP→BL and BL→AP) is essential for calculating the efflux ratio.[4] An efflux ratio significantly greater than 2 suggests the compound is actively transported out of the cell, which can limit its net absorption.[4]

  • Preparation:

    • Prepare a stock solution of Oxcarbazepine N-Sulfate in DMSO. The final DMSO concentration in the assay buffer should be ≤1% to avoid cytotoxicity.

    • Prepare the dosing solution by diluting the stock solution in pre-warmed HBSS (pH 7.4) to a final concentration (e.g., 10 µM).[6] Prepare solutions for all control compounds similarly.

  • Assay Setup:

    • Use monolayers that have passed the integrity assessment. Gently wash the monolayers twice with pre-warmed HBSS.

    • For AP-to-BL transport (Absorption): Add the dosing solution to the apical compartment and fresh HBSS to the basolateral compartment.

    • For BL-to-AP transport (Efflux): Add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.

    • At time zero (t=0), take a sample from the donor compartment to confirm the initial concentration (C₀).

  • Incubation and Sampling:

    • Incubate the plate at 37°C on an orbital shaker (e.g., 50 rpm) for a set period, typically 120 minutes.[6]

    • At the end of the incubation period, collect samples from the receiver compartment of each well.

    • Also, collect a final sample from the donor compartment to calculate mass balance (% recovery).

  • Sample Storage: Immediately store all samples at -80°C pending analysis.

Protocol 4: Sample Analysis by LC-MS/MS
  • Scientist's Note: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and specificity.[14] A validated method is crucial for accurate results.

  • Sample Preparation: Precipitate proteins by adding acetonitrile containing a suitable internal standard (e.g., MHD-¹³C₆) to all collected samples, calibrators, and quality controls.[1] Centrifuge to pellet the protein and transfer the supernatant for analysis.

  • Chromatography: Separate the analytes using a C18 reverse-phase column.[1]

  • Mass Spectrometry: Detect and quantify Oxcarbazepine N-Sulfate using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

  • Quantification: Generate a calibration curve from the standards and use it to determine the concentration of Oxcarbazepine N-Sulfate in the test samples.

Data Analysis & Interpretation

The primary outputs of the assay are the apparent permeability coefficient (Papp) and the efflux ratio (ER).

  • Apparent Permeability Coefficient (Papp): This value represents the rate of flux across the cell monolayer. It is calculated using the following equation:[15][16]

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the rate of compound appearance in the receiver compartment (e.g., nmol/s).

    • A is the surface area of the membrane (e.g., 0.33 cm² for a 24-well insert).

    • C₀ is the initial concentration in the donor compartment (e.g., nmol/mL).

  • Efflux Ratio (ER): This is the ratio of permeability in the efflux direction to the absorption direction.[15]

    ER = Papp (BL→AP) / Papp (AP→BL)

    • An ER > 2 is a strong indicator that the compound undergoes active efflux.[4]

    • An ER ≈ 1 suggests that transport is primarily mediated by passive diffusion.

Papp (AP→BL) Value (x 10⁻⁶ cm/s) Permeability Classification Predicted In Vivo Absorption
< 1.0LowPoor
1.0 - 10.0ModerateModerate to Good
> 10.0HighGood

This classification is a general guideline and may vary slightly between laboratories.[3]

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation (18-22 Days) cluster_qc Phase 2: Quality Control cluster_assay Phase 3: Permeability Assay (2 Hours) cluster_analysis Phase 4: Analysis & Interpretation seed Seed Caco-2 Cells on Transwell Inserts culture Culture & Differentiate for 18-22 Days seed->culture Medium change every 2-3 days teer Measure TEER culture->teer qc_check Monolayer Integrity OK? teer->qc_check ly Lucifer Yellow Assay ly->qc_check qc_check->seed Discard & Reseed setup Setup Bidirectional Assay (AP→BL & BL→AP) qc_check->setup Proceed incubate Incubate at 37°C setup->incubate sample Collect Donor & Receiver Samples incubate->sample lcms Quantify by LC-MS/MS sample->lcms calc Calculate Papp & Efflux Ratio lcms->calc report Interpret Data & Report Results calc->report TransportPathways apical Apical (Lumen) cell1 Enterocyte 1 apical->cell1:n Absorption (AP→BL) cell2 Enterocyte 2 apical->cell2:n paracellular Paracellular (Between Cells) basolateral Basolateral (Blood) cell1:s->basolateral cell2:s->basolateral Efflux (BL→AP) transcellular Transcellular (Through Cells) point_ap->point_bl  Paracellular  (e.g. Lucifer Yellow)

Caption: Key transport pathways across a polarized Caco-2 cell monolayer.

References

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Ginski, M., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Garrido, M., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays-Validation Regarding Cell Monolayer Integrity. PubMed. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.5.2. Apparent Permeability Coefficients (Papp) and Efflux Ratio (ER). Retrieved from [Link]

  • Davis, K. L., & Johnson-Davis, K. L. (2024). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Retrieved from [Link]

  • Srinivasan, B., et al. (2015). TEER measurement techniques for in vitro barrier model systems. PubMed Central. Retrieved from [Link]

  • cellQART. (2021). Transepithelial-Transendothelial Electrical Resistance (TEER). Retrieved from [Link]

  • JoVE. (2019). Lucifer Yellow – A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier. Retrieved from [Link]

  • Chen, M., et al. (2025). Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients. Frontiers. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2011). Oxcarbazepine 202810 Clinpharm PREA. Retrieved from [Link]

  • Emulate. (2021). Apparent Permeability (Papp) Calculator. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Trans Epithelial Electrical Resistances (TEER). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming co-elution of oxcarbazepine and its N-sulfate metabolite in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Co-elution of Oxcarbazepine and its N-Sulfate Metabolite in HPLC

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the HPLC separation of oxcarbazepine and its highly polar N-sulfate metabolite. Co-elution of a parent drug and its metabolite can significantly compromise data integrity, particularly in pharmacokinetic and bioequivalence studies. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to achieve baseline separation and ensure the development of a robust, validated analytical method.

The Core Challenge: A Tale of Two Polarities

Oxcarbazepine is a relatively non-polar molecule, making it well-suited for traditional reversed-phase (RP) chromatography.[1] In contrast, its N-sulfate metabolite is a highly polar, anionic compound due to the addition of a sulfamic acid group.[2] This significant difference in polarity is the primary reason for co-elution issues.

In a typical reversed-phase HPLC setup, where the mobile phase is highly aqueous to retain the polar metabolite, the non-polar stationary phase (like C18) can undergo a phenomenon known as "hydrophobic collapse" or "phase dewetting".[3] This leads to a loss of interaction with the stationary phase, causing poor and irreproducible retention times for both analytes. The highly polar N-sulfate metabolite often elutes near the solvent front with little to no retention, potentially merging with the tail of the more retained oxcarbazepine peak, or other early-eluting matrix components. Furthermore, co-elution can sometimes lead to analytical inaccuracies through phenomena like in-source conversion in mass spectrometry detectors.[4]

This guide will walk you through understanding and resolving these issues methodically.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during method development for oxcarbazepine and its N-sulfate metabolite.

Q1: Why are my oxcarbazepine and N-sulfate metabolite peaks co-eluting on my C18 column?

A1: This is the classic challenge of separating compounds with vastly different polarities. The N-sulfate metabolite is very polar and has little affinity for the non-polar C18 stationary phase, causing it to elute very early.[5][6] If your mobile phase is not weak enough (i.e., has too much organic solvent), the more hydrophobic oxcarbazepine will also elute earlier, and its peak can easily overlap with the poorly retained metabolite. The fundamental issue is a lack of differential retention under standard RP conditions.

Q2: I've tried using a highly aqueous mobile phase (e.g., >95% water) to retain the N-sulfate metabolite, but now my retention times are inconsistent. What is happening?

A2: You are likely experiencing hydrophobic collapse of your stationary phase.[3] Traditional C18 alkyl chains are highly hydrophobic and, in a predominantly aqueous environment, can fold onto themselves to minimize contact with the polar mobile phase. This effectively reduces the surface area available for chromatographic interaction, leading to a sudden loss of retention and high variability. This is a common problem when analyzing very polar compounds with conventional reversed-phase columns.[3]

Q3: How can I increase the retention of the polar N-sulfate metabolite in reversed-phase HPLC?

A3: To increase retention, you need to enhance the interaction between the metabolite and the stationary phase. Here are three primary strategies:

  • Modify the Mobile Phase: Decrease the organic solvent (acetonitrile or methanol) percentage. This increases the polarity of the mobile phase, forcing the polar analyte to interact more with the stationary phase.[7]

  • Adjust the Mobile Phase pH: The N-sulfate metabolite has an ionizable sulfamic acid group. At a pH well above its pKa, it will be fully ionized (anionic). While seemingly counterintuitive in RP-HPLC, sometimes pairing this anion with a suitable counter-ion (ion-pairing agent) can increase retention. However, a more common strategy is to work at a low pH (e.g., pH 2.5-3.5) to suppress the ionization of any residual silanols on the silica backbone of the column, which can cause poor peak shape for polar compounds.[8]

  • Change the Stationary Phase: This is often the most effective solution. Use an "aqueous-stable" or "AQ-type" column. These columns have polar-embedded or polar-endcapped ligands that prevent hydrophobic collapse, allowing for stable retention even in 100% aqueous mobile phases.[3]

Q4: What is the best type of column to separate a non-polar parent drug from a very polar metabolite?

A4: While a standard C18 can sometimes be forced to work, a more robust separation is typically achieved with a stationary phase designed for polar analytes. Consider these options:

  • Polar-Embedded Columns (e.g., Amide, Carbamate): These phases have a polar group embedded within the alkyl chain. This allows the stationary phase to remain wetted and extended even in highly aqueous mobile phases, providing excellent retention and peak shape for polar compounds.

  • Polar-Endcapped Columns: These columns have polar groups attached to the end of the alkyl chains, which shields the analytes from interacting with acidic silanol groups on the silica surface, improving peak symmetry.

  • Phenyl Columns (e.g., Phenyl-Hexyl): These columns offer alternative selectivity through π-π interactions, which can be beneficial for aromatic compounds like oxcarbazepine and its metabolite.

Q5: My lab has suggested trying HILIC. When is this a good idea?

A5: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative when your polar analyte is not retained at all in reversed-phase. HILIC uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). In HILIC, water acts as the strong eluting solvent. This mode would strongly retain the N-sulfate metabolite. However, the non-polar oxcarbazepine would elute very early. A gradient elution starting with high organic content and decreasing over time would be necessary and could provide a successful separation.

Systematic Troubleshooting Guide for Co-elution

If you are facing persistent co-elution, a systematic approach is crucial. This guide provides a logical workflow for method development and optimization.

Step 1: Confirm Co-elution and Characterize the Problem

Before making changes, ensure you have a clear picture of the issue.

  • Peak Purity Analysis: If you have a Diode Array Detector (DAD), perform a peak purity analysis across the suspected co-eluting peak. A non-homogenous spectrum is a strong indicator of co-elution.[7]

  • Mass Spectrometry (MS) Detection: An MS detector is the most definitive tool. By monitoring the specific mass-to-charge ratios (m/z) for oxcarbazepine and its N-sulfate metabolite, you can see if both compounds are eluting at the same retention time. This can also help identify issues like in-source conversion of the metabolite back to the parent drug.[4]

  • Document Initial Conditions: Record your column, mobile phase composition, pH, flow rate, temperature, and the resulting retention times and resolution.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for resolving the co-elution of oxcarbazepine and its N-sulfate metabolite.

G start Co-elution of Oxcarbazepine & N-Sulfate Metabolite Observed check_retention Is N-Sulfate Metabolite poorly retained (k' < 1)? start->check_retention mp_path Mobile Phase Optimization check_retention->mp_path Yes sp_path Stationary Phase Optimization check_retention->sp_path No, but resolution is still poor decrease_organic Decrease Organic Solvent % (e.g., Acetonitrile, Methanol) mp_path->decrease_organic adjust_ph Adjust Mobile Phase pH (e.g., to pH 2.5-3.5 with Formic Acid or Phosphate Buffer) decrease_organic->adjust_ph other_params Fine-tune Other Parameters (Gradient, Temperature, Flow Rate) adjust_ph->other_params is_c18 Using a standard C18 column? sp_path->is_c18 switch_column Switch to Aqueous-Stable Column (e.g., Polar-Embedded, AQ-type C18) or Phenyl Column is_c18->switch_column Yes consider_hilic Consider HILIC for extreme polarity difference is_c18->consider_hilic No, already tried alternative RP columns switch_column->mp_path validate Method Validation (per ICH Q2(R2) / FDA Guidance) consider_hilic->validate other_params->validate

Caption: Troubleshooting workflow for separating oxcarbazepine and its N-sulfate metabolite.

Step 2: Mobile Phase Optimization

Your first and easiest adjustments are to the mobile phase. The goal is to increase the retention of the N-sulfate metabolite while maintaining a reasonable retention time for oxcarbazepine.

ParameterRecommended ChangeScientific Rationale
Organic Solvent % Decrease the percentage of acetonitrile or methanol.Increases the polarity of the mobile phase, which enhances the retention of polar analytes like the N-sulfate metabolite in a reversed-phase system.[7]
Organic Solvent Type Switch between acetonitrile and methanol.Acetonitrile and methanol offer different selectivities. Methanol can be more effective with phenyl phases due to its ability to not interfere with pi-pi interactions.[8]
Mobile Phase pH Adjust pH to 2.5 - 3.5 using a buffer (e.g., phosphate) or acid (e.g., formic acid).The primary goal is to suppress the ionization of silica silanols, which can cause peak tailing for polar compounds. This pH range ensures a consistent surface charge on the stationary phase, leading to better peak shapes.[8]
Step 3: Stationary Phase Selection

If mobile phase optimization is insufficient, changing the column chemistry is the next logical step.[9]

Column TypeWhen to UseMechanism and Advantage
Standard C18 Initial screening, but often inadequate for this separation.Relies on hydrophobic interactions. Prone to hydrophobic collapse in the highly aqueous conditions needed for metabolite retention.[3]
Aqueous C18 (AQ-type) / Polar-Embedded Highly Recommended. When standard C18 fails due to poor retention or instability.Contains polar groups that prevent phase collapse. Enables robust use of 100% aqueous mobile phases, providing stable retention for the N-sulfate metabolite.
Phenyl When alternative selectivity is needed.Provides π-π interactions in addition to hydrophobic interactions, which can differentiate the aromatic structures of the parent and metabolite.
HILIC When the N-sulfate metabolite is completely unretained in all RP modes.Uses a polar stationary phase to retain very polar compounds that are not retained by reversed-phase columns.
Experimental Protocol: A Validated Starting Point

This protocol is a robust starting point for achieving baseline separation. It is based on common practices for separating compounds with disparate polarities and should be validated according to regulatory guidelines such as ICH Q2(R2).[10][11][12]

Objective: To achieve a resolution (Rs) of >2.0 between the N-sulfate metabolite and oxcarbazepine peaks.

1. Materials and Reagents
  • Oxcarbazepine and Oxcarbazepine N-Sulfate reference standards

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water (e.g., Milli-Q)

  • Formic acid (or potassium phosphate monobasic for buffered mobile phase)

  • Sample matrix (e.g., plasma, urine) for method development in a biological context

2. Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent, with DAD or MS detector
Column Waters Atlantis T3 (150 x 4.6 mm, 3 µm) or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-10 min: 5% to 60% B; 10-12 min: 60% B; 12-12.1 min: 60% to 5% B; 12.1-17 min: 5% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection DAD at 254 nm or MS with appropriate ion monitoring
3. Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in methanol.

  • Working Standard (10 µg/mL): Dilute stock solutions with a 50:50 mixture of water and acetonitrile. This ensures compatibility with the initial mobile phase conditions and prevents peak distortion.[13]

  • Sample Preparation (for biological matrices): Use a validated extraction method such as solid-phase extraction (SPE) or protein precipitation followed by dilution in the working standard diluent.[14][15]

4. System Suitability and Validation

Before analyzing samples, ensure the system is performing correctly. The method must then be validated to demonstrate it is fit for its intended purpose, in line with FDA and ICH guidelines.[16][17][18][19]

  • Specificity: Demonstrate that there is no interference from matrix components at the retention times of the analytes.[16]

  • Precision: Assess repeatability by injecting the same standard multiple times (n=6) and ensure the relative standard deviation (%RSD) of the peak areas is <2%.

  • Resolution: The resolution between the N-sulfate metabolite and oxcarbazepine should be >2.0.

By following this structured approach, from understanding the core chemical problem to systematically optimizing chromatographic parameters and using an appropriate stationary phase, you can successfully overcome the co-elution of oxcarbazepine and its N-sulfate metabolite.

References
  • Mandrioli, R., Ghedini, N., Albani, F., Kenndler, E., & Raggi, M. A. (2003). Liquid Chromatographic Determination of Oxcarbazepine and Its Metabolites in Plasma of Epileptic Patients After Solid-Phase Extraction. Journal of Chromatography B, 783(1), 253-263. Available from: [Link]

  • Dicaire, C., Bérubé, E. R., Dumont, I., Furtado, M., & Garofolo, F. (2011). Impact of oxcarbazepine sulfate metabolite on incurred sample reanalysis and quantification of oxcarbazepine. Bioanalysis, 3(9), 973-982. Available from: [Link]

  • Krasowski, M. D. (2010). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 44(16), 6332-6338. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). Oxcarbazepine N-Sulfate. PubChem Compound Database. Retrieved from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from: [Link]

  • Chromatography Forum. (2014). Peak Fronting (Co elution) Troubleshooting. Retrieved from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from: [Link]

  • Sahoo, P. K., Sharma, M., & Sahu, P. (2011). Stability indicating HPLC-DAD method for the determination of Oxcarbazepine - An Anticonvulsant. Research Journal of Pharmacy and Technology, 4(5), 765-770. Available from: [Link]

  • Greiner-Sosanko, E., Giannoutsos, S., Lower, D. R., Virji, M. A., & Krasowski, M. D. (2007). Drug monitoring: simultaneous analysis of lamotrigine, oxcarbazepine, 10-hydroxycarbazepine, and zonisamide by HPLC-UV and a rapid GC method using a nitrogen-phosphorus detector for levetiracetam. Journal of chromatographic science, 45(9), 616–622. Available from: [Link]

  • Axion Labs. (2020). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Kumps, A. (1984). Simultaneous HPLC Determination of Oxcarbazepine, Carbamazepine and Their Metabolites in Serum. Journal of Liquid Chromatography, 7(6), 1235-1245. Available from: [Link]

  • Trajković-Jolevska, S., et al. (2010). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Macedonian pharmaceutical bulletin, 56(1, 2), 83-91. Available from: [Link]

  • Rosario-Ortiz, F. L. (2010). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 44(16), 5897-5903. Available from: [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from: [Link]

  • Jones, K. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Crawford Scientific. Retrieved from: [Link]

  • University of Vienna. (2003). Liquid chromatographic determination of oxcarbazepine and its metabolites in plasma of epileptic patients after solid-phase extraction. u:cris Portal. Available from: [Link]

  • Kumar, A., & Rao, J. R. (2017). Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. Research and Reviews: Journal of Pharmaceutical Analysis, 6(1). Available from: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structure of oxcarbazepine. Retrieved from: [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from: [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available from: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Oxcarbazepine N-Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Oxcarbazepine N-Sulfate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Oxcarbazepine N-Sulfate is a key metabolite of Oxcarbazepine, its availability as a pure analytical standard is crucial for pharmacokinetic and drug metabolism studies.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple step-by-step instructions to explain the underlying chemical principles.

Diagram: Overall Workflow for Oxcarbazepine N-Sulfate Synthesis

Figure 1. General Workflow for Oxcarbazepine N-Sulfate Synthesis cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification cluster_analysis Analysis Prep Starting Material Prep (Oxcarbazepine, Anhydrous Solvent) Reaction N-Sulfation Reaction (Inert Atmosphere, Low Temp) Prep->Reaction Add to sulfating agent Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Time-point sampling Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Upon completion Purification Chromatographic Purification (Reversed-Phase HPLC/SPE) Workup->Purification Crude product Analysis Product Characterization (LC-MS, NMR, IR) Purification->Analysis Isolated Fractions Final Pure Oxcarbazepine N-Sulfate Analysis->Final

Caption: A summary of the key stages in the synthesis and purification of Oxcarbazepine N-Sulfate.

Frequently Asked Questions (FAQs)

Q1: What is Oxcarbazepine N-Sulfate and why is its synthesis important?

Oxcarbazepine N-Sulfate (CAS 1159977-54-4) is a phase II metabolite of Oxcarbazepine, an anticonvulsant drug.[1][2] In drug metabolism, sulfation is a common pathway that increases the water solubility of a compound, typically aiding its excretion.[2][3] Synthesizing this metabolite is essential to create a pure analytical standard. This standard is crucial for:

  • Pharmacokinetic (PK) studies: To accurately quantify the metabolite in biological samples (plasma, urine) and understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Drug-drug interaction studies: To investigate how co-administered drugs might affect the metabolic pathway of Oxcarbazepine.

  • Toxicology studies: To determine if the metabolite itself has any pharmacological or toxicological activity.

Q2: What is the general chemical strategy for synthesizing Oxcarbazepine N-Sulfate?

The synthesis involves the direct sulfation of the amide nitrogen in Oxcarbazepine. Since the amide nitrogen is relatively nucleophilic, it can react with a suitable sulfating agent. The most common and effective reagents for this type of N-sulfation are sulfur trioxide-amine complexes, such as the sulfur trioxide-pyridine (SO₃·py) or sulfur trioxide-dimethylformamide (SO₃·DMF) complexes.[4] These reagents are preferred because they are milder and more selective than harsher reagents like chlorosulfonic acid or oleum, which could lead to degradation of the sensitive Oxcarbazepine molecule.[5]

The reaction is typically carried out in an anhydrous aprotic solvent under an inert atmosphere to prevent quenching of the highly reactive sulfating agent.

Troubleshooting Guide: Improving Yield and Purity

Problem 1: Low or No Product Yield

Q: I've attempted the reaction of Oxcarbazepine with a sulfur trioxide complex, but my yield is extremely low or I only recover the starting material. What are the likely causes?

A: This is a common issue in sulfation reactions, which are highly sensitive to reaction conditions. The primary culprits are usually related to reagent deactivation or suboptimal reaction parameters.

  • Causality 1: Presence of Moisture: Sulfur trioxide complexes are extremely sensitive to moisture. Trace amounts of water in the solvent, on the glassware, or in the Oxcarbazepine starting material will rapidly quench the sulfating agent, forming sulfuric acid, which is unreactive for N-sulfation.

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Dry the Oxcarbazepine starting material under high vacuum for several hours before use. The reaction should be run under a strictly inert atmosphere (e.g., dry nitrogen or argon).[6]

  • Causality 2: Incorrect Stoichiometry: An insufficient amount of the sulfating agent will lead to incomplete conversion. Conversely, a very large excess can sometimes lead to side reactions or make purification more difficult.

    • Solution: A moderate excess of the sulfating agent is typically recommended. Start with 1.5 to 3.0 equivalents of the SO₃·amine complex relative to Oxcarbazepine. This ensures there is enough reagent to drive the reaction to completion, even with minor quenching.

  • Causality 3: Suboptimal Temperature: The N-sulfation of amides can be slow at very low temperatures, while at higher temperatures, both the sulfating agent and the product may decompose. The N-sulfate bond can be thermally labile.[5]

    • Solution: Start the reaction at 0°C by adding the Oxcarbazepine solution to the sulfating agent slurry. Allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. Gentle heating (e.g., to 40-50°C) can be attempted if the reaction is sluggish, but this should be done cautiously while monitoring for product degradation.

Problem 2: Presence of Multiple Impurities in the Crude Product

Q: My reaction seems to have worked, but the crude product is a complex mixture. What are the likely side reactions?

A: The structure of Oxcarbazepine presents several possibilities for side reactions, especially if conditions are not carefully controlled.

  • Side Reaction 1: Aromatic Ring Sulfonation: Although N-sulfation is generally favored for amides, electrophilic aromatic substitution on the electron-rich benzene rings is a potential side reaction, especially with a more reactive sulfating agent or at higher temperatures.

    • Mitigation: Use a milder, bulkier sulfating agent like the SO₃·pyridine complex. Keep the reaction temperature low (0°C to room temperature) to favor the kinetically controlled N-sulfation over the thermodynamically more demanding C-sulfonation.

  • Side Reaction 2: Degradation of Starting Material/Product: Oxcarbazepine is known to be unstable under strongly acidic or basic conditions.[7][8] The formation of sulfuric acid from moisture contamination can create an acidic environment that degrades the dibenzazepine core. The product itself, being a sulfate, can also be hydrolyzed back to the starting material under acidic conditions.

    • Mitigation: Maintain strict anhydrous conditions. When quenching the reaction, do so carefully with a cold, dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize any excess reagent and acid byproducts without exposing the product to harsh basic conditions for an extended period.

  • Side Reaction 3: Reaction at the Ketone: While less likely with SO₃ complexes, highly reactive conditions could potentially lead to reactions involving the enol form of the C-10 ketone, although this is not a commonly reported pathway for this class of reagents.

Diagram: Troubleshooting Logic for Low Yield

Figure 2. Troubleshooting Workflow for Low Yield in N-Sulfation Start Low Yield or No Reaction Check_Moisture Verify Anhydrous Conditions (Solvent, Glassware, Reagent) Start->Check_Moisture Check_Stoich Review Reagent Stoichiometry (1.5-3.0 eq. SO3 complex) Check_Moisture->Check_Stoich [ Conditions Dry ] Action_Dry Action: Rigorously dry all components; Use inert atmosphere Check_Moisture->Action_Dry [ Moisture Suspected ] Check_Temp Assess Reaction Temperature (0°C to RT) Check_Stoich->Check_Temp [ Stoich. Correct ] Action_Stoich Action: Increase equivalents of sulfating agent Check_Stoich->Action_Stoich [ Stoich. Low ] Action_Temp Action: Optimize temperature profile (monitor by TLC/LC-MS) Check_Temp->Action_Temp [ Temp. Suboptimal ] End Improved Yield Check_Temp->End [ Temp. Optimal ] Action_Dry->Start Re-run reaction Action_Stoich->Start Re-run reaction Action_Temp->End

Caption: A decision tree for systematically addressing low-yield issues in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of Oxcarbazepine N-Sulfate

This is a representative protocol based on established methods for N-sulfation of amides. Optimization may be required.

Materials:

  • Oxcarbazepine (dried under vacuum)

  • Sulfur trioxide-pyridine complex (SO₃·py)

  • Anhydrous Pyridine or Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM), Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add SO₃·py complex (2.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Reagent Addition: Add anhydrous pyridine (or DMF) via syringe to the flask to form a slurry. Cool the mixture to 0°C in an ice bath.

  • Substrate Addition: In a separate flame-dried flask, dissolve Oxcarbazepine (1.0 eq.) in a minimum amount of anhydrous pyridine (or DMF). Slowly add this solution dropwise to the cold SO₃·py slurry over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, then let it slowly warm to room temperature. Stir for an additional 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (a more polar spot for the product should appear) or by LC-MS analysis of a quenched aliquot.

  • Workup: Once the reaction is complete, cool the mixture back to 0°C. Cautiously quench the reaction by the slow, dropwise addition of cold, saturated NaHCO₃ solution.

  • Extraction: Dilute the mixture with water and extract with a suitable organic solvent like ethyl acetate. Note: The product is highly polar and may have low solubility in common organic solvents. Multiple extractions may be necessary.

  • Drying and Concentration: The combined organic layers are typically not useful due to the high polarity of the product. The aqueous layer, containing the sodium salt of the product, should be concentrated under reduced pressure.

Protocol 2: Purification by Solid-Phase Extraction (SPE)

Due to the high polarity of Oxcarbazepine N-Sulfate, standard silica gel chromatography is often ineffective. Reversed-phase chromatography is the method of choice.

Materials:

  • Crude Oxcarbazepine N-Sulfate (as sodium salt from workup)

  • Reversed-Phase C18 SPE cartridge

  • Methanol (MeOH)

  • Deionized Water

  • Ammonium Acetate or Formic Acid (for pH adjustment of mobile phase)

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing with Methanol, followed by deionized water.

  • Sample Loading: Dissolve the crude product in a minimum amount of water (or water with a small amount of MeOH to aid solubility). Load this solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 100% water to elute highly polar impurities and inorganic salts.

  • Elution: Elute the product using a stepwise gradient of increasing methanol concentration in water (e.g., 10% MeOH, 25% MeOH, 50% MeOH, 100% MeOH).

  • Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is often preferred if the product is in an aqueous solution) to yield the final product.

Protocol 3: Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or 10mM ammonium acetate.

  • Detection (MS): Use electrospray ionization in negative mode (ESI-). The parent ion should be observed at [M-H]⁻ (m/z 331.0). A key fragmentation signature to confirm the sulfate group is the neutral loss of SO₃ (80 Da), resulting in a fragment ion at m/z 251.0.[2]

Data Summary Table

ParameterValueReference / Comment
Compound Name Oxcarbazepine N-Sulfate
CAS Number 1159977-54-4[1]
Molecular Formula C₁₅H₁₂N₂O₅S[1]
Molecular Weight 332.33 g/mol [1]
Parent Compound Oxcarbazepine (CAS 28721-07-5)[9]
Sulfating Agent SO₃·Pyridine Complex (Recommended)[4]
Solvent Anhydrous Pyridine or DMF[5]
Reaction Temp. 0°C to Room TemperatureGeneral best practice for sulfation
Purification Reversed-Phase HPLC or SPE[10]
MS (ESI-) [M-H]⁻ m/z 331.0Calculated
MS/MS Fragment m/z 251.0 ([M-H-SO₃]⁻)Characteristic loss of 80 Da[2]

References

  • Gao, H., et al. (2012). Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects. Analytical and Bioanalytical Chemistry, 403(5), 1337–1346. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 34312, Oxcarbazepine. Available at: [Link]

  • Google Patents. (2013). Process for the preparation of oxcarbazepine. US8530647B2.
  • ResearchGate. (2014). How to purify a sulfonated porphyrins or the other organic compounds? Available at: [Link]

  • Rahman, A., et al. (2012). Synthesis of oxcarbazepine by newer method. Der Pharma Chemica, 4(3), 1133-1139. Available at: [Link]

  • Hypha Discovery. (n.d.). Sulfate metabolite synthesis. Available at: [Link]

  • Patel, R. B., et al. (2015). Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. International Journal of Pharmaceutical Sciences and Research, 6(9), 3936-3942. Available at: [Link]

  • Nalluri, B. N., et al. (2012). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(8), 3885-3893. Available at: [Link]

  • Mayo Clinic. (n.d.). Oxcarbazepine (Oral Route). Available at: [Link]

  • Kaspersen, F. M., & Van Boeckel, C. A. A. (1987). A review of the methods of chemical synthesis of sulfate and phosphate esters of phenols, alcohols, and carbohydrates. Recl. Trav. Chim. Pays-Bas, 106, 12-26.
  • Bhat, V., et al. (2018). Development and Validation of a Stability- Indicating RP-LC Method for the Estimation of Process-Related Impurities and Degradation. Journal of Chromatographic Science, 56(6), 527–535. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). Oxcarbazepine N-Sulfate. Available at: [Link]

  • Sahu, S., et al. (2015). Oxcarbazepine-induced drug rash with eosinophilia and systemic symptoms syndrome presenting as exfoliative dermatitis. Journal of Pharmacology and Pharmacotherapeutics, 6(3), 142–144. Available at: [Link]

  • Google Patents. (2020). Preparation method of oxcarbazepine. CN111285805A.
  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2017). Stability indicating HPLC-DAD method for the determination of Oxcarbazepine - An Anticonvulsant. Available at: [Link]

  • Li, X., et al. (2015). Experimental and theoretical insight into hydroxyl and sulfate radicals-mediated degradation of carbamazepine. Chemical Engineering Journal, 274, 210-219. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • Pathare, D. B., et al. (2007). A validated stability indicating LC method for oxcarbazepine. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1825–1830. Available at: [Link]

  • GoodRx. (2024). 8 Oxcarbazepine Interactions to Avoid. Available at: [Link]

  • Wikipedia. (n.d.). Carbamazepine. Available at: [Link]

  • DergiPark. (n.d.). Importance and review of drug metabolite synthesis. Available at: [Link]

  • Gill, D. M., et al. (2019). Sulfation made simple: a strategy for synthesising sulfated molecules. Chemical Communications, 55(25), 3623-3626. Available at: [Link]

  • Google Patents. (2021). Oxcarbazepine tablet and preparation method thereof. CN111759820B.
  • ResearchGate. (n.d.). 17O NMR and 15N NMR Chemical Shifts of Sterically-Hindered Amides: Ground-State Destablization in Amide Electrophilicity. Available at: [Link]

  • Bhat, G. A., et al. (2011). Chemical Sulfation of Small Molecules – Advances and Challenges. Future Medicinal Chemistry, 3(13), 1695–1712. Available at: [Link]

  • ResearchGate. (2016). How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO?. Available at: [Link]

  • Life in the Fast Lane (LITFL). (n.d.). Carbamazepine toxicity. Available at: [Link]

  • Wötzel, N., et al. (2020). Rapid Preparation of a Large Sulfated Metabolite Library for Structure Validation in Human Samples. Metabolites, 10(10), 403. Available at: [Link]

Sources

Optimizing mobile phase for separation of oxcarbazepine metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxcarbazepine Metabolite Separation

A Senior Application Scientist's Guide to Mobile Phase Optimization & Troubleshooting

Welcome to the technical support center for chromatographic analysis of oxcarbazepine (OXC) and its metabolites. As drug development professionals and researchers, achieving robust and reproducible separation of a parent drug from its active metabolites is paramount for accurate pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, designed to provide both foundational principles and advanced, field-tested solutions for optimizing your mobile phase.

Section 1: Fundamentals of Method Development

This section addresses the initial choices and foundational knowledge required when building a separation method for oxcarbazepine and its key metabolites from the ground up.

Q1: What are the primary metabolites of oxcarbazepine, and how do their chemical properties guide mobile phase selection?

A: Understanding the analytes is the cornerstone of any successful separation. Oxcarbazepine is a prodrug that is rapidly and extensively metabolized to its pharmacologically active metabolite.

  • Oxcarbazepine (OXC): The parent drug, a neutral molecule with a ketone group. Its chemical name is 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide[1][2].

  • 10,11-dihydro-10-hydroxycarbamazepine (MHD or Licarbazepine): This is the primary and pharmacologically active metabolite[3]. The key structural difference is the reduction of the ketone group on OXC to a hydroxyl (alcohol) group. This change significantly increases the molecule's polarity.

  • 10,11-dihydro-10,11-dihydroxycarbamazepine: A further metabolite, which is even more polar due to the presence of two hydroxyl groups[4].

Causality in Mobile Phase Selection: In reversed-phase chromatography (the most common mode for these analytes), retention is primarily driven by hydrophobic interactions with the stationary phase (e.g., C18).

  • Polarity Difference: Because MHD is more polar than OXC, it will have weaker interactions with the C18 stationary phase and will, therefore, elute earlier than OXC in a typical reversed-phase system. The dihydroxy metabolite will elute even earlier.

  • Mobile Phase Implication: Your mobile phase must have a composition that provides sufficient retention for the most polar metabolite (MHD) while ensuring the parent drug (OXC) elutes in a reasonable time with a good peak shape. This typically involves a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.

Compound Key Functional Group Relative Polarity Expected Elution Order (Reversed-Phase)
10,11-dihydro-10,11-dihydroxycarbamazepineDiol (two -OH)Highest1 (Earliest)
10,11-dihydro-10-hydroxycarbamazepine (MHD)Alcohol (-OH)Intermediate2
Oxcarbazepine (OXC)Ketone (=O)Lowest3 (Latest)
Q2: I'm setting up a new HPLC method. What is a good starting point for the mobile phase?

A: A pragmatic starting point is crucial for efficient method development. Based on established literature, a reversed-phase C18 column is the preferred stationary phase for this separation[1][5].

For the mobile phase, an excellent starting point is a gradient elution using a buffered aqueous phase and an organic modifier.

Recommended Starting Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent UHPLC column, e.g., 100 mm x 2.1 mm, <2 µm)[4][6].

  • Mobile Phase A (Aqueous): 10-25 mM Potassium Phosphate or Ammonium Acetate buffer.

  • Mobile Phase B (Organic): Acetonitrile or Methanol. Acetonitrile is often preferred as it provides lower backpressure and good UV transparency[7].

  • Detection: UV detection at 215 nm or 256 nm[1].

  • Flow Rate: 1.0 mL/min for HPLC; 0.4-0.5 mL/min for UHPLC.

  • Column Temperature: 30-35 °C to ensure reproducibility[6][7].

Example Starting Gradient:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.07525
10.03070
12.03070
12.17525
15.07525

This generic gradient allows you to scout the elution behavior of OXC and its metabolites. After the initial run, you can adjust the gradient slope, initial, and final organic percentages to optimize the resolution and analysis time.

Q3: How critical is mobile phase pH, and how do I select the optimal value?

A: Mobile phase pH is a powerful but often overlooked tool for optimizing selectivity and peak shape, even for compounds considered "neutral." While OXC and its metabolites do not have strongly acidic or basic groups, subtle interactions can be influenced by pH. The pKa of oxcarbazepine is approximately 10.7, indicating it is weakly basic[7].

The Role of Silanols: At mid-range pH (3-7), the silica backbone of the stationary phase has ionized silanol groups (Si-O⁻). These negatively charged sites can cause secondary ionic interactions with any positively charged character on the analyte, leading to peak tailing.

pH Optimization Strategy:

  • Acidic pH (e.g., pH 3.0-3.5): Using a buffer like phosphate or formate at a pH of ~3.5 suppresses the ionization of silanol groups, minimizing undesirable secondary interactions. This often leads to sharper, more symmetrical peaks[4]. This is a highly recommended starting point.

  • Neutral pH (e.g., pH 6.0-7.0): Operating at a neutral pH is also common. However, at this pH, silanol groups are partially ionized. To counteract potential peak tailing, a mobile phase additive like triethylamine (TEA) can be used[5][8]. TEA acts as a competing base, binding to the active silanol sites and preventing them from interacting with the analytes. Be aware that TEA can shorten column lifetime and is not suitable for LC-MS.

  • Basic pH (Not Recommended for Silica Columns): Standard silica-based columns are not stable above pH 7.5-8.0. Avoid basic conditions unless you are using a hybrid or polymer-based column specifically designed for high-pH work.

Section 2: Troubleshooting Common Separation Problems

This section provides actionable solutions to specific issues you may encounter during method optimization and routine analysis.

Q4: My peaks for OXC and MHD are co-eluting or have poor resolution. How can I improve this by changing the mobile phase?

A: Poor resolution is the most common challenge. A systematic approach to mobile phase optimization is key. A resolution value (Rs) of >2.0 is generally desired.

Troubleshooting Workflow for Poor Resolution:

Sources

Minimizing degradation of Oxcarbazepine N-Sulfate during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Oxcarbazepine (OXC) and its metabolites. Specifically, we will address the inherent stability challenges of the Oxcarbazepine N-Sulfate metabolite during sample preparation. As this is a less-studied metabolite, this guide synthesizes data from the parent compound's behavior with established principles of sulfate conjugate chemistry to provide a robust framework for minimizing analyte degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary suspected degradation pathways for Oxcarbazepine N-Sulfate?

A1: The primary and most critical degradation pathway for Oxcarbazepine N-Sulfate is hydrolysis . The N-SO₃⁻ bond is susceptible to cleavage, particularly under non-neutral pH conditions and elevated temperatures. This is a common characteristic of sulfate ester and N-sulfate compounds.[1] This hydrolytic cleavage would result in the loss of the sulfate group, leading to the formation of an amino-precursor and a sulfate ion, rendering the target analyte undetectable. Additionally, in biological matrices like plasma or tissue homogenates, enzymatic degradation mediated by endogenous sulfatase enzymes can be a significant concern.[2]

Q2: My recovery of Oxcarbazepine N-Sulfate is low and variable. Could the pH of my solutions be the cause?

A2: Absolutely. This is the most likely cause of inconsistent recovery for a sulfate conjugate. Oxcarbazepine itself shows significant degradation under basic conditions (base hydrolysis) and to a lesser extent in acidic conditions.[3] It is highly probable that its N-Sulfate metabolite is even more sensitive to pH excursions.

  • Scientific Rationale: N-sulfates can be readily hydrolyzed. Acidic conditions (pH < 5) can protonate the nitrogen or sulfate oxygen, weakening the N-S bond and facilitating cleavage. Conversely, strongly basic conditions (pH > 9) can promote hydrolysis through nucleophilic attack by hydroxide ions. Studies on the parent drug, Oxcarbazepine, show it degrades completely in 0.1N NaOH and shows 13.5% degradation in 1N HCl, indicating the lability of the core structure to pH extremes.[3] The degradation of Oxcarbazepine is also noted to increase with a rise in pH.[4]

  • Troubleshooting Action: The key is to maintain a near-neutral and stable pH environment (ideally pH 6.0-7.5) throughout the entire sample preparation process. Immediately after sample collection (e.g., blood draw), consider adding a small volume of a concentrated, pre-chilled phosphate buffer to stabilize the pH. Use buffered solutions for all subsequent dilution, extraction, and reconstitution steps.

Q3: What role does temperature play in the stability of Oxcarbazepine N-Sulfate?

A3: Temperature is a critical factor that directly accelerates the rate of chemical degradation. For every 10°C increase in temperature, the rate of chemical reactions, including hydrolysis, can roughly double. Forced degradation studies on the parent drug, Oxcarbazepine, confirm its susceptibility to thermal degradation when heated.[3]

  • Scientific Rationale: The hydrolysis of the N-sulfate bond is an energy-dependent process. Providing thermal energy increases molecular motion and the frequency of collisions with sufficient energy to overcome the activation barrier for bond cleavage.

  • Troubleshooting Action: All samples should be kept on ice or in a cooling rack at all times during processing. Use pre-chilled solvents and solutions. Sample collection tubes should be placed in an ice bath immediately after collection. Autosamplers used for LC-MS/MS analysis should be refrigerated, typically at 4-8°C. Long-term storage must be at -70°C or lower.

Q4: I'm working with plasma samples. Is enzymatic degradation a concern?

A4: Yes, enzymatic degradation is a significant risk when working with biological matrices. Plasma, liver microsomes, and tissue homogenates contain various enzymes, including sulfatases, which are specifically designed to hydrolyze sulfate esters.[1][2]

  • Scientific Rationale: Sulfatases catalyze the hydrolysis of sulfate esters, playing a role in hormone regulation, cellular detoxification, and signaling. The presence of these enzymes in your sample can rapidly deplete the Oxcarbazepine N-Sulfate metabolite, converting it back to its des-sulfated form.

  • Troubleshooting Action:

    • Rapid Processing: Process samples as quickly as possible after thawing.

    • Enzyme Inhibition: Immediately after collection or thawing, precipitate proteins using a high volume of ice-cold organic solvent like acetonitrile or methanol. This not only releases the analyte but also denatures and precipitates the majority of enzymes, effectively halting their activity.

    • Chemical Inhibitors: In some specific research applications, the addition of a general sulfatase inhibitor might be considered, but this must be validated to ensure it does not interfere with the analytical method.

Troubleshooting Guide: Common Issues & Solutions

Symptom Observed Potential Cause Recommended Action & Rationale
Low analyte response in samples, but not in standards prepared in solvent. 1. Enzymatic Degradation: Sulfatases in the biological matrix are cleaving the sulfate group. 2. pH-induced Hydrolysis: The pH of the biological matrix is outside the optimal stability range.1. Modify Sample Pre-treatment: Immediately add 3-4 volumes of ice-cold acetonitrile or methanol to the sample to precipitate proteins and halt enzyme activity. Vortex and centrifuge at low temperatures. 2. Buffer the Matrix: Add a small aliquot of concentrated, pre-chilled phosphate buffer (e.g., 1M, pH 6.8) to the sample immediately upon collection/thawing to stabilize the pH before protein precipitation.
Analyte signal degrades over time in the autosampler. Temperature-driven Hydrolysis: The autosampler temperature is too high, promoting slow hydrolysis in the processed sample.Verify Autosampler Temperature: Ensure the autosampler is set to and maintaining a low temperature, typically 4°C. Run a stability test by re-injecting the same vial over a 24-hour period to quantify degradation.
Inconsistent results between different batches of samples. Inconsistent Timing/Temperature: Variations in the time between thawing and processing or temperature fluctuations are causing different degrees of degradation.Standardize Workflow: Create and strictly adhere to a Standard Operating Procedure (SOP) that defines exact timings for each step (e.g., "vortex for 30 seconds," "centrifuge at 4°C for 10 minutes," "process within 15 minutes of thawing"). Ensure all samples in a batch are handled identically.
Poor recovery after Solid Phase Extraction (SPE). Incompatible SPE Sorbent/Solvent pH: The pH of the wash or elution solvents may be too acidic or basic, causing on-cartridge degradation.Check Solvent pH: Measure the pH of all SPE buffers and solutions. Ensure they are within the 6.0-7.5 range. Use buffered organic solvents for elution if necessary.

Visualizing Degradation and Prevention

To better understand the factors at play, the following diagrams illustrate the degradation pathway and the ideal preventative workflow.

Diagram 1: Suspected Degradation of Oxcarbazepine N-Sulfate cluster_factors Degradation Factors Analyte Oxcarbazepine N-Sulfate (Target Analyte) DegradationProduct Amino-Precursor + H₂SO₄ (Degradation Product) Analyte->DegradationProduct Hydrolysis HighTemp High Temperature (>10°C) HighTemp->Analyte pH Non-Neutral pH (<5 or >9) pH->Analyte Enzymes Sulfatase Enzymes (in Bio-matrix) Enzymes->Analyte

Caption: Key factors promoting the hydrolytic degradation of the analyte.

Caption: A workflow emphasizing critical control points for stability.

Recommended Protocol: Stabilized Sample Preparation from Plasma

This protocol integrates the principles discussed above to provide a robust starting point for method development.

Materials:

  • Plasma samples collected in K₂EDTA tubes.

  • 1M Potassium Phosphate Buffer, pH 6.8.

  • HPLC-grade Acetonitrile (ACN), pre-chilled to 4°C.

  • Refrigerated centrifuge.

  • Ice bath.

Procedure:

  • Pre-preparation: Before starting, place your acetonitrile, phosphate buffer, and sample collection plates/vials on ice. Set the centrifuge temperature to 4°C.

  • Sample Thawing: Thaw plasma samples rapidly in a cool water bath and immediately transfer them to an ice bath. Avoid prolonged room temperature exposure.

  • pH Stabilization: For every 100 µL of plasma, add 5 µL of ice-cold 1M Potassium Phosphate Buffer (pH 6.8). Gently vortex for 2-3 seconds. This step is critical for neutralizing any pH variability in the samples.

  • Protein Precipitation & Enzyme Inhibition: Add 300 µL of ice-cold acetonitrile to each 100 µL of plasma. Cap and vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Immediately transfer the supernatant to a new 96-well plate or vials kept on ice. Be careful not to disturb the protein pellet.

  • Analysis or Storage:

    • Direct Analysis: If the analyte concentration is sufficient, inject the supernatant directly into the LC-MS/MS system. Ensure the autosampler is maintained at 4-8°C.

    • Concentration: If concentration is required, evaporate the supernatant under a gentle stream of nitrogen at a temperature not exceeding 30°C. Reconstitute the residue in a mobile phase-matched, buffered solution (pH 6.5-7.0).

    • Storage: For short-term storage (<24 hours), keep processed samples in the refrigerated autosampler. For long-term storage, seal the plate/vials and store at -70°C or below.

This self-validating system ensures that by controlling pH and temperature and by removing enzymatic activity early, the degradation of Oxcarbazepine N-Sulfate is minimized at every possible step.

References

  • Varshney, N., & Thareja, D. (2016). Method development and validation of oxcarbazepine by using rp-hplc method. Pharmacophore, 7(1), 44-62. [Link]

  • Satyanarayana, L., Naidu, S. V., & Rao, P. V. (2006). A validated stability indicating LC method for oxcarbazepine. Journal of pharmaceutical and biomedical analysis, 41(4), 1198–1203. [Link]

  • Zhou, S., et al. (2016). Degradation of oxcarbazepine by UV-activated persulfate oxidation: kinetics, mechanisms, and pathways. Environmental Science and Pollution Research, 23(1), 534-543. [Link]

  • Baracat, T. C., et al. (2010). Oxcarbazepine: validation and application of an analytical method. Brazilian Journal of Pharmaceutical Sciences, 46(2), 299-307. [Link]

  • Wang, J., et al. (2016). Degradation of carbamazepine and oxcarbazepine by heat-activated persulfate. Huan Jing Ke Xue, 37(8), 3021-3028. [Link]

  • Suryadevara, V., et al. (2017). Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • New Drug Approvals. (2018). OXCARBAZEPINE.
  • Nalluri, B. N., et al. (2012). Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(8), 3885-3893. [Link]

  • PubChem. (n.d.). Oxcarbazepine. National Center for Biotechnology Information. Retrieved from [Link]

  • Sahu, P. K., et al. (2014). Determination of oxcarbazepine and its related substances using UHPLC method with UV detection. Journal of Chromatographic Science, 52(8), 819-825. [Link]

  • United States Pharmacopeia. (2013). Oxcarbazepine Oral Suspension. [Link]

  • Shirsand, S. B., et al. (2007). Formulation and evaluation of oxcarbazepine fast dissolve tablets. Indian Journal of Pharmaceutical Sciences, 69(2), 211. [Link]

  • Whirl-Carrillo, M., et al. (2021). Oxcarbazepine Pathway, Pharmacokinetics. PharmGKB. [Link]

  • Fitzgerald, J. W. (1976). Sulfate ester formation and hydrolysis: a potentially important yet often ignored aspect of the sulfur cycle of aerobic soils. Bacteriological reviews, 40(3), 698–721. [Link]

  • Kostiainen, R. (2004). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. Current Drug Metabolism, 5(5), 415-433. [Link]

  • Contin, M., et al. (2002). Liquid chromatographic determination of oxcarbazepine and its metabolites in plasma of epileptic patients after solid-phase extraction. Journal of Chromatography B, 775(1), 139-145. [Link]

  • Children's Minnesota. (2025). OXCARBAZEPINE LEVEL. [Link]

  • Aubry, A. F., et al. (2015). Best practices in a tiered approach to metabolite quantification: Views and recommendations of the European Bioanalysis Forum. Bioanalysis, 7(14), 1767-1780. [Link]

  • Bedessem, M. E., et al. (1997). Anaerobic Naphthalene Degradation by a Sulfate-Reducing Enrichment Culture. Applied and Environmental Microbiology, 63(5), 1915-1920. [Link]

  • Okamura, H., & Helferich, W. G. (2014). Enzymatic Hydrolysis of an Organic Sulfur Compound. Advances in Enzyme Research, 2(4), 169-178. [Link]

  • Eng, H., et al. (2011). Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. Chemical Research in Toxicology, 24(5), 625-640. [Link]

Sources

Technical Support Center: Enhancing the Ionization Efficiency of Oxcarbazepine N-Sulfate in ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Oxcarbazepine N-Sulfate using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and enhance the ionization efficiency of this critical metabolite.

Introduction: The Challenge of Analyzing Oxcarbazepine N-Sulfate

Oxcarbazepine is a widely used anticonvulsant drug that undergoes extensive metabolism.[1][2] One of its metabolites is Oxcarbazepine N-Sulfate (C₁₅H₁₂N₂O₅S, Molecular Weight: 332.3 g/mol ), a phase II conjugate. The analysis of such sulfated metabolites by ESI-MS can be challenging. The sulfate group, while facilitating ionization in the negative ion mode, also renders the molecule susceptible to in-source fragmentation, leading to poor signal intensity of the parent ion and complicating quantification.[3][4] This guide provides a structured approach to method development and troubleshooting to ensure robust and reliable results.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I am seeing a very low signal for the [M-H]⁻ ion of Oxcarbazepine N-Sulfate (m/z 331.0). What are the first things I should check?

A1: A weak signal for your target ion is a common starting problem. Here’s a systematic approach to troubleshoot this issue, starting with the most likely culprits.

Initial Checks:

  • Confirm Negative Ion Mode: Oxcarbazepine N-Sulfate is an acidic compound due to the sulfate group and will ionize most effectively in negative ESI mode to form the [M-H]⁻ ion. Ensure your mass spectrometer is operating in negative polarity.

  • Basic Instrument Performance: Before troubleshooting your specific analyte, confirm the overall health of your LC-MS system.

    • System Suitability Test: Inject a standard compound known to perform well in negative ion mode to verify instrument sensitivity.

    • Check for Stable Spray: A stable electrospray is crucial for consistent ionization. Visually inspect the spray needle if possible, or monitor the total ion chromatogram (TIC) for stability.[5] An unstable spray can indicate clogs, leaks, or incorrect source settings.[5]

Workflow for Initial Troubleshooting:

start Low [M-H]⁻ Signal for Oxcarbazepine N-Sulfate neg_mode Is the MS in Negative Ion Mode? start->neg_mode instrument_check Is the instrument performing well? (System Suitability) neg_mode->instrument_check Yes stable_spray Is the ESI spray stable? instrument_check->stable_spray Yes source_optimization Proceed to Source Parameter Optimization stable_spray->source_optimization Yes

Caption: Initial troubleshooting workflow for low signal.

Q2: I've confirmed my instrument is working correctly, but the signal for Oxcarbazepine N-Sulfate is still weak. I suspect in-source fragmentation. How can I confirm this and what can I do to minimize it?

A2: In-source fragmentation is a very common issue for sulfated metabolites. The sulfate group can be thermally labile and prone to neutral loss of SO₃ (80 Da).

Confirming In-Source Fragmentation:

  • Look for the characteristic fragment ion at m/z 251.0 in your full scan mass spectrum. This corresponds to the [M-H-SO₃]⁻ ion.

  • You may also see a signal at m/z 97 (HSO₄⁻) or m/z 80 (SO₃⁻·) , which are common fragment ions for sulfated compounds.[4][6]

Minimizing In-Source Fragmentation:

The key is to use "gentler" ESI source conditions to transfer the intact ion into the mass analyzer.

Experimental Protocol: Optimizing ESI Source Parameters

  • Reduce Source Temperatures:

    • Drying Gas Temperature: Start with a lower temperature (e.g., 250-300 °C) and gradually increase it only as needed to achieve good desolvation. Overheating the droplets can promote fragmentation.

    • Capillary/Transfer Tube Temperature: This is another critical parameter. A lower temperature (e.g., 200-250 °C) can reduce the internal energy of the ions as they enter the vacuum region.

  • Optimize Voltages:

    • Capillary Voltage (Vcap): While a higher voltage can increase signal, an excessively high voltage can also lead to in-source fragmentation. Systematically vary the Vcap (e.g., from -2500 V to -4500 V) to find the optimal value for the [M-H]⁻ ion.

    • Fragmentor/Cone Voltage: This voltage has a direct impact on fragmentation.[7] Start with a low value (e.g., 80-100 V) and incrementally increase it. You should see the intensity of your precursor ion increase to a maximum before it starts to decrease as the fragment ion intensity rises.

Data Presentation: Example Parameter Optimization Table

ParameterStarting ValueOptimized ValueRationale
Drying Gas Temp.350 °C280 °CMinimizes thermal degradation of the sulfate conjugate.
Capillary Voltage-4000 V-3500 VBalances ionization efficiency with minimizing in-source decay.
Fragmentor Voltage150 V100 VReduces the kinetic energy of ions, preventing fragmentation.[7]
Nebulizer Pressure45 psi35 psiCreates a finer spray for more efficient desolvation at lower temperatures.
Q3: My signal is still not optimal. How can I improve the ionization efficiency through mobile phase modification?

A3: The composition of your mobile phase has a profound effect on ESI efficiency. For sulfated compounds in negative ion mode, the pH and choice of additives are critical.

Mobile Phase Considerations for Oxcarbazepine N-Sulfate:

  • pH: Sulfated compounds are most stable at neutral to slightly basic pH.[3] Acidic conditions can promote hydrolysis of the sulfate group. Aim for a mobile phase pH between 6 and 8.

  • Additives:

    • Recommended: Small amounts of a weak base like ammonium hydroxide (NH₄OH) or a volatile buffer like ammonium acetate or ammonium formate can help to deprotonate the analyte and enhance the [M-H]⁻ signal. A typical starting concentration is 5-10 mM.

    • Use with Caution: While weak acids like acetic or formic acid are common in negative mode, they may not be ideal for sulfated compounds that are unstable at low pH. If you must use an acid for chromatographic reasons, use the lowest effective concentration.

    • Avoid: Non-volatile buffers like phosphates are not compatible with ESI-MS as they will contaminate the ion source.

Experimental Protocol: Mobile Phase Optimization

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water

    • Mobile Phase B (Organic): Acetonitrile or Methanol

  • Infusion Experiment: If your system allows, perform a direct infusion of Oxcarbazepine N-Sulfate at a constant flow rate. Sequentially introduce different mobile phase compositions (e.g., 50:50 A:B with different additives) and monitor the signal intensity of the [M-H]⁻ ion.

  • LC-MS Analysis: Run your samples with the optimized mobile phase. You may need to re-optimize your chromatographic gradient.

Logical Relationship Diagram for Optimization:

Analyte Oxcarbazepine N-Sulfate Ionization Ionization Efficiency Analyte->Ionization Signal [M-H]⁻ Signal Intensity Ionization->Signal Fragmentation In-Source Fragmentation Fragmentation->Signal Reduces MobilePhase Mobile Phase (pH, Additives) MobilePhase->Ionization Enhances MobilePhase->Fragmentation Can Stabilize SourceParams Source Parameters (Temp, Voltage) SourceParams->Ionization Optimizes SourceParams->Fragmentation Controls

Caption: Interplay of factors affecting signal intensity.

Frequently Asked Questions (FAQs)

Q: Should I use positive or negative ion mode for Oxcarbazepine N-Sulfate? A: Negative ion mode is strongly recommended. The sulfate group is acidic and readily loses a proton to form a negative ion ([M-H]⁻). Analysis in positive ion mode is unlikely to be successful.[4]

Q: What are the expected m/z values for Oxcarbazepine N-Sulfate and its main fragment? A:

  • Precursor Ion ([M-H]⁻): m/z 331.0

  • Primary Fragment Ion ([M-H-SO₃]⁻): m/z 251.0

Q: Can I use ion-pairing agents to improve chromatography? A: While ion-pairing agents can improve peak shape for highly polar compounds, they are known to cause significant signal suppression in ESI-MS and can contaminate the system. It is generally best to avoid them and optimize chromatography using other parameters like mobile phase composition and column chemistry.

Q: My baseline is noisy. What could be the cause? A: A noisy baseline can be due to several factors:

  • Contaminated Solvents or Additives: Ensure you are using high-purity (LC-MS grade) solvents and fresh additives.

  • Dirty Ion Source: The ion source can become contaminated over time. Follow your instrument manufacturer's procedure for cleaning the source components.

  • Leaks: Check for any leaks in your LC system, as this can introduce air and cause an unstable spray.

Q: How can I confirm that the peak I'm seeing is indeed Oxcarbazepine N-Sulfate? A: The best way is to use tandem mass spectrometry (MS/MS). By isolating the precursor ion (m/z 331.0) and fragmenting it, you should observe the characteristic product ion at m/z 251.0 (loss of 80 Da). This provides a high degree of confidence in your identification.

References

  • Agilent Technologies. (n.d.). Cyclic-FMN Is a Detectable, Putative Intermediate of FAD Metabolism. MDPI. Retrieved from [Link]

  • Chromatography Forum. (2015, October 29). Optimising the ESI-MS for Poly sulfated sugars. Retrieved from [Link]

  • Dong, Z., Devineni, S. R., Fu, X., Xu, Z., Li, M., Fu, P., Liu, C.-Q., & Pavuluri, C. M. (2025). Synthesis of reference organosulfates and optimization of UPLC-ESI-MS/MS method for their quantification in environmental samples. EGUsphere. Retrieved from [Link]

  • Kim, H., Lee, S., & Kim, J. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(8), 715–721. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxcarbazepine N-Sulfate. PubChem. Retrieved from [Link]

  • Peng, B., & Li, L. (2012). Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects. Analytical and Bioanalytical Chemistry, 402(1), 469–477. [Link]

  • Davis, K., & Straseski, J. A. (2024). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Clinical Applications of Mass Spectrometry in Drug Analysis (pp. 381-388). Humana, New York, NY.
  • McLeod, M. D., Schänzer, W., & Thevis, M. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Chemistry, 10, 833318. [Link]

  • Unknown. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • UCL. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Kasumov, T., & Brunengraber, H. (2001). Human sulfate kinetics. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 281(5), R1437–R1444. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxcarbazepine. PubChem. Retrieved from [Link]

  • Afonso, C., & Tabet, J. C. (2015). Ion Source Complementarity for Characterization of Complex Organic Mixtures Using Fourier Transform Mass Spectrometry: A Review. Mass Spectrometry Reviews, 34(3), 336–352. [Link]

  • Paglia, G., D'Apolito, O., Garofalo, D., Scarano, C., & Corso, G. (2007). Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum.
  • Liko, I., & Hopper, J. T. S. (2019). Stabilization of Protein Interactions through Electrospray Additives in Negative Ion Mode Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(10), 2094–2102. [Link]

  • McLeod, M. D., Schänzer, W., & Thevis, M. (2022). Profiling Urinary Sulfate Metabolites With Mass Spectrometry. Frontiers in Chemistry, 10, 833318. [Link]

  • Dong, Z., Devineni, S. R., Fu, X., Xu, Z., Li, M., Fu, P., Liu, C.-Q., & Pavuluri, C. M. (2025). Synthesis of reference organosulfates and optimization of UPLC-ESI-MS/MS method for their quantification in environmental samples: Its application for determination of organosulfates in PM 2.5. ResearchGate. Retrieved from [Link]

  • Paglia, G., D'Apolito, O., Garofalo, D., Scarano, C., & Corso, G. (2007). Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum.
  • Salou, E., & Loo, J. A. (2010). Ammonium sulfate and MALDI in-source decay: a winning combination for sequencing peptides. Journal of the American Society for Mass Spectrometry, 21(4), 655–665. [Link]

  • METLIN. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxcarbazepine. Retrieved from [Link]

  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go? Retrieved from [Link]

  • Liu, Y., & Li, L. (2014). Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry, 86(11), 5253–5257. [Link]

  • Chen, Y., Li, Y., & Chen, G. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Molecules, 27(17), 5649. [Link]

  • ChemRxiv. (n.d.). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. Retrieved from [Link]

  • Semantic Scholar. (n.d.). LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Retrieved from [Link]

  • Kim, H., Lee, S., & Kim, J. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(8), 715–721. [Link]

  • Kim, H., Lee, S., & Kim, J. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(8), 715–721. [Link]

  • Kim, H., Lee, S., & Kim, J. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(8), 715–721. [Link]

  • Kim, H., Lee, S., & Kim, J. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(8), 715–721. [Link]

  • Wikipedia. (n.d.). Oxcarbazepine. Retrieved from [Link]

Sources

Addressing variability in incurred sample reanalysis of Oxcarbazepine N-Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxcarbazepine N-Sulfate Bioanalysis

A Senior Application Scientist's Guide to Addressing Variability in Incurred Sample Reanalysis

Welcome to the technical support center for advanced bioanalytical challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability during the incurred sample reanalysis (ISR) of Oxcarbazepine N-Sulfate. As your dedicated application scientist, my goal is to provide you with not just steps, but the underlying scientific rationale to empower you to diagnose and resolve these complex analytical issues effectively.

Section 1: Foundational Knowledge: Understanding the Core Challenge

Before diving into troubleshooting, it's crucial to understand the unique interplay between the analyte's chemistry, the biological matrix, and the regulatory expectations for data reproducibility.

Q1: What is Incurred Sample Reanalysis (ISR) and why is it a regulatory focal point?

Incurred Sample Reanalysis is a regulatory requirement from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to demonstrate the reproducibility of a bioanalytical method.[1] Unlike calibration standards or quality control (QC) samples, which are prepared by spiking an analyte into a clean, homogenous control matrix, incurred samples are the actual study samples from a dosed subject.

These samples contain the parent drug and its metabolites, and the matrix itself can be altered by the subject's physiological state.[2] ISR involves re-analyzing a subset of these study samples in a separate run and comparing the results to the initial values. The process confirms that the validated method is robust and reliable under real-world conditions.[3][4]

Regulatory Acceptance Criteria Summary

Regulatory BodyNumber of SamplesAcceptance Criteria
FDA / EMA ~5-10% of study samplesAt least 67% (two-thirds) of the re-assayed samples must have results within ±20% of the mean of the initial and repeat values.[1][2]
Q2: What specific chemical properties of Oxcarbazepine N-Sulfate make its analysis prone to variability?

Oxcarbazepine is primarily metabolized via reduction to its active 10-monohydroxy metabolite (MHD), which is then extensively conjugated, mainly with glucuronic acid.[5][6] While sulfation is a less prominent pathway, the resulting N-sulfate conjugate possesses characteristics that present significant bioanalytical challenges:

  • High Polarity: The sulfate group imparts high water solubility. This makes the metabolite difficult to extract from aqueous biological matrices using traditional liquid-liquid extraction (LLE) or reversed-phase solid-phase extraction (SPE) and can lead to poor retention on standard C18 liquid chromatography (LC) columns.

  • Potential Instability: Sulfate conjugates can be labile and susceptible to hydrolysis (cleavage of the sulfate group), reverting to the parent molecule (Oxcarbazepine). This chemical or enzyme-mediated degradation can occur during sample collection, storage, or processing, leading to an underestimation of the sulfate conjugate and a potential overestimation of the parent drug.[7][8]

  • Co-elution with Endogenous Interferences: Due to its polarity, Oxcarbazepine N-Sulfate may co-elute with endogenous polar matrix components (e.g., phospholipids, salts) during LC-MS/MS analysis, leading to significant matrix effects.[9][10]

Section 2: A Systematic Troubleshooting Guide for ISR Failure

An ISR failure is not just a failed experiment; it is a critical signal that an unknown variable is impacting the integrity of your data. The following logical workflow provides a systematic approach to identifying and resolving the root cause.

ISR_Troubleshooting_Workflow start ISR Failure Detected (>33% of samples fail ±20% criteria) pre_analytical Investigate Pre-Analytical Variables start->pre_analytical Start Here: Easiest to investigate analytical Investigate Analytical Method Variables start->analytical metabolite Investigate Metabolite-Specific Issues start->metabolite Most complex: Analyte-specific collection Sample Collection & Handling - Anticoagulant choice? - Immediate processing? pre_analytical->collection storage Sample Storage & Stability - Freeze/thaw cycles? - Long-term stability proven? pre_analytical->storage matrix_effect Matrix Effects - Ion suppression/enhancement? - Lot-to-lot variability? analytical->matrix_effect is_performance Internal Standard (IS) Performance - IS response consistent? - Using stable labeled IS? analytical->is_performance chromatography Chromatography - Peak shape issues? - Co-elution with interferences? analytical->chromatography stability_matrix In-Matrix Stability - Bench-top stability at RT? - pH dependent? metabolite->stability_matrix back_conversion Back-Conversion - Hydrolysis during extraction? - In-source fragmentation? metabolite->back_conversion

Caption: A logical workflow for diagnosing the root cause of ISR failures.

Part A: Pre-Analytical Investigation

Human errors and pre-analytical variables are the most common cause of ISR failures.[4][8] Always begin your investigation here.

Q: My ISR failed. Could sample collection and handling be the cause?

A: Absolutely. The journey from subject to freezer is fraught with peril for a labile metabolite.

  • Causality: The time between blood collection and plasma separation/freezing is critical. Endogenous enzymes (sulfatases) in blood cells can remain active at room temperature, cleaving the sulfate group from your analyte. Different anticoagulants can also impact enzyme activity or sample pH.

  • Troubleshooting Steps:

    • Review Collection SOPs: Confirm that study site personnel are strictly adhering to the protocol. Were samples placed on ice immediately after collection?

    • Verify Processing Times: Check logs to ensure plasma was separated (via centrifugation) and frozen to at least -70°C within the validated time frame (e.g., < 60 minutes).

    • Consider Stabilizers: For future studies, evaluate the need for chemical inhibitors (e.g., sodium fluoride to inhibit esterases, though specific sulfatase inhibitors are less common in routine collection) to be added to collection tubes if instability is confirmed.

Part B: Analytical Method Investigation

If pre-analytical factors are ruled out, the issue may lie within the analytical method's robustness.

Q: How can I determine if matrix effects are causing the variability in my Oxcarbazepine N-Sulfate analysis?

A: Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[9] It is a prime suspect for polar analytes that have poor chromatographic retention.

  • Causality: If Oxcarbazepine N-Sulfate elutes early from the LC column, it is likely to co-elute with endogenous phospholipids and other polar interferences. These interferences compete for ionization in the mass spectrometer source, which can either suppress or enhance the analyte signal in an unpredictable manner from sample to sample.[10] This variability is the enemy of reproducible results.

Matrix_Effect cluster_0 Without Matrix Effect cluster_1 With Matrix Effect (Ion Suppression) Analyte_A Analyte Ions Signal = 100% ESI_Source_A ESI Source Analyte_A->ESI_Source_A Analyte_B Analyte Ions Signal = 50% ESI_Source_B ESI Source Analyte_B->ESI_Source_B Matrix Matrix Ions Competes for Ionization Matrix->ESI_Source_B MS_A Detected Signal: High ESI_Source_A->MS_A To Mass Spec MS_B Detected Signal: Low & Variable ESI_Source_B->MS_B To Mass Spec

Caption: Ion suppression due to co-eluting matrix components.

  • Troubleshooting Steps:

    • Perform a Post-Extraction Addition Experiment: (See Protocol 1). This is the definitive test for matrix effects.

    • Improve Chromatography: The best defense is a good offense. Develop your LC method to increase the retention of Oxcarbazepine N-Sulfate. Consider:

      • HILIC (Hydrophilic Interaction Liquid Chromatography): This is an excellent alternative to reversed-phase for retaining and separating highly polar compounds.

      • Alternative Reversed-Phase Chemistries: Use columns with polar end-capping or embedded polar groups.

      • Ion-Pairing Agents: Use with caution as they can be difficult to flush from the LC-MS system, but they can significantly improve retention.

    • Enhance Sample Cleanup: If chromatography cannot resolve the issue, improve the sample extraction to remove interferences. A rigorous SPE method is generally superior to simple protein precipitation for reducing matrix effects.[11]

Q: Could my Internal Standard (IS) be the problem?

A: Yes. The fundamental assumption of using an IS is that it behaves identically to the analyte during extraction and ionization. If this assumption is false, the IS introduces rather than corrects for error.

  • Causality: The ideal IS is a stable isotopically labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N₁-Oxcarbazepine N-Sulfate). A SIL-IS will have nearly identical extraction recovery and chromatographic retention time and will experience the same degree of matrix effect as the analyte. Using a structural analog (a different molecule) as an IS is risky, as its physicochemical properties may differ enough to cause a divergent response.

  • Troubleshooting Steps:

    • Plot the IS Response: In your chromatography data system, plot the peak area of the IS for all samples in the failed ISR run. Look for significant variability or trends. A consistent IS response across all samples is desired.

    • Verify IS Stability: Ensure the IS is stable in the stock solution and the working solution used for spiking samples.[12]

    • Switch to a SIL-IS: If you are not already using a stable isotopically labeled internal standard for Oxcarbazepine N-Sulfate, obtaining one should be your highest priority. It is the single most effective way to mitigate variability from matrix effects and inconsistent extraction.

Part C: Metabolite-Specific Investigation

Q: How do I investigate if the N-Sulfate metabolite is converting back to Oxcarbazepine during sample analysis?

A: Back-conversion is a significant and often overlooked cause of ISR failure for labile metabolites.[7]

  • Causality: The sulfate bond can be hydrolyzed under acidic or basic conditions or in the high-temperature environment of the mass spectrometer's ion source. If this occurs, the measured concentration of the sulfate will be artificially low, and the results will be highly variable depending on the precise conditions of each sample's processing.

  • Troubleshooting Steps:

    • pH-Controlled Re-injection: Re-inject processed samples that showed high variability, but first, adjust the pH of the final extract to be more acidic and then more basic. If you see a systematic change in the analyte response, it points to pH-dependent instability.

    • Analyze for the Parent Compound: Re-analyze the incurred samples that failed ISR, but this time monitor for the parent compound (Oxcarbazepine). If you detect Oxcarbazepine in samples where it should not be present (or at higher concentrations than expected), it may be forming from the degradation of the sulfate conjugate.

    • Modify Extraction Conditions: Process a new set of aliquots from the failed samples using extraction buffers at a neutral pH (e.g., pH 6.5-7.4) and ensure all steps are performed on ice to minimize both chemical and enzymatic degradation.

Section 3: Key Experimental Protocols

Protocol 1: Step-by-Step Guide to Investigating Matrix Effects

This experiment quantifies the degree of ion suppression or enhancement caused by the biological matrix.

  • Objective: To compare the analyte's MS response in a clean solvent versus its response in a post-extraction matrix blank.

  • Materials:

    • Six different lots of blank control matrix (e.g., human plasma).

    • Validated bioanalytical method for sample extraction.

    • Analyte stock solution.

  • Procedure:

    • Prepare Set A (Analyte in Solvent): Spike the analyte at a low and high concentration into the final mobile phase or reconstitution solvent.

    • Prepare Set B (Analyte in Post-Extraction Matrix):

      • Extract 6 different lots of blank matrix using your validated method.

      • After the final evaporation step, reconstitute the dried extracts with the spiking solutions from Set A.

    • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation and Interpretation:

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set B) / (Peak Area in Set A)

    • MF = 1: No matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • Calculate the Coefficient of Variation (%CV) of the MF across the 6 lots. A %CV > 15% indicates significant lot-to-lot variability in the matrix effect, which is a likely cause of ISR failure.

Protocol 2: Assessing Bench-Top Stability of a Labile Metabolite

This protocol determines how long your analyte is stable in the matrix at room temperature.

  • Objective: To simulate the conditions samples might experience during handling on the lab bench.

  • Materials:

    • Pooled blank matrix.

    • Low and High concentration QC samples.

  • Procedure:

    • T=0 Analysis: At the start of the experiment, extract and analyze a set of Low and High QCs (n=3 for each level) to establish the baseline concentration.

    • Bench-Top Exposure: Place additional aliquots of the Low and High QCs on the lab bench at room temperature.

    • Time-Point Analysis: At specific time points (e.g., 2, 4, 8, 24 hours), remove a set of QCs (n=3 each), extract them, and analyze them alongside a fresh calibration curve.

  • Interpretation:

    • Calculate the mean concentration at each time point.

    • The analyte is considered stable as long as the mean concentration is within ±15% of the baseline (T=0) value.

    • If you see a significant drop in concentration over time, your bench-top stability is limited, and sample processing must be performed faster or on ice.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What should I do immediately after an ISR failure is confirmed?

    • A: Halt all further analysis of study samples. Quarantine the data. Formally document the failure and initiate a root cause investigation following a logical workflow, as outlined in this guide. Do not simply re-analyze the failed samples without a plan.[2]

  • Q: Can I still use the clinical data if my ISR fails?

    • A: This is a significant regulatory risk. If a root cause is identified and the issue is corrected (e.g., by re-validating the method), you may need to re-analyze all affected study samples. If the cause cannot be determined, you must provide a thorough justification to regulatory agencies, but the data may be rejected.

  • Q: Is a stable isotopically-labeled internal standard (SIL-IS) for Oxcarbazepine N-Sulfate absolutely essential?

    • A: For a challenging polar and potentially labile metabolite, a SIL-IS is considered best practice and is your strongest tool for ensuring a robust and reproducible assay. While not strictly mandatory in all guidance, its absence makes justifying data from a method with ISR issues significantly more difficult.

References

  • DailyMed. Oxcarbazepine Tablets. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 34312, Oxcarbazepine. Available from: [Link]

  • Pharmaffiliates. Oxcarbazepine N-Sulfate. Available from: [Link]

  • Enéas, P. C. R., Oliveira, R. B., & Pianetti, G. A. (2008). Oxcarbazepine: validation and application of an analytical method. Brazilian Journal of Pharmaceutical Sciences, 44(2), 263-271. Available from: [Link]

  • Rao, K. S., Belorkar, N., & Rao, M. E. B. (2010). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Journal of Pharmaceutical Analysis, 2(3), 1-8. Available from: [Link]

  • Ghodke, D. S., et al. (2009). Formulation and evaluation of oxcarbazepine fast dissolve tablets. Indian Journal of Pharmaceutical Education and Research, 43(2), 155-159. Available from: [Link]

  • Wikipedia. Oxcarbazepine. Available from: [Link]

  • PharmaCompass. Oxcarbazepine. Available from: [Link]

  • European Bioanalysis Forum. (2015). ISR in every clinical study. Available from: [Link]

  • Fast, D. M., et al. (2013). Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 15(4), 1157–1165. Available from: [Link]

  • Charles River Laboratories. Incurred Sample Reanalysis. Available from: [Link]

  • Sreekanth, N., et al. (2016). Stability indicating HPLC-DAD method for the determination of Oxcarbazepine- An Anticonvulsant. Research Journal of Pharmacy and Technology, 9(8), 1145-1150. Available from: [Link]

  • Varshney, N., & Thareja, D. (2016). Method development and validation of oxcarbazepine by using RP-HPLC method. Pharmacophore, 7(1), 44-62. Available from: [Link]

  • Sridhar, G., et al. (2011). A validated stability indicating LC method for oxcarbazepine. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 521-527. Available from: [Link]

  • Zhang, J., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(14), 959-962. Available from: [Link]

  • Patel, D. K., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 2(10), 2533-2543. Available from: [Link]

  • Malik, B. S., & Ganti, L. (2023). Oxcarbazepine. In StatPearls. StatPearls Publishing. Available from: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]

  • Lee, L. B., & Wickremsinhe, E. R. (2018). A decade of incurred sample reanalysis: failures, investigations and impact. Bioanalysis, 10(21), 1767–1772. Available from: [Link]

  • White, S., et al. (2016). Incurred Sample Reproducibility: 10 Years of Experiences: Views and Recommendations from the European Bioanalysis Forum. Bioanalysis, 8(19), 2067-2075. Available from: [Link]

  • Patel, D. N. (2012). Matrix effect in bioanalysis- an overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 344-351. Available from: [Link]

  • ClinPGx. Oxcarbazepine Pathway, Pharmacokinetics. Available from: [Link]

  • Chromatography Today. (2014). Variability in Response for Bioanalytical Assay using LC-MS/MS. Available from: [Link]

  • Raghav, K., et al. (2013). RP-HPLC-PDA Method Development and Validation for the Estimation of Oxcarbazepine in Bulk and Formulations. Acta Chromatographica, 25(3), 539-550. Available from: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]

  • Gao, Y., et al. (2021). Population Pharmacokinetics of Oxcarbazepine: A Systematic Review. medRxiv. Available from: [Link]

  • Bioanalysis Zone. (2020). Challenges and solutions for biologics quantitation by LC–MS. Available from: [Link]

  • Patel, D. K., et al. (2011). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. International Journal of Pharmaceutical Sciences and Research, 2(10), 2533-2543. Available from: [Link]

  • Bioanalysis Zone. (2016). Importance of matrix effects in LC-MS/MS bioanalysis. Available from: [Link]

  • Müller-Schrader, S., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. Available from: [Link]

  • Müller-Schrader, S., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. ResearchGate. Available from: [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Metabolic Profiling of Oxcarbazepine and Eslicarbazepine Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the metabolic profiles of two structurally related antiepileptic drugs, oxcarbazepine (OXC) and eslicarbazepine acetate (ESL). Understanding the nuances of their biotransformation is critical for optimizing therapeutic strategies and developing next-generation anticonvulsants.

Introduction: A Tale of Two Prodrugs

Oxcarbazepine and eslicarbazepine acetate are both third-generation members of the dibenzazepine carboxamide family, which also includes carbamazepine.[1] Both OXC and ESL function as prodrugs, meaning they are converted into their pharmacologically active form after administration.[2][3] The primary active metabolite for both is eslicarbazepine (the S-enantiomer of licarbazepine), which exerts its anticonvulsant effects by blocking voltage-gated sodium channels.[1][4]

However, the key distinction lies in their metabolic pathways. These differences influence the generation of other active or inactive metabolites, impact potential drug-drug interactions, and may contribute to variations in their clinical tolerability profiles.[2][5][6] This guide will dissect these metabolic differences, supported by experimental data and protocols for their characterization.

Metabolic Pathways: A Comparative Overview

The biotransformation of OXC and ESL, while leading to the same primary active compound, follows distinct routes with significant stereochemical implications.

Oxcarbazepine (OXC) Metabolism:

Following oral administration, oxcarbazepine is rapidly and extensively metabolized by cytosolic reductases in the liver to its active 10-monohydroxy derivative (MHD), also known as licarbazepine.[7][8] This reduction is not stereospecific and produces a racemic mixture of S-licarbazepine (eslicarbazepine) and R-licarbazepine. The typical ratio of the S- to R-enantiomer in plasma is approximately 4:1.[2][9] Both enantiomers are active, but S-licarbazepine is considered to be more effective and less toxic.[2][10] Further metabolism of the licarbazepine enantiomers occurs primarily through glucuronidation via UGT enzymes, followed by renal excretion.[9]

Eslicarbazepine Acetate (ESL) Metabolism:

Eslicarbazepine acetate undergoes rapid and extensive first-pass hydrolysis, primarily by liver esterases, to form almost exclusively the active metabolite, S-licarbazepine (eslicarbazepine).[2][4][11] This stereoselective conversion is a major advantage of ESL.[2] A very small fraction of eslicarbazepine may be converted to oxcarbazepine and subsequently to R-licarbazepine.[1][2] This results in a significantly higher ratio of S- to R-licarbazepine (around 20:1) compared to OXC administration.[2] The primary routes of elimination for eslicarbazepine are direct renal excretion and glucuronidation.[1][2]

A key advantage of ESL's metabolic pathway is the avoidance of the transient peak plasma concentrations of OXC that can be associated with dose-dependent adverse events.[1][5][6]

G cluster_0 Oxcarbazepine (OXC) Pathway cluster_1 Eslicarbazepine Acetate (ESL) Pathway OXC Oxcarbazepine Lic_Mix Licarbazepine Mixture OXC->Lic_Mix Cytosolic Reductases S_Lic_OXC S-Licarbazepine (Eslicarbazepine) ~80% Lic_Mix->S_Lic_OXC R_Lic_OXC R-Licarbazepine ~20% Lic_Mix->R_Lic_OXC Gluc_OXC Glucuronide Conjugates S_Lic_OXC->Gluc_OXC UGT Enzymes R_Lic_OXC->Gluc_OXC ESL Eslicarbazepine Acetate S_Lic_ESL S-Licarbazepine (Eslicarbazepine) >95% ESL->S_Lic_ESL First-pass Hydrolysis (Esterases) Minor_Met Minor Metabolites (OXC, R-Licarbazepine) S_Lic_ESL->Minor_Met Gluc_ESL Glucuronide Conjugates S_Lic_ESL->Gluc_ESL UGT Enzymes Excretion Direct Renal Excretion S_Lic_ESL->Excretion

Comparative metabolic pathways of Oxcarbazepine and Eslicarbazepine Acetate.

Analytical Strategies for Metabolic Profiling

The gold standard for the simultaneous quantification of these compounds and their metabolites in biological matrices is enantioselective liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12] This technique offers the high sensitivity and specificity required to differentiate between the enantiomers of licarbazepine and accurately measure the parent drugs and their metabolites.

Causality Behind Experimental Choices:

  • Enantioselective Chromatography: A chiral column, such as a Daicel CHIRALCEL OD-H, is essential to separate S-licarbazepine and R-licarbazepine, which is the crux of the metabolic comparison.[12]

  • Tandem Mass Spectrometry (MS/MS): Provides structural confirmation and allows for quantification with high selectivity and sensitivity, even in complex biological matrices like plasma. The use of an isotopically labeled internal standard is crucial for accurate quantification.[13]

  • Sample Preparation: Solid-phase extraction (SPE) is a robust method for extracting the analytes from plasma, ensuring a clean sample for LC-MS/MS analysis and minimizing matrix effects.[12]

Experimental Protocol: Comparative In Vitro Metabolic Profiling

This protocol outlines a self-validating system for comparing the metabolism of OXC and ESL using human liver microsomes, a standard in vitro model for studying drug metabolism.[14]

Objective: To quantify the formation of S-licarbazepine and R-licarbazepine from OXC and ESL in human liver microsomes.

Materials:

  • Oxcarbazepine and Eslicarbazepine Acetate (analytical standards)

  • S-licarbazepine and R-licarbazepine (analytical standards)

  • Pooled Human Liver Microsomes (e.g., from a pool of 50 donors)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (LC-MS grade)

  • Internal Standard (e.g., 10,11-dihydrocarbamazepine or a stable isotope-labeled analog)

  • Solid-Phase Extraction (SPE) cartridges

  • UHPLC-MS/MS system with a chiral column

G start Start incubation 1. Incubation - Add Substrate (OXC or ESL) - Add Human Liver Microsomes - Add Phosphate Buffer - Pre-incubate at 37°C start->incubation reaction 2. Initiate Reaction - Add NADPH regenerating system - Incubate at 37°C - Take time-point samples (e.g., 0, 5, 15, 30, 60 min) incubation->reaction quench 3. Quench Reaction - Add ice-cold Acetonitrile with Internal Standard to time-point samples reaction->quench centrifuge 4. Protein Precipitation - Vortex and Centrifuge quench->centrifuge spe 5. Sample Cleanup (SPE) - Condition SPE cartridge - Load supernatant - Wash - Elute analytes centrifuge->spe drydown 6. Evaporation & Reconstitution - Evaporate eluate to dryness - Reconstitute in mobile phase spe->drydown analysis 7. UHPLC-MS/MS Analysis - Inject onto chiral column - Quantify parent drugs and metabolites drydown->analysis end End analysis->end

Experimental workflow for in vitro metabolic profiling.

Step-by-Step Methodology:

  • Preparation of Incubation Mixtures: In separate microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer (pH 7.4), human liver microsomes, and either OXC or ESL at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Metabolic Reaction: Start the reaction by adding the NADPH regenerating system to each tube. The final volume should be consistent across all samples (e.g., 200 µL).

  • Time-course Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in individual tubes by adding 400 µL of ice-cold acetonitrile containing the internal standard. This step simultaneously quenches the enzymatic reaction and precipitates the microsomal proteins.

  • Protein Removal: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Sample Extraction: Transfer the supernatant to a clean tube and perform solid-phase extraction to further clean up the sample and concentrate the analytes.

  • Analysis by LC-MS/MS: Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase and inject it into the UHPLC-MS/MS system equipped with a chiral column for analysis.

  • Data Analysis: Construct calibration curves for each analyte (OXC, ESL, S-licarbazepine, and R-licarbazepine) and quantify their concentrations in the samples from each time point. Plot the formation of S- and R-licarbazepine over time for both parent drugs.

Data Summary and Interpretation

The experimental data can be summarized to highlight the key metabolic differences between oxcarbazepine and eslicarbazepine acetate.

Table 1: Comparative Metabolic Profile

FeatureOxcarbazepine (OXC)Eslicarbazepine Acetate (ESL)Reference
Primary Metabolic Step Ketoreduction by cytosolic reductasesHydrolysis by esterases[4][9]
Primary Active Metabolite S-licarbazepine (Eslicarbazepine)S-licarbazepine (Eslicarbazepine)[1][2]
Stereoselectivity Non-stereoselectiveHighly stereoselective[2][6]
S:R Licarbazepine Ratio ~4:1~20:1[2]
Minor Metabolites R-licarbazepineOxcarbazepine, R-licarbazepine[1][2]
Potential for Parent Drug Peaks Transient peak of OXC post-dosePlasma concentrations of ESL are typically too low to be quantified[2][5]

Table 2: Representative Pharmacokinetic Parameters

ParameterOxcarbazepine (OXC)Eslicarbazepine Acetate (ESL)Reference
Active Metabolite Half-life 8-10 hours (for MHD)20-24 hours (for eslicarbazepine)[1][10][15]
Plasma Protein Binding ~40% (for MHD)<40% (for eslicarbazepine)[11][15]
Bioavailability >95%>90%[11][15]
Time to Peak Plasma Concentration (Active Metabolite) 2-4 hours2-3 hours[10][15]

A key finding from comparative studies is that ESL administration leads to a significantly lower systemic exposure to R-licarbazepine and oxcarbazepine compared to OXC administration.[16] This difference in metabolic profile is believed to contribute to an improved tolerability profile for ESL in some patients.[1]

Conclusion

While both oxcarbazepine and eslicarbazepine acetate are effective antiepileptic drugs that rely on the same primary active metabolite, their metabolic pathways are significantly different. Eslicarbazepine acetate's highly stereoselective conversion to S-licarbazepine minimizes the formation of the R-enantiomer and avoids the transient peaks of the parent drug seen with oxcarbazepine. This refined metabolic profile represents a key advancement in the dibenzazepine class of anticonvulsants, potentially offering a better balance of efficacy and tolerability. The analytical and in vitro methods described in this guide provide a robust framework for researchers to further investigate these differences and inform the development of future therapies.

References

  • Bialer, M., & Soares-da-Silva, P. (2012). Pharmacokinetics and drug interactions of eslicarbazepine acetate. Epilepsia, 53(6), 935-946. [Link]

  • Elger, C., Bialer, M., Falcao, A., Vaz-da-Silva, M., Nunes, T., Almeida, L., & Soares-da-Silva, P. (2013). Pharmacokinetics and tolerability of eslicarbazepine acetate and oxcarbazepine at steady state in healthy volunteers. Epilepsia, 54(8), 1453-1461. [Link]

  • Galiana, G. L., Gauthier, A. C., & Mattson, R. H. (2017). Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures. Drugs in R&D, 17(3), 329–339. [Link]

  • Hwang, S., Kim, Y.-H., Lee, S., Kim, H., & Lim, K.-S. (2022). The pharmacokinetic, safety, and tolerability profiles of eslicarbazepine acetate are comparable between Korean and White subjects. Clinical and Translational Science, 15(7), 1735-1746. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2017). Identification of metabolic pathways involved in the biotransformation of eslicarbazepine acetate using UPLC-MS/MS, human microsomal enzymes and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 53(3). [Link]

  • Loureiro, A. I., Fernandes-Lopes, C., Wright, L. C., & Soares-da-Silva, P. (2011). Development and validation of an enantioselective liquid-chromatography/tandem mass spectrometry method for the separation and quantification of eslicarbazepine acetate, eslicarbazepine, R-licarbazepine and oxcarbazepine in human plasma. Journal of Chromatography B, 879(25), 2611-2618. [Link]

  • McLean, M. J. (2016). Oxcarbazepine/Eslicarbazepine. In Basic Medical Key. [Link]

  • Miners, J. O., & Rowland, A. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.9.1-7.9.20. [Link]

  • Patsnap. (2024). What is the mechanism of Eslicarbazepine Acetate? Patsnap Synapse. [Link]

  • Villanueva, V., Serratosa, J. M., Guillamón, E., Garcés, M., Galiano, M. L., & Piera, A. (2017). Transition from oxcarbazepine to eslicarbazepine acetate: A single center study. Epilepsy & Behavior, 68, 8-12. [Link]

Sources

Head-to-head comparison of different analytical platforms for oxcarbazepine metabolite analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Therapeutic Drug Monitoring for Oxcarbazepine

Oxcarbazepine, a second-generation antiepileptic drug, is widely prescribed for the management of partial and generalized tonic-clonic seizures.[1] Its therapeutic efficacy is primarily attributed to its active metabolite, 10-monohydroxy derivative (MHD), also known as licarbazepine.[2][3] Oxcarbazepine itself is a prodrug that is rapidly and extensively metabolized to MHD.[1] Due to significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of MHD is crucial to optimize treatment efficacy, minimize adverse effects, and ensure patient compliance.[4] The established therapeutic range for MHD in plasma is typically between 15 and 35 µg/mL, with toxic symptoms potentially occurring at concentrations exceeding 35 µg/mL.

This guide provides a comprehensive head-to-head comparison of the three principal analytical platforms for the quantitative analysis of oxcarbazepine's active metabolite, MHD, in biological matrices: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays. As a Senior Application Scientist, this guide is structured to provide not just the "what" and "how," but the critical "why" behind the selection of a particular analytical strategy, grounded in experimental data and field-proven insights.

The Metabolic Pathway of Oxcarbazepine

To appreciate the nuances of MHD analysis, it is essential to understand the metabolic conversion of oxcarbazepine.

Oxcarbazepine Oxcarbazepine (Prodrug) MHD 10-Monohydroxy Derivative (MHD) (Active Metabolite) Oxcarbazepine->MHD Reduction (Cytosolic Reductases) Inactive_Metabolites Inactive Glucuronide Conjugates MHD->Inactive_Metabolites Glucuronidation

Caption: Metabolic conversion of oxcarbazepine to its active metabolite, MHD.

Head-to-Head Comparison of Analytical Platforms

The choice of an analytical platform for MHD quantification is a critical decision driven by the specific requirements of the study, be it routine clinical TDM, a pharmacokinetic study in drug development, or a forensic analysis. Each platform presents a unique combination of advantages and limitations in terms of sensitivity, specificity, throughput, cost, and technical complexity.

FeatureLC-MS/MSHPLC-UVImmunoassay (EMIT)
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceAntigen-antibody binding with enzymatic signal amplification
Specificity Very HighModerate to HighModerate
Sensitivity (LOQ) Very High (0.008 - 0.18 µg/mL)[2][5]Moderate (1.0 µg/mL)[6]Moderate (1.0 µg/mL)[7]
Linearity Range Wide (e.g., 0.18 - 39.30 µg/mL)[5]Moderate (e.g., 1.0 - 50.0 µg/mL)[6]Narrower (e.g., 1.0 - 37.0 µg/mL)[7]
Accuracy (%RE) High (<15%)[5]High (<15%)[6]Generally acceptable, but can show bias[4]
Precision (%RSD) High (<15%)[5]High (<15%)[6]Acceptable (<20%)[7]
Throughput Moderate to HighLow to ModerateHigh
Cost per Sample HighLowModerate
Technical Expertise HighModerateLow
Sample Preparation Moderate (e.g., PP, SPE, LLE)Moderate (e.g., PP, SPE, LLE)Minimal
In-Depth Analysis of Each Platform

LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like MHD in biological matrices due to its exceptional sensitivity and specificity.[4]

Principle of Operation: The liquid chromatography system separates MHD from other components in the sample based on its physicochemical properties. The mass spectrometer then ionizes the MHD molecules and separates them based on their mass-to-charge ratio, providing a highly specific and sensitive detection.

Advantages:

  • High Specificity: The ability to select for both the parent ion and a specific fragment ion of MHD minimizes the risk of interference from other compounds in the matrix.[8]

  • High Sensitivity: LC-MS/MS methods can achieve very low limits of quantification, making them ideal for studies requiring high analytical sensitivity.[2]

  • Multiplexing Capability: LC-MS/MS can be used to simultaneously quantify multiple analytes in a single run, which is advantageous for TDM of patients on polytherapy.[9]

Limitations:

  • High Cost: The initial investment in instrumentation and the ongoing maintenance and operational costs are significant.

  • Technical Complexity: The operation and maintenance of LC-MS/MS systems require highly skilled personnel.

  • Matrix Effects: Ion suppression or enhancement from endogenous components in the sample can affect the accuracy of quantification, necessitating careful method development and validation.[8]

HPLC-UV is a robust and reliable technique that is more accessible than LC-MS/MS, making it a popular choice for routine TDM in many clinical laboratories.

Principle of Operation: Similar to LC-MS/MS, HPLC separates MHD from other sample components. Detection is achieved by passing the column eluent through a UV detector, which measures the absorbance of light by MHD at a specific wavelength.

Advantages:

  • Lower Cost: HPLC-UV systems are significantly less expensive to purchase and operate than LC-MS/MS instruments.

  • Ease of Use: The instrumentation and software are generally more user-friendly than those for LC-MS/MS.

  • Robustness: HPLC-UV methods are typically very robust and can be easily transferred between laboratories.

Limitations:

  • Lower Specificity: Co-eluting compounds with similar UV absorbance profiles can interfere with the quantification of MHD, leading to inaccurate results.

  • Lower Sensitivity: The sensitivity of UV detection is generally lower than that of mass spectrometry, which may be a limitation for some applications.

  • Longer Run Times: Chromatographic separation needs to be more thorough to resolve MHD from potential interferences, which can result in longer analysis times.

Immunoassays, such as the Enzyme Multiplied Immunoassay Technique (EMIT), are widely used in clinical laboratories for the rapid analysis of a large number of samples.

Principle of Operation: These assays are based on the principle of competitive binding between MHD in the sample and enzyme-labeled MHD for a limited number of antibody binding sites. The enzyme activity is proportional to the concentration of MHD in the sample.[7]

Advantages:

  • High Throughput: Immunoassays are typically performed on automated platforms, allowing for the analysis of hundreds of samples per day.[4]

  • Ease of Use: These assays require minimal technical expertise to perform.

  • Minimal Sample Preparation: In many cases, plasma or serum samples can be analyzed directly with minimal pretreatment.

Limitations:

  • Cross-reactivity: The antibodies used in immunoassays may cross-react with other structurally related compounds, leading to a lack of specificity and potentially inaccurate results.

  • Narrower Dynamic Range: Immunoassays often have a more limited linear range compared to chromatographic methods, which may necessitate sample dilution for high-concentration samples.

  • Potential for Bias: Studies have shown that immunoassays can exhibit a positive bias compared to LC-MS/MS, particularly at higher concentrations.[4]

Experimental Workflows and Protocols

The following sections provide detailed experimental workflows and step-by-step protocols for the analysis of MHD using each of the discussed platforms. These protocols are based on validated methods reported in the scientific literature and are intended to serve as a guide for laboratory implementation.

Sample Preparation: The Foundation of Accurate Analysis

The choice of sample preparation technique is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest.

Plasma Plasma/Serum Sample PP Protein Precipitation (PP) Plasma->PP SPE Solid-Phase Extraction (SPE) Plasma->SPE LLE Liquid-Liquid Extraction (LLE) Plasma->LLE Analysis LC-MS/MS or HPLC-UV Analysis PP->Analysis SPE->Analysis LLE->Analysis

Caption: Common sample preparation workflows for MHD analysis.

This is the simplest and most common sample preparation technique. It involves adding an organic solvent (e.g., acetonitrile or methanol) to the plasma or serum sample to precipitate the proteins.

Protocol for Protein Precipitation:

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the analytical system.

SPE provides a more thorough cleanup than PP and can be used to concentrate the analyte.

Protocol for Solid-Phase Extraction:

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of the plasma/serum sample onto the cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 5% methanol in water to remove interferences.

  • Elute the MHD and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporate the eluate to dryness and reconstitute as described for PP.

LLE is another effective technique for sample cleanup and analyte concentration.

Protocol for Liquid-Liquid Extraction:

  • To 200 µL of plasma/serum in a glass tube, add the internal standard and 1 mL of an organic extraction solvent (e.g., a mixture of methyl tert-butyl ether and dichloromethane).[3]

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Analytical Protocols

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor the precursor to product ion transitions for MHD (e.g., m/z 255.1 → 194.0) and an appropriate internal standard.[5]

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of methanol and a phosphate buffer (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm.

  • Injection Volume: 20 µL.[5]

Instrumentation:

  • Automated clinical chemistry analyzer (e.g., Siemens Viva-ProE® System).

Procedure:

  • Follow the manufacturer's instructions for the specific immunoassay kit being used.[5]

  • Typically involves adding the sample to the reagent mixture and incubating for a specified time before measuring the absorbance change.

Conclusion and Recommendations

The selection of an analytical platform for the quantification of oxcarbazepine's active metabolite, MHD, is a multifaceted decision that requires careful consideration of the specific analytical needs, available resources, and desired throughput.

  • LC-MS/MS is the undisputed gold standard, offering unparalleled sensitivity and specificity. It is the method of choice for research applications, clinical trials, and reference laboratory settings where accuracy and reliability are paramount.

  • HPLC-UV represents a cost-effective and robust alternative to LC-MS/MS, making it well-suited for routine therapeutic drug monitoring in clinical laboratories with moderate sample volumes. Careful method validation is essential to mitigate the risk of interferences.

  • Immunoassays provide a high-throughput and automated solution for clinical laboratories with a large volume of samples. While they offer convenience and speed, their lower specificity and potential for bias must be acknowledged, and results should be interpreted with caution, especially in complex patient populations or when unexpected results are obtained.

Ultimately, the decision rests on a thorough evaluation of the trade-offs between analytical performance, cost, and workflow efficiency. For critical applications, confirmation of immunoassay results by a more specific method like LC-MS/MS may be warranted.

References

  • Chen, M., Lin, R. Q., Mao, Y. Y., Huang, Y. B., Wu, J. N., Li, X. Y., ... & Qiu, H. Q. (2023). Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients. Frontiers in Pharmacology, 14, 1188694. [Link]

  • Pathy, K. S., & Kumar, S. A. (2017). Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. Research & Reviews: Journal of Hospital and Clinical Pharmacy, 3(1), 18-26. [Link]

  • de Lima, D. R., de Oliveira, A. C., & de Albuquerque, M. M. (2012). Oxcarbazepine: validation and application of an analytical method. Brazilian Journal of Pharmaceutical Sciences, 48, 509-516. [Link]

  • Wang, J. S., Zhu, J. H., Wang, Y., & Li, H. M. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Molecules, 27(17), 5670. [Link]

  • Chen, M., Lin, R. Q., Mao, Y. Y., Huang, Y. B., Wu, J. N., Li, X. Y., ... & Qiu, H. Q. (2023). Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients. Frontiers in Pharmacology, 14, 1188694. [Link]

  • Sonawane, S. S., Mokashi, A. S., Chhajed, S. S., & Kshirsagar, S. J. (2018). Development and Validation of HPLC Method for Estimation of Oxcarbazepine in Spiked Human Plasma: Synthesis and Characterization of Its Active Metabolite. Eurasian Journal of Analytical Chemistry, 13(6), 52. [Link]

  • Satyanarayana, L., & Naidu, S. V. (2010). Development and Validation of Stability-Indicating Liquid Chromatographic Method for the Quantitative Determination of Oxcarbazepine in Tablet Dosage Forms. Journal of Young Pharmacists, 2(3), 272-278. [Link]

  • Rao, J. R., & Kumar, S. S. (2013). Development and Validation of a UV-Spectrophotometric Method for the Quantitative Determination of Oxcarbazepine and Study of it's Degradation Profile. Journal of Applicable Chemistry, 2(4), 839-847. [Link]

  • Agilent Technologies. (2017). Simultaneous LC/MS/MS Quantitation of 20 Antiepileptic Drugs in Human Serum. [Link]

  • Pistos, C., & Papoutsis, I. (2023). Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. Molecules, 28(23), 7809. [Link]

  • Margaryan, T. S., Mikayelyan, A. V., & Hakobyan, A. S. (2019). Protein precipitation method for determination of oxcarbazepine and its 10-monohydroxy derivative in human plasma by LC-MS/MS. The New Armenian Medical Journal, 13(3), 57-64. [Link]

  • Antunes, N. D. J., Wichert-Ana, L., & Lanchote, V. L. (2013). Analysis of oxcarbazepine and the 10-hydroxycarbazepine enantiomers in plasma by LC-MS/MS: application in a pharmacokinetic study. Chirality, 25(9), 543-549. [Link]

  • Wikipedia. (2023). Oxcarbazepine. [Link]

  • Varshney, N., & Thareja, D. (2016). Method development and validation of oxcarbazepine by using RP-HPLC method. Pharmacophore, 7(1), 44-62. [Link]

  • Quintela, O., Lendoiro, E., & de Castro, A. (2020). Development and application of an LC-MS/MS method for 8 antiepileptic drugs and 2 metabolites using microsampling techniques (DBS and VAMS). Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

  • Phenomenex. (n.d.). Sample Preparation. [Link]

  • Dasgupta, A., & Spies, J. (2006). Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography. Therapeutic drug monitoring, 28(6), 778-782. [Link]

  • Kim, H., & Kim, J. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(5), 416-422. [Link]

  • Creative Diagnostics. (n.d.). Chemiluminescence Immunoassay Guide. [Link]

  • Patsalos, P. N. (2013). The clinical pharmacology of the new antiepileptic drugs. Journal of clinical pharmacy and therapeutics, 38(3), 191-206. [Link]

  • Mandrioli, R., Ghedini, N., Albani, F., Kenndler, E., & Raggi, M. A. (2003). Liquid chromatographic determination of oxcarbazepine and its metabolites in plasma of epileptic patients after solid-phase extraction. Journal of Chromatography B, 783(1-2), 253-263. [Link]

  • Eslami, S., Ahangar, N., & Zamani, A. (2022). Simultaneous determination of eight antiepileptic drugs and two metabolites in human plasma by liquid chromatography/tandem mass spectrometry in. Journal of Pharmaceutical and Biomedical Analysis, 214, 114736. [Link]

  • The Pharma Innovation Journal. (2015). Preparation, in vitro and in vivo characterization of solid dispersions of Oxcarbazepine using melting technique. [Link]

  • Chen, M., Lin, R. Q., Mao, Y. Y., Huang, Y. B., Wu, J. N., Li, X. Y., ... & Qiu, H. Q. (2023). Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients. Frontiers in Pharmacology, 14, 1188694. [Link]

  • Al-Tannak, N. F., & Al-Obaid, A. M. (2020). Development and validation of an HPLC method for the determination of carbamazepine in human plasma. Journal of Taibah University Medical Sciences, 15(5), 411-417. [Link]

  • Quest Diagnostics. (n.d.). Oxcarbazepine Metabolite. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of an Oxcarbazepine N-Sulfate Quantification Method

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The robust quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies, ensuring data integrity for regulatory submissions. Oxcarbazepine (OXC), an anticonvulsant drug, is extensively metabolized, with its primary active metabolite being the 10-monohydroxy derivative (MHD). However, other phase II metabolites, such as Oxcarbazepine N-Sulfate, play a crucial role in the complete metabolic profile. The inherent polarity and potential instability of sulfate conjugates present unique bioanalytical challenges. An analytical method that is not rigorously validated across multiple laboratories can lead to inconsistent and unreliable data, jeopardizing clinical trial outcomes.

This guide provides an in-depth comparison of methodologies for the quantification of Oxcarbazepine N-Sulfate, culminating in a recommended protocol for inter-laboratory validation. We will explore the causal factors behind experimental choices, grounded in established regulatory standards and field-proven expertise, to ensure the development of a self-validating and trustworthy analytical system.

The Analytical Challenge: Why Oxcarbazepine N-Sulfate Demands a Specialized Approach

The quantification of Oxcarbazepine N-Sulfate is not as straightforward as for the parent drug or its primary metabolite, MHD. Several factors contribute to this analytical complexity:

  • Polarity: Sulfate conjugates are highly polar, which can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns. This necessitates specialized chromatographic techniques to achieve adequate separation from other matrix components and metabolites.

  • Thermal Instability: Sulfate metabolites can be susceptible to degradation in the high-temperature environment of a mass spectrometer's ion source. This can lead to in-source conversion or fragmentation, where the sulfate group is lost, and the metabolite reverts to a precursor form.

  • Co-elution and In-Source Conversion: A significant challenge arises from the potential for the N-sulfate metabolite to co-elute with the parent drug, oxcarbazepine. During mass spectrometric analysis, the sulfate metabolite can undergo in-source conversion, artificially inflating the measured concentration of oxcarbazepine[1]. This underscores the critical need for chromatographic separation and optimized MS conditions.

Methodological Comparison: Selecting the Optimal Platform for Quantification

While various analytical techniques exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drug metabolites in biological matrices due to its high sensitivity and selectivity[2]. Let's compare potential LC-MS/MS approaches for Oxcarbazepine N-Sulfate.

Analytical ApproachAdvantagesDisadvantagesSuitability for Oxcarbazepine N-Sulfate
Reversed-Phase LC-MS/MS - Widely available- Robust for non-polar to moderately polar analytes- Poor retention of highly polar N-sulfate- Potential for ion suppression from matrix componentsLow: Requires significant method development, such as ion-pairing agents, which can contaminate the MS system.
Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS - Excellent retention of polar analytes- Compatible with MS-friendly mobile phases- Can be less robust than RPLC- Sensitive to sample matrix compositionHigh: The preferred chromatographic method for retaining and separating the polar N-sulfate metabolite from less polar interferents.
Immunoassay (e.g., ELISA) - High throughput- Can be automated- Potential for cross-reactivity with other metabolites- Generally lacks the specificity of LC-MS/MSNot Recommended: Unlikely to differentiate between oxcarbazepine, MHD, and the N-sulfate metabolite with sufficient accuracy.

Based on this comparison, a HILIC-LC-MS/MS method is the most promising approach for developing a robust and reliable quantification assay for Oxcarbazepine N-Sulfate.

The Inter-Laboratory Validation Workflow: A Blueprint for Success

An inter-laboratory validation, often structured as a round-robin test, is the ultimate assessment of a method's reproducibility[3]. This process involves multiple laboratories analyzing identical sets of quality control (QC) samples to challenge the method's transferability and robustness.

Inter_Laboratory_Validation_Workflow cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Protocol & Sample Distribution cluster_2 Phase 3: Multi-Laboratory Analysis & Data Compilation cluster_3 Phase 4: Assessment & Final Report P1_Dev Develop & Optimize HILIC-LC-MS/MS Method P1_Val Single-Laboratory Validation (per FDA/EMA Guidelines) P1_Dev->P1_Val Transfer to Validation Team P2_Proto Create Detailed Standard Operating Procedure (SOP) P1_Val->P2_Proto P2_QC Prepare & Blind QC Samples (Low, Mid, High Concentrations) P2_Proto->P2_QC P2_Dist Distribute SOP & QC Samples to Participating Labs P2_QC->P2_Dist P3_Ana Each Lab Analyzes Samples According to SOP P2_Dist->P3_Ana P3_Rep Labs Report Raw Data, Chromatograms, & Results P3_Ana->P3_Rep P3_Comp Centralized Data Compilation & Statistical Analysis P3_Rep->P3_Comp P4_Assess Assess Inter-Lab Precision, Accuracy, & Bias P3_Comp->P4_Assess P4_Report Generate Comprehensive Validation Report P4_Assess->P4_Report Data_Interpretation_Flow Data_In Receive Data Packages from All Labs Review Review for SOP Deviations & Chromatographic Quality Data_In->Review Stats Perform Statistical Analysis (ANOVA, Bland-Altman) Review->Stats Criteria Compare Results Against Pre-defined Acceptance Criteria Stats->Criteria Outlier Investigate Outliers & Systematic Bias Criteria->Outlier Conclusion Draw Conclusion on Method Robustness & Transferability Outlier->Conclusion

Sources

A Comparative Guide to the Concordance of LC-MS/MS and Immunoassay for Oxcarbazepine Metabolite Measurement

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic drug monitoring (TDM), the precision of analytical methodologies is paramount for optimizing patient outcomes. This is particularly true for antiepileptic drugs like oxcarbazepine, where maintaining a therapeutic concentration of its active metabolite is crucial for efficacy and safety. Oxcarbazepine is a prodrug that is rapidly and extensively metabolized to its pharmacologically active 10,11-dihydro-10-hydroxycarbazepine (MHD), also known as licarbazepine.[1][2] Consequently, TDM for oxcarbazepine therapy focuses on the quantification of MHD in patient serum or plasma.[3][4]

This guide provides an in-depth comparison of two predominant analytical techniques for MHD measurement: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and immunoassay. As a senior application scientist, my objective is to dissect the nuances of each method, providing researchers, clinicians, and drug development professionals with a comprehensive understanding of their respective strengths and limitations, supported by experimental data and established protocols.

The Analytical Imperative in Oxcarbazepine TDM

Therapeutic drug monitoring of MHD is essential for personalizing treatment regimens to achieve optimal seizure control while minimizing adverse effects.[3] While a definitive therapeutic range for MHD has not been firmly established, concentrations between 3 and 35 µg/mL in serum are generally associated with therapeutic efficacy in most patients.[1] However, factors such as age, pregnancy, renal function, and co-administration of other medications can significantly influence MHD pharmacokinetics, underscoring the need for reliable TDM.[3]

Methodological Principles: A Tale of Two Technologies

The choice between LC-MS/MS and immunoassay for MHD quantification hinges on a balance of analytical performance, workflow efficiency, and cost-effectiveness.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and specificity.[5] The principle of this technique involves a multi-step process:

  • Chromatographic Separation (LC): The sample extract is injected into a high-performance liquid chromatography system. The stationary phase within the LC column separates MHD from other endogenous and exogenous compounds based on its physicochemical properties.

  • Ionization: The eluent from the LC column, containing the separated MHD, enters the mass spectrometer's ion source. Here, molecules are converted into gas-phase ions.

  • Mass Analysis (MS/MS): The tandem mass spectrometer then isolates the MHD precursor ions based on their mass-to-charge ratio (m/z). These precursor ions are fragmented, and specific product ions are selected for detection. This dual-filtering process, known as multiple reaction monitoring (MRM), confers a high degree of specificity to the measurement.[2]

The inherent selectivity of LC-MS/MS minimizes the risk of interference from structurally similar compounds, a critical consideration for ensuring accurate quantification.[5]

Immunoassay

Immunoassays are rapid, automated, and high-throughput methods that are well-suited for routine clinical laboratories.[5] The most common format for small molecule quantification is a competitive immunoassay. The underlying principle is the competition between MHD in the patient sample and a labeled MHD conjugate for a limited number of binding sites on a specific antibody.

A common example is the enzyme-multiplied immunoassay technique (EMIT), which works as follows:

  • Competition: The patient's serum is mixed with a reagent containing antibodies specific to MHD and MHD labeled with an enzyme (e.g., glucose-6-phosphate dehydrogenase).

  • Modulation of Enzyme Activity: When the enzyme-labeled MHD binds to the antibody, the enzyme's activity is inhibited.

  • Signal Generation: The MHD present in the patient's sample competes with the enzyme-labeled MHD for antibody binding sites. A higher concentration of MHD in the sample results in less binding of the enzyme-labeled MHD to the antibody, leading to higher enzyme activity. This activity is measured spectrophotometrically and is directly proportional to the concentration of MHD in the sample.[1]

While immunoassays offer significant workflow advantages, their specificity is dependent on the selectivity of the antibody, which can sometimes exhibit cross-reactivity with other structurally related molecules.[5]

Experimental Workflow Comparison

The following diagrams illustrate the typical workflows for MHD quantification by LC-MS/MS and immunoassay.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum_Plasma Serum/Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile or methanol) Serum_Plasma->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation LC Separation Supernatant_Transfer->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM) ESI->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: LC-MS/MS workflow for MHD measurement.

Immunoassay_Workflow cluster_prep Sample Handling cluster_analysis Automated Immunoassay Analysis Serum_Plasma Serum/Plasma Sample Reagent_Mixing Automated mixing of sample and reagents Serum_Plasma->Reagent_Mixing Incubation Incubation Reagent_Mixing->Incubation Signal_Detection Signal Detection (Spectrophotometry) Incubation->Signal_Detection Concentration_Calculation Concentration Calculation Signal_Detection->Concentration_Calculation

Caption: Immunoassay workflow for MHD measurement.

Performance Characteristics: A Head-to-Head Comparison

The validation of any analytical method is crucial to ensure the reliability of its results.[6][7] Key performance parameters for LC-MS/MS and immunoassay in the context of MHD measurement are summarized below.

Performance ParameterLC-MS/MSImmunoassayCausality of Difference
Specificity High to Very HighModerate to HighLC-MS/MS relies on both chromatographic separation and mass-to-charge ratio for identification, providing superior specificity. Immunoassay specificity is dependent on the antibody's binding characteristics and potential for cross-reactivity with structurally similar compounds.[5][8]
Sensitivity HighModerate to HighLC-MS/MS can often achieve lower limits of quantification (LLOQ) due to the low background noise associated with MRM detection.[9][10]
Linearity ExcellentGoodLC-MS/MS typically exhibits a wider linear dynamic range. Immunoassays can be subject to non-linear responses at the extremes of the concentration range.[8][11]
Accuracy HighGenerally Good, but can be biasedLC-MS/MS is considered more accurate due to its high specificity. Immunoassays may exhibit a positive bias due to cross-reactivity.[5][12][13] For instance, one study found that an EMIT-based system systematically overestimated MHD concentrations by an average of 13.04% compared to LC-MS/MS.[5][12]
Precision HighHighBoth methods can achieve excellent precision (low coefficient of variation) with proper optimization and automation.[11][14]
Throughput ModerateHighImmunoassays are generally faster and more amenable to high-throughput automation, making them suitable for laboratories with large sample volumes.[5]
Cost per Sample HigherLowerThe initial investment and operational costs for LC-MS/MS instrumentation and reagents are typically higher than for automated immunoassay platforms.[13]

Concordance Analysis: Bridging the Gap Between Methods

Given the differences in their underlying principles, it is essential to assess the level of agreement, or concordance, between LC-MS/MS and immunoassay results. This is often achieved using statistical methods such as Passing-Bablok regression and Bland-Altman analysis.[9][15][16]

A study comparing an EMIT-based immunoassay (Siemens Viva-ProE® System) with a validated LC-MS/MS method for MHD quantification in 158 patient plasma samples revealed a strong overall correlation (r = 0.9547).[5] However, the immunoassay demonstrated a concentration-dependent positive bias.[5][12]

Bland-Altman Analysis: This graphical method plots the difference between the two measurements against their average. In the aforementioned study, the Bland-Altman plot showed that the immunoassay results were, on average, 12.4% higher than the LC-MS/MS results.[5] This systematic bias is a critical consideration for clinical interpretation.

Practical Implications and Recommendations

The choice between LC-MS/MS and immunoassay for MHD TDM should be guided by the specific needs of the laboratory and the clinical context.

  • For routine clinical monitoring in high-volume settings, a well-validated immunoassay can provide a rapid and cost-effective solution. However, it is crucial to be aware of the potential for positive bias and to establish method-specific therapeutic reference intervals.

  • For clinical trials, research applications, and in cases where high accuracy and specificity are paramount (e.g., suspected drug-drug interactions, patients with renal impairment), LC-MS/MS remains the method of choice.[3][9]

  • When transitioning from one method to another, a thorough concordance study is essential to ensure consistency in patient management. Correction factors, such as those derived from Deming regression, may be necessary to align results between methods, particularly at different concentration ranges.[12]

Conclusion

Both LC-MS/MS and immunoassay are valuable tools for the therapeutic drug monitoring of oxcarbazepine's active metabolite, MHD. LC-MS/MS offers unparalleled specificity and accuracy, solidifying its position as the reference method. Immunoassays provide a practical and efficient alternative for routine clinical use, though with the caveat of potential systematic bias. A comprehensive understanding of the analytical performance and concordance of these methods is indispensable for accurate clinical interpretation and optimal patient care in the management of epilepsy.

Detailed Experimental Protocols

LC-MS/MS Method for MHD Quantification

This protocol is a representative example and should be validated in-house.

  • Sample Preparation:

    • To 50 µL of serum or plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled MHD).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.[11][17]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.5 µm particle size).[9]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for MHD and the internal standard.[9][11]

Immunoassay Method for MHD Quantification

This protocol is based on a typical automated immunoassay platform.

  • Sample Handling:

    • Use serum or plasma collected in appropriate tubes (refer to manufacturer's instructions).[18]

    • Ensure samples are free of particulate matter. Centrifuge if necessary.

  • Assay Procedure (Automated):

    • Load patient samples, calibrators, and controls onto the automated analyzer.

    • The instrument automatically pipettes the sample and reagents (antibody and enzyme-labeled MHD) into a reaction cuvette.

    • The reaction mixture is incubated at a controlled temperature.

    • The instrument measures the rate of change in absorbance at a specific wavelength, which is proportional to the enzyme activity.

    • The concentration of MHD in the sample is calculated from a calibration curve.[1]

References

  • Zhou, Y., et al. (2022). Development and Validation of a Highly Sensitive and Rapid LC-MS3 Strategy to Determine Oxcarbazepine and Its Active Metabolite in the Serum of Patients with Epilepsy and Its Application in Therapeutic Drug Monitoring. Molecules, 27(17), 5649. [Link]

  • Chen, M., et al. (2023). Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients. Frontiers in Pharmacology, 14, 1267007. [Link]

  • Lozano, R., & D'Souza, W. J. (2010). Does oxcarbazepine warrant therapeutic drug monitoring? A critical review. Current Therapeutic Research, 71(4), 249–265. [Link]

  • Inoue, K., & Suzuki, T. (2018). LC-MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(8), 733–738. [Link]

  • Karlsson, A. (2018). Immunoassays or LC-MS/MS? A comparative study of methods for biomarker quantification. Uppsala University. [Link]

  • Giavarina, D. (2015). Bland-Altman methods for comparing methods of measurement and response to criticisms. Scandinavian Journal of Clinical and Laboratory Investigation, 75(7), 555-556. [Link]

  • Simundic, A. M. (2008). Analytical validation of therapeutic drug monitoring (TDM) on AxSYM Abbott analyzer. Biochemia Medica, 18(3), 330-339. [Link]

  • Chen, M., et al. (2023). Comparison of oxcarbazepine metabolite concentrations measured by EMIT-based Siemens Viva-ProE® system and LC-MS/MS in Chinese patients. National Institutes of Health. [Link]

  • Barruis, R., et al. (2007). [Therapeutic drug monitoring of oxcarbazepine]. Annales de Biologie Clinique, 65(5), 557-563. [Link]

  • XLSTAT. (n.d.). Method comparison (Bland Altman, …). [Link]

  • Shan, G., et al. (2024). Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops. Journal of Agricultural and Food Chemistry, 72(16), 7065-7076. [Link]

  • Yücel, K., et al. (2021). Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels. Journal of Clinical Laboratory Analysis, 35(10), e23998. [Link]

  • Sadones, N., et al. (2022). Development and application of an LC-MS/MS method for 8 antiepileptic drugs and 2 metabolites using microsampling techniques (DBS and VAMS). Journal of Analytical Toxicology, 46(6), 629-639. [Link]

  • Wikipedia. (2023). Bland–Altman plot. [Link]

  • Inoue, K., & Suzuki, T. (2018). LC–MS-MS Determination of Oxcarbazepine and an Active Metabolite in Human Plasma for Clinical Application. Journal of Chromatographic Science, 56(8), 733–738. [Link]

  • United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • ARUP Laboratories. (n.d.). Oxcarbazepine Metabolite, Serum. [Link]

  • Svinarov, D. A., & Dotchev, D. C. (2003). Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography. Clinical Chemistry, 49(3), 486-489. [Link]

  • Miles, M. V., et al. (2003). Oxcarbazepine-Metabolite-(MHD)-Concentration-in-Saliva-Offers-an-Alternative-to-Serum-for-Therapeutic-Monitoring. American Epilepsy Society. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • MedCalc. (n.d.). Comparison of multiple methods. [Link]

  • Analyse-it. (n.d.). Bland-Altman method comparison tutorial. [Link]

  • Shan, G., et al. (2024). Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops. Journal of Agricultural and Food Chemistry, 72(16), 7065-7076. [Link]

  • Labcorp. (n.d.). Oxcarbazepine (as 10-hydroxy metabolite), serum or plasma. [Link]

  • Davis, K., & McMillin, G. A. (2024). Quantification of Oxcarbazepine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 385-391). Humana, New York, NY. [Link]

  • Dr. Oracle. (2023, December 22). Is Trileptal (oxcarbazepine) level relevant in dosing?[Link]

  • Miao, X. S., & Metcalfe, C. D. (2003). Determination of Carbamazepine and Its Metabolites in Aqueous Samples Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Analytical Chemistry, 75(15), 3731-3738. [Link]

  • Taylor & Francis Group. (2005). Handbook of Analytical Validation. [Link]

  • Children's Minnesota. (n.d.). OXCARBAZEPINE LEVEL. [Link]

  • BioPharm International. (2003). Method Validation Guidelines. [Link]

  • Quest Diagnostics. (n.d.). Oxcarbazepine Metabolite. [Link]

  • Chan, C. C., et al. (2004). The Validation Criteria for Analytical Methods Used in Pharmacy Practice Research. Pharmacy Practice, 2(2), 64-70. [Link]

Sources

A Researcher's Comparative Guide to Assessing the Impact of Genetic Polymorphisms on Oxcarbazepine N-Sulfate Formation

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in pharmacokinetics, understanding the nuances of drug metabolism is paramount. Oxcarbazepine (OXC), a second-generation antiepileptic drug, presents a compelling case study in metabolic variability. While its primary conversion to the active metabolite licarbazepine (MHD) is well-documented, the secondary pathways, including N-sulfation, are critical for a complete pharmacokinetic profile and are subject to significant inter-individual differences.[1][2][3] This guide provides an in-depth comparison of how genetic polymorphisms, particularly in sulfotransferase (SULT) enzymes, influence the formation of Oxcarbazepine N-Sulfate, supported by experimental frameworks and data.

The Metabolic Fate of Oxcarbazepine: Beyond the Primary Pathway

Oxcarbazepine is a prodrug that undergoes rapid and extensive reduction by cytosolic reductases to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD).[2][4][5] This conversion is the principal determinant of its therapeutic effect.[2] However, both OXC and MHD are substrates for further phase II metabolism, including glucuronidation and sulfation, which facilitate their excretion.[4][5] The formation of Oxcarbazepine N-Sulfate represents a key sulfation pathway. While often considered a minor route, variations in this pathway can contribute to the overall variability in drug disposition and response.[1][6]

The diagram below illustrates the established metabolic pathways of Oxcarbazepine.

Oxcarbazepine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism OXC Oxcarbazepine (Prodrug) MHD Licarbazepine (MHD) (Active Metabolite) OXC->MHD AKR1C1, AKR1C2, AKR1C3, AKR1C4 OXC_Sulfate Oxcarbazepine N-Sulfate (Excreted) OXC->OXC_Sulfate SULT Enzymes DHD Dihydroxy Derivative (Inactive) MHD->DHD Oxidation (<4%) MHD_Glucuronide MHD-Glucuronide (Excreted) MHD->MHD_Glucuronide UGT Enzymes

Caption: Metabolic pathways of Oxcarbazepine.

The Role of Sulfotransferases (SULTs) and Key Genetic Polymorphisms

Cytosolic sulfotransferases are a superfamily of phase II metabolizing enzymes that catalyze the sulfation of numerous xenobiotics and endogenous compounds. The SULT2A1 enzyme, in particular, has been identified as a key player in the sulfation of steroids and various drugs.[7][8] Genetic polymorphisms in the SULT2A1 gene can lead to the expression of enzyme variants (allozymes) with altered catalytic activity, stability, or substrate affinity.

These variations are critical from a pharmacogenetic standpoint, as they can determine an individual's capacity to metabolize SULT substrates like Oxcarbazepine.[9] Research has identified several non-synonymous single nucleotide polymorphisms (SNPs) in SULT2A1 that result in amino acid changes, some of which are found predominantly in specific ethnic populations.

Comparative Analysis: Impact of SULT2A1 Variants on N-Sulfate Formation

The core of assessing the impact of these polymorphisms lies in comparing the enzymatic activity of the wild-type SULT2A1 enzyme against its polymorphic variants. This is typically achieved through in vitro experiments using recombinant enzymes.

Experimental Rationale: By expressing and purifying both the wild-type (reference) and variant forms of the SULT2A1 enzyme, we can conduct kinetic assays in a controlled environment. This allows for the direct measurement and comparison of key parameters like the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) for Oxcarbazepine N-sulfation. A lower Vₘₐₓ or a higher Kₘ for a variant enzyme would indicate reduced metabolic efficiency compared to the wild-type.

Table 1: Comparative in vitro Kinetic Data for OXC N-Sulfation by SULT2A1 Genotypes

SULT2A1 AlleleKey PolymorphismResulting AllozymeRelative Vₘₐₓ (% of Wild-Type)Kₘ (µM)Predicted Phenotype
SULT2A11NoneWild-Type100%15.2 ± 2.1Normal Metabolizer
SULT2A12c.XXXG>AVariant A65% ± 8%18.5 ± 3.0Intermediate Metabolizer
SULT2A1*3c.YYYA>CVariant B30% ± 5%25.1 ± 4.5Poor Metabolizer

Note: Data are representative examples derived from typical findings in pharmacogenetic studies and are for illustrative purposes.

The data clearly illustrate a genotype-phenotype correlation. Individuals carrying the SULT2A13 allele, for example, would be predicted to have a significantly reduced capacity to form Oxcarbazepine N-Sulfate, potentially leading to altered clearance and exposure profiles compared to individuals with the wild-type SULT2A11 allele.

Experimental Protocols for Assessment

To generate the comparative data essential for this analysis, robust and validated experimental protocols are required. Below are detailed workflows for both in vitro enzymatic assays and the quantification of metabolites from clinical samples.

Protocol 1: In Vitro Phenotyping of Recombinant SULT2A1 Variants

Objective: To determine and compare the kinetic parameters (Kₘ, Vₘₐₓ) of Oxcarbazepine N-sulfation for wild-type and polymorphic SULT2A1 enzymes.

Causality: This assay directly measures the functional consequence of a specific genetic variant on the enzyme's ability to metabolize the drug, providing a mechanistic link between genotype and phenotype.

In_Vitro_Workflow start Start: Obtain cDNA for SULT2A1 Wild-Type & Variants expression Express Recombinant Enzymes in E. coli or Insect Cells start->expression purification Purify Enzymes via Affinity Chromatography expression->purification incubation Incubate Purified Enzyme with: - Oxcarbazepine (Substrate) - PAPS (Cofactor) - Assay Buffer purification->incubation termination Terminate Reaction (e.g., Acetonitrile Quench) incubation->termination analysis Quantify OXC-N-Sulfate Formation via LC-MS/MS termination->analysis kinetics Calculate Kinetic Parameters (Vmax, Km) using Non-linear Regression analysis->kinetics end End: Compare Variant Enzyme Activity to Wild-Type kinetics->end

Sources

Safety Operating Guide

Safeguarding Research and the Environment: A Comprehensive Guide to the Disposal of Oxcarbazepine N-Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Responsible Management of a Key Pharmaceutical Metabolite.

In the fast-paced world of drug discovery and development, the integrity of our research is paramount. This extends beyond the generation of robust data to encompass the entire lifecycle of the chemical entities we handle. The proper disposal of investigational compounds and their metabolites, such as Oxcarbazepine N-Sulfate, is not merely a regulatory hurdle; it is a critical component of responsible science, ensuring the safety of our laboratory personnel and the preservation of our environment. This guide provides a detailed, scientifically-grounded framework for the proper disposal of Oxcarbazepine N-Sulfate, moving beyond rote procedures to explain the rationale behind each step.

The Critical Importance of Metabolite-Specific Disposal Protocols

Oxcarbazepine is an important antiepileptic drug, and its primary active metabolite is the 10-monohydroxy derivative (MHD), also known as licarbazepine.[1][2] The N-sulfate conjugate of oxcarbazepine represents a further step in the metabolic pathway. While drug metabolism often results in detoxification, this is not always the case, and metabolites can sometimes exhibit their own toxicological or ecotoxicological profiles.[3][4] Sulfate conjugation generally increases the water solubility of a compound, which can enhance its mobility in the environment if not disposed of correctly.[3] Given the increasing concern over the presence of pharmaceuticals and their metabolites in waterways, a cautious and evidence-based approach to the disposal of compounds like Oxcarbazepine N-Sulfate is essential.[5][6]

Hazard Profile and Risk Assessment: A Precautionary Approach

Key Hazard Considerations for Oxcarbazepine (and by extension, its N-Sulfate metabolite):

Hazard StatementGHS ClassificationSource
Harmful if swallowedAcute toxicity - oral 4[7]
Harmful in contact with skinAcute toxicity - dermal 4[7]
Harmful if inhaledAcute toxicity - inhalation 4[7]

In the absence of specific ecotoxicity data for the N-sulfate metabolite, it is prudent to assume it may pose a risk to aquatic life. The parent compound, oxcarbazepine, has been detected in wastewater treatment plant effluents, indicating its persistence.[6] The increased water solubility of the N-sulfate derivative could potentially lead to even greater mobility in aquatic environments.

Step-by-Step Disposal Protocol for Oxcarbazepine N-Sulfate

The following protocol is designed to ensure the safe and compliant disposal of Oxcarbazepine N-Sulfate from a laboratory setting.

Personal Protective Equipment (PPE) and Immediate Safety

Before handling Oxcarbazepine N-Sulfate for any purpose, including disposal, appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.

Waste Segregation and Collection

Proper segregation of chemical waste at the source is the cornerstone of a safe and efficient disposal program.

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for all Oxcarbazepine N-Sulfate waste. The container should be labeled as "Hazardous Waste" and include the full chemical name: "Oxcarbazepine N-Sulfate."[8]

  • Solid Waste: This includes unused or expired pure compounds, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials.

  • Liquid Waste: Solutions containing Oxcarbazepine N-Sulfate should be collected in a separate, compatible, and clearly labeled hazardous waste container. Under no circumstances should this waste be poured down the drain. [9] The U.S. Environmental Protection Agency (EPA) has banned the sewering of hazardous pharmaceutical waste.

Decontamination of Emptied Containers

Empty containers that once held Oxcarbazepine N-Sulfate must be properly decontaminated before being discarded or recycled.

  • Triple Rinsing: The container should be rinsed three times with a suitable solvent (e.g., methanol or ethanol, followed by water).

  • Rinsate Collection: The rinsate from these cleaning procedures must be collected and disposed of as hazardous liquid waste.[10]

  • Container Disposal: After triple rinsing, the defaced container can typically be disposed of as non-hazardous waste, in accordance with your institution's specific guidelines.

Final Disposal Method: Incineration

For Oxcarbazepine N-Sulfate, as with its parent compound and many other pharmaceuticals, high-temperature incineration is the recommended and most environmentally sound disposal method.[10]

  • Why Incineration? Incineration at a licensed hazardous waste facility ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.[11] This method is particularly important for compounds whose environmental fate and potential for bioaccumulation are not fully understood.

  • Arranging for Disposal: Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of hazardous chemical waste. Follow these internal protocols diligently.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of Oxcarbazepine N-Sulfate in a research laboratory.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_decon Decontamination cluster_disposal Final Disposal start Start: Oxcarbazepine N-Sulfate Waste Generated ppe Don Appropriate PPE start->ppe solid_waste Solid Waste (e.g., powder, contaminated items) ppe->solid_waste liquid_waste Liquid Waste (e.g., solutions) ppe->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid ehs_pickup Arrange for EHS Hazardous Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup empty_container Empty Container triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container as Non-Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect_liquid end End: Compliant Disposal dispose_container->end incineration High-Temperature Incineration ehs_pickup->incineration incineration->end caption Disposal Workflow for Oxcarbazepine N-Sulfate

Caption: Disposal Workflow for Oxcarbazepine N-Sulfate

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).

  • EPA: The EPA provides detailed regulations for the management of hazardous waste, including pharmaceuticals.[12] The "Management Standards for Hazardous Waste Pharmaceuticals" final rule specifically addresses the handling and disposal of pharmaceutical waste in healthcare and research settings.[10]

  • OSHA: OSHA's regulations are focused on worker safety.[3] This includes requirements for hazard communication, proper labeling of chemical containers, and training for personnel who handle hazardous waste.[2][13]

It is imperative that all laboratory personnel involved in the handling and disposal of chemical waste receive appropriate training on these regulations and your institution's specific procedures.

Conclusion: A Commitment to Scientific Excellence and Environmental Stewardship

The responsible disposal of Oxcarbazepine N-Sulfate is a direct reflection of our commitment to scientific integrity and ethical research practices. By adhering to the principles of the precautionary approach, following stringent disposal protocols, and staying informed about regulatory requirements, we can ensure that our pursuit of scientific advancement does not come at the cost of environmental health and safety. Let us continue to be the preferred source for trusted scientific information and practices, from the benchtop to the final disposal of our research materials.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). Oxcarbazepine Material Safety Data Sheet. Retrieved from [Link]

  • California Department of Toxic Substances Control. (2019, April 2). Pharmaceutical Waste. Retrieved from [Link]

  • University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, August). Pharmaceutical metabolites in the environment: analytical challenges and ecological risks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Presence and fate of carbamazepine, oxcarbazepine, and seven of their metabolites at wastewater treatment plants. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Stericycle. (n.d.). Medication & Pharmaceutical Waste Disposal Explained. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, June 18). Updated Rules for EPA hazardous pharmaceutical waste Sewering. Retrieved from [Link]

  • Pharmacy and Poisons Board of Kenya. (n.d.). Guidelines for Destruction of Medicines and Health Products. Retrieved from [Link]

  • University of Colorado Denver. (2016, August 1). Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance). Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.